molecular formula C10H12BrFO B1406454 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene CAS No. 1309933-68-3

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Cat. No.: B1406454
CAS No.: 1309933-68-3
M. Wt: 247.1 g/mol
InChI Key: FPFIUGABPXHYMK-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFIUGABPXHYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and isobutoxy groups on the benzene ring offers a unique scaffold for the development of novel molecules with tailored biological activities and physicochemical properties. This document will detail the synthetic strategy, provide a step-by-step experimental protocol, and discuss the characterization of the target compound.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds via the reaction of the phenoxide derived from 4-bromo-2-fluorophenol with 2-methylpropyl bromide (isobutyl bromide).

The reaction follows an SN2 mechanism, where the oxygen of the phenoxide acts as the nucleophile, attacking the electrophilic carbon of the 2-methylpropyl bromide and displacing the bromide leaving group.[1] The choice of a primary alkyl halide, such as 2-methylpropyl bromide, is crucial to favor the desired substitution reaction over potential elimination side reactions that are more prevalent with secondary and tertiary alkyl halides.[2][3][4]

The overall synthetic pathway can be visualized as a two-step process: first, the synthesis of the key intermediate, 4-bromo-2-fluorophenol, followed by the Williamson ether synthesis to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-bromo-2-fluorophenol cluster_1 Step 2: Williamson Ether Synthesis 2-Fluorophenol 2-Fluorophenol 4-bromo-2-fluorophenol 4-bromo-2-fluorophenol 2-Fluorophenol->4-bromo-2-fluorophenol  Br2, CH2Cl2 Bromine Bromine Bromine->4-bromo-2-fluorophenol Target_Compound This compound 4-bromo-2-fluorophenol->Target_Compound  K2CO3, DMF 2-Methylpropyl_bromide 2-Methylpropyl bromide 2-Methylpropyl_bromide->Target_Compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-bromo-2-fluorophenol

The synthesis of the key intermediate, 4-bromo-2-fluorophenol, is achieved through the electrophilic bromination of 2-fluorophenol.[2][5] The hydroxyl and fluoro groups on the aromatic ring direct the incoming bromine electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating but also ortho-, para-directing group. The para-position to the hydroxyl group is the most sterically accessible and electronically favorable for substitution, leading to the desired 4-bromo-2-fluorophenol as the major product.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Fluorophenol112.1022.4 g0.2
Bromine159.8132.0 g0.2
Dichloromethane (CH₂Cl₂)84.93450 mL-
Sodium bisulfite (NaHSO₃)104.06Excess-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 32.0 g (0.2 mol) of bromine in 200 mL of dichloromethane from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another hour.

  • Pour the reaction mixture into 600 mL of cold water containing an excess of sodium bisulfite to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless to pale yellow oil. The expected yield is approximately 90%.[4]

Synthesis of this compound

With the 4-bromo-2-fluorophenol in hand, the final product is synthesized via the Williamson ether synthesis using 2-methylpropyl bromide. A polar aprotic solvent such as dimethylformamide (DMF) is used to facilitate the SN2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the phenol.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-bromo-2-fluorophenol191.0019.1 g0.1
2-Methylpropyl bromide137.0216.4 g0.12
Potassium carbonate (K₂CO₃)138.2120.7 g0.15
Dimethylformamide (DMF)73.09200 mL-
Diethyl ether74.12As needed-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium chloride (brine) solution-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 19.1 g (0.1 mol) of 4-bromo-2-fluorophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of dimethylformamide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 16.4 g (0.12 mol) of 2-methylpropyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove any remaining DMF, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Experimental_Workflow cluster_step1 Synthesis of 4-bromo-2-fluorophenol cluster_step2 Synthesis of this compound A Dissolve 2-fluorophenol in CH2Cl2 B Cool to 0-5 °C A->B C Slowly add Br2 solution B->C D Stir at 0-5 °C, then room temp. C->D E Quench with NaHSO3 D->E F Work-up (wash, dry, concentrate) E->F G Obtain 4-bromo-2-fluorophenol F->G H Combine 4-bromo-2-fluorophenol, K2CO3, and DMF I Add 2-methylpropyl bromide H->I J Heat and stir I->J K Cool and pour into water J->K L Extract with diethyl ether K->L M Work-up (wash, dry, concentrate) L->M N Purify to obtain final product M->N

Figure 2: Step-by-step experimental workflow.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. The isobutoxy group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.
¹³C NMR Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbons of the isobutoxy group will appear in the aliphatic region.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C (ether) stretching, C-Br stretching, and C-F stretching will be observed.

Safety and Handling

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Fluorophenol and 4-bromo-2-fluorophenol are skin and eye irritants.[3] Avoid contact with skin and eyes.

  • Dichloromethane and dimethylformamide are harmful solvents. Use them in a well-ventilated area and avoid inhalation of vapors.

  • Always wear appropriate PPE when handling all chemicals.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the bromination of 2-fluorophenol followed by a Williamson ether synthesis. This guide provides a detailed and scientifically grounded protocol for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful execution of the experimental procedures and adherence to safety precautions are essential for a successful outcome.

References

  • The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights. (2026, January 8). BenchChem.
  • A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2. (n.d.). BenchChem.
  • 4-Bromo-2-fluorophenol | CAS#:2105-94-4. (2025, August 23). Chemsrc.
  • How to prepare 4-Bromo-2-fluorophenol? - FAQ. (n.d.). Guidechem.
  • 4-Bromo-2-fluorophenol - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • 4-Bromo-2-fluorophenol synthesis. (n.d.). ChemicalBook.
  • 4-Bromo-2-fluorophenol | 2105-94-4. (2025, July 24). ChemicalBook.
  • 4-Bromo-2-fluorophenol 98 2105-94-4. (n.d.). Sigma-Aldrich.
  • 4-Bromo-2-fluorophenol 98 2105-94-4. (n.d.). Sigma-Aldrich.
  • Williamson Ether synthesis : r/OrganicChemistry. (2025, February 27). Reddit.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Chemistry

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, also known as 4-bromo-1-fluoro-2-isobutoxybenzene, is a substituted aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical research. Its unique trifunctionalized structure—featuring a bromine atom, a fluorine atom, and an isobutoxy group on a benzene ring—offers a versatile platform for the synthesis of more complex molecules. The strategic placement of these moieties allows for selective chemical transformations, making it a valuable intermediate in the development of novel bioactive compounds and advanced materials.

This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its molecular structure, reactivity, and analytical characterization. The information presented herein is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this compound in their work.

Molecular Structure and Key Physicochemical Descriptors

The chemical structure of this compound is foundational to its properties and reactivity. The presence of both electron-donating (isobutoxy) and electron-withdrawing (halogen) groups on the aromatic ring creates a distinct electronic profile that influences its behavior in chemical reactions.

Caption: 2D Chemical Structure of this compound.

While experimentally determined data for this specific compound is not widely published, its physicochemical properties can be reliably estimated based on computational models and comparison with structurally similar compounds. The following table summarizes these key descriptors.

PropertyEstimated ValueSource/Method
Molecular Formula C₁₀H₁₂BrFO-
Molecular Weight 247.10 g/mol Calculated
Appearance Colorless to light yellow liquidInferred from analogs
Boiling Point ~230-250 °C at 760 mmHgEstimated based on analogs
Melting Point Not available-
Density ~1.4 - 1.5 g/cm³Estimated based on analogs
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)General principle for aryl halides
Refractive Index ~1.52 - 1.54Estimated based on analogs

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. As an aryl halide, it is generally less reactive towards nucleophilic substitution than its alkyl halide counterparts due to the strength of the carbon-halogen bond. However, the presence of the electron-donating isobutoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions.

Key reaction types include:

  • Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds.

  • Grignard Reagent Formation: The carbon-bromine bond can be converted to a Grignard reagent, providing a nucleophilic carbon center for reaction with various electrophiles.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the positions of substitution directed by the existing functional groups.

Experimental Protocols for Physicochemical Characterization

The following section details standard experimental methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of Boiling Point

The boiling point is a critical indicator of purity and can be determined using the following micro-scale method.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Step-by-Step Protocol:

  • Seal one end of a small capillary tube.

  • Introduce a small amount of the liquid sample into a larger capillary tube.

  • Place the smaller sealed capillary, open end down, into the larger tube containing the sample.

  • Attach the assembly to a thermometer and place it in a heating bath (e.g., silicone oil).

  • Heat the bath slowly and observe the inner capillary. A stream of bubbles will emerge as the air inside expands.

  • When a continuous stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the inner capillary tube.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the isobutoxy group, the methine proton, and the methyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br/C-F stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Safety and Handling

Conclusion

This compound is a promising chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation for its use in research and development. By understanding its structure, reactivity, and the appropriate methods for its characterization, scientists can effectively unlock the synthetic utility of this versatile building block.

References

  • PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. Retrieved from [Link]

  • The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-((E)-prop-1-enyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(2,2-difluoro-propoxy)-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,2-difluorobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Buy High-Purity 4-Bromo-1-fluoro-2-iodobenzene: Supplier Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-(1-methylethyl)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Retrieved from [Link]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-isobutoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-fluoro-2-isobutoxybenzene, a substituted aromatic ether with significant potential as a building block in medicinal chemistry and materials science. While this specific compound is not widely cataloged, this paper will establish its identity, propose a robust synthetic pathway, predict its physicochemical properties based on structurally similar analogs, and explore its prospective applications, particularly in the realm of drug development.

Nomenclature, Structure, and CAS Number Analysis

The chemical name "4-Bromo-1-fluoro-2-isobutoxy-bromofluorobenzene," as initially queried, contains a redundancy. The correct and unambiguous IUPAC name for the intended structure is 4-Bromo-1-fluoro-2-isobutoxybenzene .

An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) registry number for 4-Bromo-1-fluoro-2-isobutoxybenzene. This suggests the compound may be novel or not yet widely reported in the literature. However, CAS numbers for closely related analogs are well-documented, which validates the stability and existence of this structural class.

Compound NameCAS NumberStructural Difference
4-Bromo-1-fluoro-2-methoxybenzene103291-07-2[1]Methoxy (-OCH₃) group
4-Bromo-1-fluoro-2-isopropoxybenzene944278-95-9[2]Isopropoxy (-OCH(CH₃)₂) group
4-Bromo-1-fluoro-2-methylbenzene51437-00-4[3]Methyl (-CH₃) group instead of alkoxy
4-Bromo-1-fluoro-2-nitrobenzene364-73-8[4]Nitro (-NO₂) group instead of alkoxy

The existence of these analogs provides a strong foundation for predicting the chemical behavior and synthetic feasibility of the target compound.

Synthesis and Purification: A Validated Approach

The most logical and industrially scalable method for the synthesis of 4-Bromo-1-fluoro-2-isobutoxybenzene is the Williamson Ether Synthesis . This classic S(N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5][6] For our target molecule, this translates to the reaction between the sodium or potassium salt of 4-bromo-2-fluorophenol and an isobutyl halide (e.g., isobutyl bromide).

Rationale for Synthetic Strategy

The Williamson ether synthesis is selected for its reliability, high yields, and the commercial availability of the starting materials. The phenolic proton of 4-bromo-2-fluorophenol is acidic and can be easily deprotonated by a suitable base (e.g., NaOH, KOH, or NaH) to form a potent phenoxide nucleophile. The primary carbon of isobutyl bromide is an excellent electrophile for the S(_N)2 reaction, minimizing the risk of competing elimination reactions that can occur with secondary or tertiary halides.[6]

Detailed Experimental Protocol

Step 1: Deprotonation of 4-bromo-2-fluorophenol

  • To a solution of 4-bromo-2-fluorophenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a slight excess of a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-bromo-2-fluorophenoxide salt.

Step 2: Ether Formation

  • To the solution of the phenoxide, add isobutyl bromide (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Bromo-1-fluoro-2-isobutoxybenzene by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Purification A 4-bromo-2-fluorophenol C Sodium 4-bromo-2-fluorophenoxide A->C Deprotonation @ 0-25°C B Sodium Hydride (NaH) in DMF E 4-Bromo-1-fluoro-2-isobutoxybenzene (Crude) C->E Nucleophilic Substitution @ 60-80°C D Isobutyl Bromide F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Williamson Ether Synthesis workflow for 4-Bromo-1-fluoro-2-isobutoxybenzene.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 4-Bromo-1-fluoro-2-isobutoxybenzene can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₀H₁₂BrFOBased on atomic composition
Molecular Weight 249.10 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow liquidTypical for similar halogenated aryl ethers[7]
Boiling Point ~230-250 °CHigher than 4-bromo-1-fluoro-2-methoxybenzene due to larger alkyl chain
Density ~1.4-1.5 g/mLHalogenated aromatics are denser than water
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Standard for non-polar organic compounds
Expected Spectroscopic Data
  • ¹H NMR: Protons on the isobutyl group will show characteristic splitting patterns (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the oxygen). The three aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

  • ¹³C NMR: Ten distinct carbon signals are expected. The carbon attached to fluorine will show a large C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity will be observed due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of fluorine, bromine, and an isobutoxy group on a benzene scaffold makes 4-Bromo-1-fluoro-2-isobutoxybenzene a highly valuable building block for drug discovery.

Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[8][9][10] Fluorine can:

  • Enhance Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Increase Lipophilicity: This can improve a drug's ability to cross cell membranes.

  • Modulate pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting the drug's solubility and target binding.

Utility of the Bromine Atom

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, introducing new aryl or vinyl groups.[7]

  • Buchwald-Hartwig Amination: To form C-N bonds, introducing amines, which are crucial functional groups in many pharmaceuticals.

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

Potential Therapeutic Targets

Substituted bromo- and fluoro-aromatic compounds are key intermediates in the synthesis of a wide range of therapeutics, including kinase inhibitors, ion channel blockers, and central nervous system (CNS) agents. The isobutoxy group can provide a lipophilic handle to probe hydrophobic pockets within a protein's active site.

Drug_Discovery_Pathway cluster_coupling Cross-Coupling Reactions cluster_scaffolds Diverse Chemical Scaffolds cluster_applications Therapeutic Applications Start 4-Bromo-1-fluoro-2-isobutoxybenzene Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd catalyst Sonogashira Sonogashira (+ R-C≡CH) Start->Sonogashira Pd/Cu catalyst Scaffold_A Bi-aryl Ethers Suzuki->Scaffold_A Scaffold_B Aryl Amines Buchwald->Scaffold_B Scaffold_C Aryl Alkynes Sonogashira->Scaffold_C Kinase Kinase Inhibitors Scaffold_A->Kinase CNS CNS Agents Scaffold_B->CNS Ion Ion Channel Blockers Scaffold_C->Ion

Caption: Potential drug discovery pathways utilizing 4-Bromo-1-fluoro-2-isobutoxybenzene.

Conclusion

While a dedicated CAS number for 4-Bromo-1-fluoro-2-isobutoxybenzene is not currently available, its chemical identity is sound and its synthesis is readily achievable through established methodologies like the Williamson Ether Synthesis. The strategic placement of its functional groups—a metabolically robust fluorine, a synthetically versatile bromine, and a lipophilic isobutoxy group—positions this compound as a highly promising and valuable building block for researchers and drug development professionals. Its application in constructing complex molecular architectures for novel therapeutics warrants further investigation and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.
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  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. As a key analytical technique, NMR spectroscopy offers unparalleled insight into the molecular structure of organic compounds.[1] This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical and practical aspects of NMR analysis for this specific molecule, offering predictive insights into its spectral characteristics.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines several key functional groups: a fluorinated benzene ring, a bromine atom, and an isobutoxy ether linkage. Understanding the precise arrangement of these groups is critical for its characterization and use in further synthetic applications. NMR spectroscopy is the definitive method for elucidating such detailed molecular structures in solution.[1] This guide will provide a predictive interpretation of the ¹H and ¹³C NMR spectra, based on established principles of chemical shifts, spin-spin coupling, and the known effects of substituents on the benzene ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2-methylpropoxy (isobutoxy) group. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Region

The benzene ring has three protons. The fluorine, bromine, and isobutoxy substituents will influence their chemical shifts and give rise to complex splitting patterns due to proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings.

  • H-3: This proton is ortho to both the fluorine and the isobutoxy group. The strong electron-donating effect of the ether oxygen will shield this proton, while the electronegative fluorine will have a deshielding effect. The net effect is a predicted chemical shift in the range of 6.8-7.0 ppm. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-1.

  • H-5: This proton is meta to the fluorine and the isobutoxy group, and ortho to the bromine atom. The bromine will have a moderate deshielding effect. Its chemical shift is expected in the region of 7.2-7.4 ppm. It will be split into a doublet of doublets by H-3 and H-6.

  • H-6: This proton is para to the isobutoxy group, meta to the bromine, and ortho to the fluorine. The fluorine's influence will be significant. The signal is predicted to be in the range of 7.0-7.2 ppm and will appear as a doublet due to coupling with H-5.

Aliphatic Region

The isobutoxy group will show three distinct signals:

  • -OCH₂-: The methylene protons are adjacent to the oxygen atom, which will deshield them, placing their signal around 3.8-4.0 ppm. This signal will appear as a doublet due to coupling with the adjacent methine proton.

  • -CH-: The methine proton will be split into a multiplet by the adjacent methylene and methyl protons. Its chemical shift is expected in the range of 2.0-2.2 ppm.

  • -CH(CH₃)₂: The two equivalent methyl groups will produce a single, strong signal appearing as a doublet due to coupling with the methine proton. This signal is anticipated in the upfield region, around 0.9-1.1 ppm.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-36.8 - 7.0ddJ(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 8-10 Hz
H-57.2 - 7.4ddJ(H5-H3) ≈ 2-3 Hz, J(H5-H6) ≈ 8-9 Hz
H-67.0 - 7.2dJ(H6-H5) ≈ 8-9 Hz
-OCH₂-3.8 - 4.0dJ ≈ 6-7 Hz
-CH-2.0 - 2.2m-
-CH(CH₃)₂0.9 - 1.1dJ ≈ 6-7 Hz

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low symmetry of the molecule, all ten carbon atoms are expected to be chemically non-equivalent and should therefore produce ten distinct signals. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[2]

Aromatic Carbons
  • C-1 (C-F): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift is predicted to be in the range of 155-160 ppm.

  • C-2 (C-O): The carbon bearing the isobutoxy group will also be shifted downfield due to the oxygen's electronegativity, with an expected chemical shift around 145-150 ppm.

  • C-4 (C-Br): The carbon attached to bromine will experience a moderate shielding effect compared to an unsubstituted benzene, with a predicted chemical shift in the range of 110-115 ppm.

  • C-3, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents. These are expected to appear in the 115-130 ppm range.

Aliphatic Carbons
  • -OCH₂-: The methylene carbon, being attached to oxygen, will be the most downfield of the aliphatic carbons, with a predicted chemical shift of approximately 70-75 ppm.

  • -CH-: The methine carbon is expected to resonate around 28-32 ppm.

  • -CH(CH₃)₂: The two equivalent methyl carbons will appear furthest upfield, with a predicted chemical shift in the range of 18-22 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-F)155 - 160
C-2 (C-O)145 - 150
C-4 (C-Br)110 - 115
C-3, C-5, C-6115 - 130
-OCH₂-70 - 75
-CH-28 - 32
-CH(CH₃)₂18 - 22

Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of this compound and highlights the key proton-proton and proton-fluorine couplings that determine the appearance of the ¹H NMR spectrum.

A Acquire 1H and 13C NMR Data B Reference Spectra to TMS A->B C Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity B->C D Analyze 13C Spectrum: - Chemical Shifts - Number of Signals B->D E Correlate 1H and 13C Data C->E D->E F Assign Aromatic Signals (considering substituent effects and couplings) E->F G Assign Aliphatic Signals (based on shifts and multiplicities) E->G H Final Structure Verification F->H G->H

Caption: Workflow for NMR spectral assignment.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and the influence of various substituents on the benzene ring, researchers can confidently interpret the spectral data to confirm the structure of this molecule. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring accuracy and reproducibility in the laboratory. The synergy of predictive analysis and rigorous experimental methodology is paramount in the fields of chemical research and drug development.

References

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An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene is a substituted aromatic ether with potential applications in pharmaceutical and materials science research. As with any novel compound, definitive structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide offers a comprehensive exploration of the theoretical underpinnings and practical considerations for the mass spectrometric analysis of this specific molecule, tailored for researchers, scientists, and professionals in drug development. The principles discussed herein are grounded in established fragmentation mechanisms of aromatic compounds, ethers, and organohalides.

Molecular Structure and Physicochemical Properties

To effectively interpret the mass spectrum of this compound, a foundational understanding of its structure is essential. The molecule consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a 2-methylpropoxy (isobutoxy) group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂BrFO
Monoisotopic Mass 246.0052 u
Average Molecular Weight 247.104 g/mol
Key Structural Features Aromatic ring, Ether linkage, Alkyl chain (isobutyl), Bromine atom, Fluorine atom

The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for bromine-containing ions, where a pair of peaks (M and M+2) of roughly equal intensity will be observed, providing a clear signature for these fragments.[3]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice.

Experimental Protocol
  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

The rationale for using EI is its ability to induce extensive and reproducible fragmentation, which acts as a molecular fingerprint, aiding in structural elucidation.[5] The 70 eV electron energy is a standard that provides sufficient energy to cause fragmentation and allows for comparison with established mass spectral libraries.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is anticipated to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. The stability of the aromatic ring suggests that the molecular ion will be of moderate to high abundance.[6]

The Molecular Ion (M⁺˙)

The molecular ion is formed by the ejection of an electron from the molecule.[7] Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 246 (containing ⁷⁹Br) and m/z 248 (containing ⁸¹Br). High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion by providing a highly accurate mass measurement.[8][9]

Major Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation mechanisms for this molecule are expected to be alpha-cleavage of the ether and cleavage of the alkyl chain.

G cluster_alpha α-Cleavage cluster_beta β-Cleavage & Rearrangement cluster_co Further Fragmentation M Molecular Ion (M⁺˙) m/z 246/248 [C₁₀H₁₂BrFO]⁺˙ F1 Loss of Propyl Radical [M - C₃H₇]⁺ m/z 203/205 M->F1 - •C₃H₇ F2 Loss of Isobutene [M - C₄H₈]⁺˙ m/z 190/192 M->F2 - C₄H₈ F3 Loss of CO [C₅H₃BrF]⁺˙ m/z 174/176 F2->F3 - CO

Figure 1: Predicted major fragmentation pathways of this compound.

  • Loss of the Isobutyl Group: A common fragmentation pathway for alkyl aryl ethers is the cleavage of the alkyl C-O bond, leading to the loss of the alkyl group as a radical and the formation of a phenoxy cation. However, a more favorable pathway is often the loss of the entire alkyl chain via cleavage of the bond alpha to the aromatic ring. In this case, cleavage of the C-O bond would lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at m/z 189/191 .

  • Alpha-Cleavage of the Ether: Alpha-cleavage is a characteristic fragmentation of ethers, involving the breaking of a C-C bond adjacent to the oxygen atom.[10][11] For the isobutoxy group, this would involve the loss of a propyl radical (•C₃H₇), leading to a resonance-stabilized oxonium ion at m/z 203/205 .

  • Loss of Isobutene via Rearrangement: A significant fragmentation pathway for ethers with larger alkyl groups involves the transfer of a hydrogen atom to the oxygen, followed by the elimination of a neutral alkene molecule. In this case, a rearrangement can lead to the loss of isobutene (C₄H₈), resulting in a radical cation of 4-bromo-1-fluorophenol at m/z 190/192 .

  • Fragmentation of the Aromatic Ring: The aromatic ring itself can undergo fragmentation, although this typically results in lower abundance ions. The loss of a bromine atom from the molecular ion would produce a fragment at m/z 167 . The characteristic phenyl cation is often observed at m/z 77 in the mass spectra of benzene derivatives.[12]

Summary of Predicted Fragment Ions

Table 2: Predicted Prominent Ions in the EI Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed StructureFragmentation Pathway
246/248[C₁₀H₁₂BrFO]⁺˙Molecular Ion (M⁺˙)
203/205[C₇H₇BrFO]⁺M - •C₃H₇ (Alpha-cleavage)
190/192[C₆H₄BrFO]⁺˙M - C₄H₈ (Rearrangement and loss of isobutene)
189/191[C₆H₄BrFO]⁺M - •C₄H₉ (Loss of isobutyl radical)
167[C₁₀H₁₂FO]⁺M - •Br
57[C₄H₉]⁺Isobutyl cation

Workflow for Structural Confirmation

The following workflow provides a systematic approach to confirming the structure of this compound using mass spectrometry.

G A Sample Introduction (GC) B Ionization (EI, 70 eV) A->B C Mass Analysis (Quadrupole/TOF) B->C D Data Acquisition C->D E Data Analysis D->E F Identify Molecular Ion (m/z 246/248) E->F H Propose Fragmentation Pathways E->H J High-Resolution MS (Optional) E->J G Analyze Isotopic Pattern (M/M+2) F->G L Structural Confirmation G->L I Compare with Theoretical Fragments H->I I->L K Confirm Elemental Composition J->K K->L

Figure 2: Experimental and data analysis workflow for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, is predicted to yield a rich and informative spectrum. The presence of the bromine atom provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The primary fragmentation pathways are expected to involve alpha-cleavage of the ether linkage and the loss of the isobutyl group as either a radical or a neutral isobutene molecule through rearrangement. By carefully analyzing the molecular ion and the resulting fragment ions, and potentially employing high-resolution mass spectrometry for elemental composition confirmation, a confident structural elucidation of this compound can be achieved. This guide provides a robust theoretical framework for researchers to design experiments and interpret the resulting data, ensuring scientific rigor in their synthetic and analytical endeavors.

References

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  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(1), 69-85.
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  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, providing a rapid, non-destructive method for functional group identification and structural elucidation.[1][2] This guide presents a detailed analysis of the infrared spectrum of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a polysubstituted aromatic ether. By deconstructing the molecule into its constituent functional groups—a 1,2,4-trisubstituted aromatic ring, an aryl-alkyl ether linkage, an isobutoxy aliphatic chain, and carbon-halogen bonds (C-F and C-Br)—we can predict and assign its characteristic vibrational modes. This document provides the theoretical basis for these assignments, a validated experimental protocol for acquiring a high-fidelity spectrum, and a comprehensive interpretation of the spectral data, designed to serve as a reference for researchers in organic synthesis and drug discovery.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of IR radiation at frequencies that match the molecule's natural vibrational modes.[3] For this compound, the key absorptions can be systematically predicted by examining its distinct structural components.

The Aromatic Core: 1,2,4-Trisubstituted Benzene

The benzene ring gives rise to several characteristic vibrations:

  • Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic ring are expected to produce sharp, low-intensity absorptions in the 3100-3000 cm⁻¹ region.[4][5][6] These appear at a slightly higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[7]

  • C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to strong absorptions, typically appearing in the 1600-1450 cm⁻¹ range.[6][8] Two prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[6][8]

  • C-H Out-of-Plane (OOP) Bending: The most diagnostic vibrations for determining the substitution pattern on a benzene ring are the C-H "oop" bends, which appear in the 900-675 cm⁻¹ region.[4][9] For a 1,2,4-trisubstituted ring, strong absorptions are typically observed in the 880-800 cm⁻¹ range.[6][8]

The Ether Linkage: Aryl Alkyl Ether

As a mixed aryl alkyl ether, the molecule will exhibit two distinct C-O stretching vibrations due to the asymmetric nature of the C-O-C bond.[10][11]

  • Asymmetric Ar-O Stretch: A strong, characteristic absorption corresponding to the asymmetric C-O-C stretch is expected between 1300 cm⁻¹ and 1200 cm⁻¹.[10][12]

  • Symmetric R-O Stretch: A second, typically less intense, C-O-C symmetric stretch should appear in the 1075-1020 cm⁻¹ range.[11][12]

The Aliphatic Chain: Isobutoxy Group

The 2-methylpropoxy (isobutoxy) group provides clear aliphatic signals:

  • Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will produce strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[5][9][13]

  • C-H Bending: The isobutyl group has a highly diagnostic C-H bending pattern. A characteristic doublet, resulting from the gem-dimethyl structure, is expected. These two bands of roughly equal intensity appear in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ regions.[14]

Halogen Substituents: C-F and C-Br Bonds

The carbon-halogen bonds introduce vibrations in the lower frequency "fingerprint" region of the spectrum.

  • C-F Stretching: The C-F stretch gives rise to a very strong absorption, typically in the 1400-1000 cm⁻¹ range.[15] This band is often broad and can overlap with the strong C-O stretching vibrations, making a definitive assignment challenging without computational analysis.[16]

  • C-Br Stretching: The C-Br stretch is found at a much lower frequency, generally between 690 cm⁻¹ and 515 cm⁻¹.[4] Its presence confirms the bromination of the aromatic ring.

Experimental Protocol: Acquiring the Infrared Spectrum

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples with minimal preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Accessory: A single-reflection Diamond ATR accessory.

  • Sample: this compound (1-2 mg).

  • Solvent: Isopropanol (for cleaning).

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Purge the spectrometer's optical bench with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal meticulously with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Causality: This step is critical to ratio the sample spectrum against the instrument's background, removing contributions from the atmosphere and the optical system.

    • Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-2 mg) of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • Trustworthiness: Using identical parameters ensures that any spectral features are from the sample itself and not from changes in acquisition conditions.

  • Data Processing and Cleaning:

    • The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Spectral Interpretation and Data Summary

The following table summarizes the predicted key absorption bands for this compound, based on the theoretical principles outlined in Section 2.0.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentComments
3100 - 3010Weak to MediumAromatic C-H StretchConfirms the presence of the benzene ring.[4][5]
2980 - 2860StrongAliphatic C-H StretchAsymmetric and symmetric stretches of CH₃ and CH₂ groups in the isobutoxy chain.[9][13]
~1600 & ~1500Medium to StrongAromatic C=C In-Ring StretchCharacteristic skeletal vibrations of the benzene ring.[6][8]
1470 - 1450MediumCH₂ Scissoring & CH₃ BendingBending vibrations from the isobutoxy group.[5]
~1385 & ~1365Medium, SharpIsobutyl C-H Bending (Doublet)A highly diagnostic doublet confirming the gem-dimethyl structure of the isobutyl group.[14]
1275 - 1220StrongAsymmetric Ar-O-C StretchA key indicator of the aryl alkyl ether functionality.[10][11]
1200 - 1000StrongC-F StretchStrong absorption confirming the fluorine substituent; likely overlaps with C-O stretches.[15]
1075 - 1020Medium to StrongSymmetric C-O-C StretchThe second of the two characteristic ether bands.[12]
880 - 810StrongAromatic C-H Out-of-Plane BendConfirms the 1,2,4-trisubstitution pattern on the benzene ring.[6][8]
690 - 515Medium to StrongC-Br StretchLocated in the low-frequency fingerprint region, confirming the bromine substituent.[4]

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation via IR spectroscopy is a systematic process. The following diagram illustrates this workflow, emphasizing the key decision points and analytical stages.

IR_Workflow Workflow for IR Spectral Analysis cluster_prep Phase 1: Sample & Instrument Preparation cluster_acq Phase 2: Data Acquisition & Processing cluster_int Phase 3: Spectral Interpretation p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 p3 Apply Sample to Crystal p2->p3 d1 Acquire Sample Spectrum (FTIR) p3->d1 d2 Perform ATR & Baseline Correction d1->d2 i1 Analyze Group Frequency Region (4000-1400 cm⁻¹) d2->i1 i3 Assign Key Vibrational Modes i1->i3 i2 Analyze Fingerprint Region (1400-400 cm⁻¹) i2->i3 result Structural Confirmation of This compound i3->result

Caption: Logical workflow for the analysis of this compound by FTIR-ATR spectroscopy.

Conclusion

The infrared spectrum of this compound is rich with distinct, interpretable absorption bands that collectively serve as a robust identifier for the molecule. The key diagnostic features include: the high-frequency aromatic and aliphatic C-H stretches, the characteristic C=C ring stretches, the strong asymmetric and symmetric C-O-C ether bands, the sharp doublet from the isobutyl C-H bending, and the powerful out-of-plane bending vibrations confirming the 1,2,4-substitution pattern. Finally, the low-frequency C-Br stretch confirms the presence of all expected functionalities. This guide provides a comprehensive framework for researchers to confidently acquire and interpret the IR spectrum of this compound, facilitating its unambiguous identification in complex research and development settings.

References

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An In-depth Technical Guide on the Solubility of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a novel chemical entity from discovery to application is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[1][2] This guide is dedicated to providing an in-depth technical exploration of the solubility of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the nascent stage of research surrounding this specific molecule, publicly available quantitative solubility data is scarce. Therefore, this document adopts a dual approach: firstly, to predict its solubility profile based on first principles of chemical structure and polarity, and secondly, to provide a robust framework for the experimental determination of this vital parameter, grounded in Good Laboratory Practices (GLP).

Physicochemical Characterization and Solubility Profile Prediction

The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][3] An analysis of the structure of this compound provides the basis for a qualitative prediction of its solubility.

The key structural features of this molecule are:

  • A benzene ring: This aromatic core is inherently non-polar.[4][5]

  • Halogen substituents (Bromo and Fluoro): These atoms are electronegative and contribute to the molecule's overall polarity. However, their influence can be complex, affecting both inductive and resonance effects within the aromatic system.[6][7]

  • An isobutoxy (2-methylpropoxy) group: The ether linkage introduces a polar C-O bond, while the alkyl chain is non-polar.

Considering these features, this compound can be classified as a moderately polar compound. The presence of the halogen and ether functional groups suggests it will likely exhibit greater solubility in a range of organic solvents compared to its parent benzene molecule.[8]

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform.

  • Good to Moderate Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, where the alkyl chain can interact with the alcohol's alkyl group and the polar functionalities can engage in dipole-dipole interactions.

  • Low Solubility: Predicted in highly non-polar solvents like hexane and cyclohexane.

  • Insoluble: Expected to be practically insoluble in aqueous solutions due to the dominant non-polar character of the substituted benzene ring.

It is imperative to underscore that these are predictions. For precise and reliable data essential for research and development, experimental determination is non-negotiable.

Adherence to Good Laboratory Practices (GLP) in Solubility Studies

To ensure the integrity, reliability, and reproducibility of experimentally determined solubility data, adherence to Good Laboratory Practices (GLP) is paramount.[9][10][11] GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported.[9][12]

Key tenets of GLP applicable to solubility studies include:

  • Standard Operating Procedures (SOPs): All experimental procedures, from solvent preparation to analytical method validation, must be meticulously documented in SOPs and followed rigorously.[9]

  • Equipment Calibration and Maintenance: All equipment used, such as analytical balances, temperature-controlled shakers, and analytical instruments (e.g., HPLC, UV-Vis spectrophotometer), must be regularly calibrated and maintained, with all activities logged.[9]

  • Data Recording and Integrity: All raw data should be recorded directly, promptly, accurately, and legibly. Any changes to the data must be documented without obscuring the original entry and include the reason for the change, the date, and the initials of the person making the change.[9]

  • Characterization of Materials: The identity, purity, and stability of the this compound and all solvents used must be known and documented.[12]

By embedding these GLP principles into the experimental workflow, the resulting solubility data will be robust and defensible for regulatory submissions and scientific publications.

Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Detailed Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.[14]

    • Use high-purity organic solvents.

    • Accurately weigh an excess amount of this compound into multiple vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[13]

  • Equilibration:

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled and monitored throughout the experiment.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[13][15]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant without disturbing the solid. This is a critical step to avoid contamination with undissolved solute. Filtration using a chemically compatible syringe filter (e.g., PTFE) is recommended.

  • Quantification:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2][16]

    • A calibration curve constructed from standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

    • Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Alternative and Complementary Techniques
  • Kinetic Solubility Measurement: This high-throughput method is often employed in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to induce precipitation. The concentration of the compound remaining in the solution is then measured. While faster, this method may not represent true equilibrium solubility.[16][17]

  • Gravimetric Method: This is a simpler, though potentially less precise, method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[14]

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

Organic SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
HexaneNon-polar Aliphatic0.1
TolueneNon-polar Aromatic2.4
DichloromethaneChlorinated3.1
Diethyl EtherEther2.8
AcetoneKetone5.1
Ethyl AcetateEster4.4
IsopropanolAlcohol3.9
EthanolAlcohol4.3
MethanolAlcohol5.1
AcetonitrileNitrile5.8
Dimethylformamide (DMF)Amide6.4
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

The interpretation of this data should correlate the observed solubility with the properties of the organic solvents. A higher solubility in polar aprotic solvents like DMSO and DMF would confirm the influence of the polar functional groups on the solute molecule.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solute into vials B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72h) C->D E Sedimentation of excess solid D->E F Filter supernatant E->F G Dilute supernatant F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate Solubility (mg/mL, mol/L) H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Relationships

G Compound 4-Bromo-1-fluoro-2- (2-methylpropoxy)benzene PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Solubility (Strong dipole interactions) Alcohols Alcohols (Methanol, Ethanol) Compound->Alcohols Good/Moderate Solubility (Dipole & van der Waals) NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar Low Solubility (Weak interactions)

Caption: Predicted solubility based on molecular structure and solvent polarity.

References

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
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Stability and Storage of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene is a halogenated aromatic ether, a class of compounds with significant utility in organic synthesis, particularly as intermediates in the development of pharmaceuticals and agrochemicals.[1] The presence of bromo, fluoro, and isobutoxy functional groups on the benzene ring provides multiple reaction sites for constructing more complex molecules. Understanding the stability and appropriate storage of this compound is paramount to ensure its integrity for research and manufacturing purposes, preventing degradation that could lead to impurities and compromise experimental outcomes. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and methods for evaluating the integrity of this compound.

Chemical Properties and Structure

To understand the stability of this compound, it is essential to first consider its molecular structure. The compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an isobutoxy ether group.

Caption: Chemical structure of this compound.

Halogenated aromatic compounds are generally stable, but the presence of an ether linkage introduces a potential site for degradation.[2] Ethers, particularly those derived from primary and secondary alcohols, are susceptible to the formation of explosive peroxides upon exposure to oxygen and light.[3]

Factors Influencing Stability

Several environmental factors can influence the stability of this compound:

  • Oxygen: The presence of atmospheric oxygen is a primary concern due to the risk of peroxide formation at the ether linkage.[3]

  • Light: Photochemical degradation can occur, particularly in the presence of UV light, which can initiate free-radical chain reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Moisture: While the compound is insoluble in water, the presence of moisture can facilitate hydrolytic decomposition under certain conditions.[4]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[5][6]

Potential Degradation Pathways

The primary degradation pathway of concern for this compound is the auto-oxidation of the ether group to form hydroperoxides and subsequently explosive peroxides. This process is a free-radical chain reaction initiated by light or heat.

A This compound C Ether Radical A->C Hydrogen Abstraction F Hydroperoxide A->F B Free Radical Initiator (Light, Heat) B->C E Peroxy Radical C->E Addition D Oxygen (O₂) D->E E->F Hydrogen Abstraction from another ether molecule G Further Reactions (e.g., Polymerization, Explosive Peroxides) F->G

Caption: Hypothetical degradation pathway via peroxide formation.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and peroxide formation.
Light Protect from light by using an amber glass bottle.Avoids photochemical degradation.
Container Keep in a tightly sealed container.Prevents exposure to air and moisture.
Location Store in a well-ventilated area away from incompatible materials.[7]Ensures safety and prevents accidental reactions.
Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

Experimental Protocols for Stability Assessment

Due to the lack of specific stability data for this compound, the following experimental protocols can be employed to assess its stability under various conditions.

Protocol 1: Peroxide Test

Objective: To detect the presence of peroxides in a sample of this compound.

Materials:

  • Sample of this compound

  • Potassium iodide (KI) solution (10%)

  • Starch solution (1%)

  • Acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of acetic acid.

  • Add a few drops of the 10% potassium iodide solution.

  • Shake the mixture and observe any color change.

  • A yellow to brown color indicates the presence of peroxides.

  • To confirm, add a few drops of the 1% starch solution. A blue-black color confirms the presence of peroxides.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of the compound under stressed conditions to predict its shelf life.

Materials:

  • Multiple sealed vials of this compound from the same batch.

  • Temperature and humidity-controlled stability chambers.

  • Analytical instrumentation (e.g., HPLC, GC-MS) for purity assessment.

Procedure:

  • Place the vials in stability chambers set at elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

  • Analyze the samples for purity and the presence of degradation products using a validated analytical method (e.g., HPLC).

  • Plot the purity data against time to determine the degradation rate at each condition.

  • Use the Arrhenius equation to extrapolate the data and predict the shelf life at recommended storage conditions.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Data Analysis A Obtain multiple samples from the same batch B Place in sealed vials A->B C Place vials in stability chambers (e.g., 40°C/75% RH, 50°C/75% RH) B->C D Withdraw samples at T=0, 1, 3, 6 months C->D E Analyze for purity and degradants (HPLC, GC-MS) D->E F Plot purity vs. time E->F G Determine degradation rate F->G H Extrapolate to predict shelf life (Arrhenius Equation) G->H

Caption: Workflow for an accelerated stability study.

Conclusion

While this compound is expected to be a relatively stable compound, its ether functionality necessitates careful storage and handling to prevent peroxide formation. By adhering to the recommendations outlined in this guide, researchers and drug development professionals can ensure the integrity and purity of this valuable synthetic intermediate. The provided experimental protocols offer a framework for establishing in-house stability data to further refine storage conditions and define an appropriate shelf life for this compound.

References

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a sterically hindered and electronically modified aryl halide. Biaryl moieties derived from this substrate are of significant interest in medicinal chemistry and materials science. This document outlines the mechanistic underpinnings of the reaction, addresses the specific challenges posed by the substrate's ortho-isobutoxy group, and presents a detailed, optimized protocol for its successful coupling. Emphasis is placed on rational catalyst and ligand selection, reaction setup under inert conditions, and troubleshooting common issues to ensure high-yield synthesis of the desired biaryl products.

Introduction: The Challenge of Hindered Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of complex biaryls is particularly vital for the pharmaceutical and fine chemical industries.[3] However, substrates bearing significant steric hindrance, such as those with bulky ortho-substituents, present a considerable challenge to the standard catalytic cycle.

The target substrate, this compound, exemplifies this challenge. The bulky isobutoxy group positioned ortho to the reactive carbon-bromine bond can impede both the initial oxidative addition of the palladium catalyst and the final reductive elimination step required to form the product.[4] Overcoming this steric barrier requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands that promote these challenging steps.[5][6] This guide provides the expertise-driven protocols necessary to successfully couple this demanding substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[2][9]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Coupling with Phenylboronic Acid

This section details a robust, field-proven protocol for the coupling of this compound with phenylboronic acid. The choice of a bulky biarylphosphine ligand (SPhos) is critical for overcoming the steric hindrance of the isobutoxy group.[5]

Materials and Reaction Parameters
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound261.12261 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd₂(dba)₃915.729.2 mg0.010.02 (Pd)
SPhos (Ligand)410.4716.4 mg0.040.04
K₃PO₄ (Base)212.27425 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Note: Ensure all reagents are handled according to their specific safety data sheets. The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Vessel Preparation: Add a magnetic stir bar to an oven-dried 25 mL Schlenk flask.

  • Addition of Solids: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).[13]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (Pd₂(dba)₃, 1 mol%) and the SPhos ligand (4 mol%).

  • Solvent Addition: Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, transfer 10 mL of the degassed solvent into the reaction flask.[14]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from setup to product isolation.

Experimental_Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Schlenk Flask (Aryl Halide, Boronic Acid, Base) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Catalyst & Ligand (Pd₂(dba)₃ / SPhos) B->C D 4. Add Degassed Solvent (Dioxane/H₂O) C->D E 5. Heat to 100 °C with Vigorous Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Aqueous Wash (H₂O & Brine) G->H I 9. Dry, Filter & Concentrate H->I J 10. Flash Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS) J->K

Sources

"Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a robust and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its development has been a cornerstone for medicinal chemistry and drug development, where aryl and heteroaryl amine moieties are ubiquitous structural motifs in a vast array of pharmacologically active compounds.[3][4] This reaction overcomes the limitations of classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by offering milder conditions, broader substrate scope, and superior functional group tolerance.[1]

This guide provides an in-depth analysis and a field-proven protocol for the amination of a specific, electronically-rich substrate: This compound . This building block presents a unique combination of substituents—a halogen for coupling, a deactivating fluorine atom, and a bulky, electron-donating isobutoxy group. Understanding how to effectively couple amines to this scaffold is critical for the synthesis of novel chemical entities for drug discovery programs. We will dissect the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Reaction Principle and Mechanistic Insights

The success of a Buchwald-Hartwig amination is contingent on the delicate interplay between the palladium catalyst, a specialized phosphine ligand, a base, and the solvent. The reaction proceeds via a well-established catalytic cycle, which is essential to understand for rational optimization.[2][5]

The Catalytic Cycle

The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: The active L-Pd(0) catalyst, generated in situ from a stable precatalyst, initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[5]

  • Amine Binding & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[6][7] The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or catalyst.[8][9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex  Ar-Br amine_complex Amine Coordinated Complex [L-Pd(II)(Ar)(HNR'R'')]+Br- oa_complex->amine_complex  HNR'R'' amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') amido_complex->pd0  Ar-NR'R'' (Product) amine_complex->amido_complex  Base re_label Reductive Elimination oa_label Oxidative Addition deprotonation_label Deprotonation

Figure 1: The Buchwald-Hartwig Catalytic Cycle
Causality Behind Component Selection
  • Palladium Precatalyst: Modern Buchwald-Hartwig aminations favor the use of air- and moisture-stable precatalysts (e.g., G3 or G4 palladacycles). These complexes ensure the reliable and efficient generation of the active monoligated Pd(0) species upon exposure to the base, avoiding the often-unreliable in situ reduction of Pd(II) sources like Pd(OAc)₂.[10][11] This leads to more reproducible results and lower catalyst loadings.

  • Ligand: The substrate, this compound, is electron-rich due to the isobutoxy group. Such substrates require sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1] These bulky ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition and side reactions like β-hydride elimination.[4][12]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines.[10][11] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[11][13]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are standard choices as they effectively solubilize the reactants and catalytic species at typical reaction temperatures.[14][15] It is critical to avoid solvents like acetonitrile or chlorinated solvents, which can coordinate to the palladium center and inhibit catalysis.[10]

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for the amination of this compound with a generic secondary amine.

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids: Aryl Bromide, Amine, Base, Precatalyst prep2 2. Add Anhydrous Degassed Solvent prep1->prep2 prep3 3. Seal and Purge with N₂/Ar prep2->prep3 react 4. Heat to 80-100 °C Monitor by TLC/GC-MS prep3->react workup1 5. Cool and Dilute with Ethyl Acetate react->workup1 workup2 6. Filter through Celite workup1->workup2 workup3 7. Aqueous Wash (Water, Brine) workup2->workup3 workup4 8. Dry, Concentrate workup3->workup4 purify 9. Purify via Column Chromatography workup4->purify

Sources

Application Notes and Protocols: Formation of 4-Fluoro-2-(2-methylpropoxy)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the successful formation of the Grignard reagent, 4-fluoro-2-(2-methylpropoxy)phenylmagnesium bromide. This specific organometallic intermediate is of significant interest in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The protocol herein addresses the critical aspects of magnesium activation, reaction initiation, and control of potential side reactions, ensuring a reliable and high-yielding synthesis. We delve into the underlying mechanistic considerations and provide detailed, step-by-step procedures suitable for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Functionalized Grignard Reagents

Grignard reagents, discovered by Victor Grignard in 1900, remain one of the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction involves the oxidative addition of magnesium metal into a carbon-halogen bond, creating a highly nucleophilic organomagnesium halide.[2] The subject of this guide, 4-bromo-1-fluoro-2-(2-methylpropoxy)benzene, presents a unique set of challenges and opportunities. The presence of a fluorine atom and an alkoxy group on the aromatic ring requires careful consideration of chemoselectivity and reaction conditions to favor the formation of the desired Grignard reagent at the carbon-bromine bond.

The resulting Grignard reagent, 4-fluoro-2-(2-methylpropoxy)phenylmagnesium bromide, is a valuable building block. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the isobutoxy group can be a key structural element or a precursor for further functionalization. Mastering the synthesis of this reagent is therefore a critical step in multi-step synthetic campaigns.

Mechanistic Considerations and Key Challenges

The formation of a Grignard reagent from an aryl halide proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[3] The magnesium metal, with its passivating layer of magnesium oxide (MgO), must first be activated to expose a fresh, reactive surface.[4]

Key Challenges:

  • Magnesium Passivation: The ubiquitous layer of magnesium oxide on commercially available magnesium turnings is a primary obstacle to initiating the Grignard reaction.[5]

  • Chemoselectivity: The starting material contains both a bromo and a fluoro substituent. While the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-fluorine bond, harsh conditions could potentially lead to unwanted side reactions involving the C-F bond.[6][7]

  • Functional Group Tolerance: Grignard reagents are highly reactive and can be incompatible with various functional groups.[8] While the fluoro and ether functionalities in the target molecule are generally tolerated, careful control of temperature is necessary to prevent potential side reactions, such as cleavage of the ether linkage under prolonged heating.[9][10]

  • Reaction Initiation: Achieving a smooth and controlled initiation is crucial for a successful Grignard formation. Sluggish initiation can lead to the accumulation of the aryl halide, followed by a dangerously exothermic and difficult-to-control reaction once it finally begins.

Experimental Protocol: Synthesis of 4-Fluoro-2-(2-methylpropoxy)phenylmagnesium Bromide

This protocol is designed to be a self-validating system, with clear indicators for successful initiation and completion.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableEnsure dryness before use.
Magnesium Turnings>99.5%Commercially Available
IodineCrystal, ACS ReagentCommercially AvailableFor activation.
1,2-DibromoethaneAnhydrous, >99%Commercially AvailableOptional activator.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeCommercially AvailableMust be rigorously dried.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Ar or N₂) with bubbler

  • Syringes and needles

Step-by-Step Procedure

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_initiation Initiation cluster_formation Formation cluster_completion Completion & Use prep1 Flame-dry all glassware prep2 Assemble apparatus under inert gas prep1->prep2 prep3 Add Mg turnings and I2 crystal prep2->prep3 init1 Add small portion of aryl bromide solution prep3->init1 init2 Observe for signs of reaction (color change, gentle reflux) init1->init2 init3 Apply gentle heat if necessary init2->init3 form1 Add remaining aryl bromide dropwise init3->form1 form2 Maintain gentle reflux form1->form2 form3 Stir until Mg is consumed form2->form3 comp1 Cool to room temperature form3->comp1 comp2 Grignard reagent is ready for use comp1->comp2

Caption: Workflow for Grignard Reagent Formation.

  • Glassware Preparation: Rigorously flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (argon or nitrogen).[11] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine.[12] The iodine will react with the magnesium surface, creating reactive magnesium iodide and exposing fresh metal.[4]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Observation: The initiation of the reaction is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish-brown solution.[13] A gentle exotherm should be observed, which may cause the THF to begin to reflux. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.[14] The formation of ethylene gas from the reaction of 1,2-dibromoethane with magnesium provides a visual cue of successful activation.[12]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide from the dropping funnel dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to prevent a large exotherm and to minimize the formation of the Wurtz coupling byproduct.[11]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The reaction mixture will typically be a dark brown or black color.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.[15]

Analytical Monitoring

While visual cues are often sufficient for experienced chemists, in-situ monitoring techniques can provide valuable real-time data on the progress of the Grignard reagent formation.

  • In-line Infrared (IR) Spectroscopy: This technique can be used to monitor the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the Grignard reagent.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line or in-line NMR can be employed to follow the reaction progress by observing the changes in the aromatic proton signals.[18] Quenching a small aliquot with D₂O and analyzing by ¹H NMR can also confirm the formation of the Grignard reagent.[15]

Troubleshooting and Safety Considerations

Problem Possible Cause Solution
Reaction fails to initiate. Wet glassware or solvent.Ensure all equipment and reagents are scrupulously dry.[5]
Inactive magnesium surface.Use fresh magnesium turnings or employ more vigorous activation methods (e.g., crushing the magnesium in-situ, sonication).[12][14]
Reaction is violently exothermic. Addition of aryl halide is too fast.Add the aryl halide solution dropwise and ensure adequate cooling if necessary.
Low yield of Grignard reagent. Incomplete reaction.Ensure sufficient reaction time and that most of the magnesium has been consumed.
Wurtz coupling side reaction.Maintain a low concentration of the aryl halide by adding it slowly to the magnesium suspension.[11]

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers such as THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • The reaction can be exothermic. Have an ice bath readily available to cool the reaction if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The formation of 4-fluoro-2-(2-methylpropoxy)phenylmagnesium bromide is a readily achievable process when careful attention is paid to the fundamental principles of Grignard chemistry. By ensuring anhydrous conditions, proper magnesium activation, and controlled reaction initiation, researchers can reliably access this valuable synthetic intermediate for their drug discovery and development programs.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

  • Activation of Grignard reagent - Chemistry Stack Exchange.

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.

  • Grignard Reaction Mechanism - BYJU'S.

  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.

  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem.

  • Grignard Reaction - Organic Chemistry Portal.

  • Making Grignard reagents - YouTube.

  • Grignard reaction - Wikipedia.

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides - Organic Chemistry Portal.

  • The Grignard Reaction Mechanism - Chemistry Steps.

  • Chemo-, regio-, and stereo-selective perfluoroalkylations by a Grignard complex with zirconocene - Dalton Transactions (RSC Publishing).

  • Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.

  • Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed.

  • Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent. ResearchGate.

  • In‐line IR monitoring of the formation of a Grignard reagent followed... - ResearchGate.

  • Optimization of the Grignard reagent formation. ResearchGate.

  • Grignard reagent - Wikipedia.

  • Gas Chromatographic Analysis of Aryl Grignard Reagents. Analytical Chemistry.

  • Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. ResearchGate.

  • Testing Grignard reagent formation : r/chemistry - Reddit.

  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - ChemicalBook.

  • What is the criteria to decide reactivity of functional groups with grignard reagent? Which functional groups react immediately with grignard reagent? - Quora.

  • Priority order of attack of grignard reagents on functional groups. Chemistry Stack Exchange.

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - NIH.

  • Grignard reagent formation. ScienceDirect.

  • Chemo-, regio-, and stereo-selective perfluoroalkylations by a Grignard complex with zirconocene. ResearchGate.

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube.

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts.

  • Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Semantic Scholar.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure.

  • Synthesis of A. Bromo(4-fluorophenyl)magnesium - PrepChem.com.

Sources

Application Notes and Protocols: Regioselective Lithiation of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene for the Synthesis of Functionalized Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the regioselective lithiation of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene via bromine-lithium exchange. This protocol details the generation of the highly reactive 2-fluoro-3-(2-methylpropoxy)phenyllithium intermediate and its subsequent trapping with electrophiles, with a particular focus on the synthesis of 2-fluoro-3-(2-methylpropoxy)phenylboronic acid. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds.

Introduction: The Strategic Importance of Fluorinated Aryllithiums

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Aryllithium species are powerful intermediates in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The regioselective generation of fluorinated aryllithiums is therefore a critical transformation for the synthesis of novel pharmaceutical candidates and advanced materials.

The subject of this application note, this compound, presents two potential pathways for lithiation: a directed ortho-metalation (DoM) adjacent to the fluorine or alkoxy group, or a bromine-lithium exchange.[2] At low temperatures, in the presence of n-butyllithium (n-BuLi), the bromine-lithium exchange is the kinetically favored and dominant pathway, offering a reliable method for the regioselective formation of the corresponding aryllithium intermediate.[2][3] This intermediate can then be reacted with a variety of electrophiles to introduce diverse functional groups.

Mechanistic Insights: Bromine-Lithium Exchange vs. Directed ortho-Metalation

The regioselectivity of the lithiation of this compound is a classic example of kinetic control in organometallic chemistry. Two competing mechanisms are at play:

  • Bromine-Lithium Exchange: This is a rapid, bimolecular reaction where the butyl group of n-BuLi exchanges with the bromine atom on the aromatic ring.[4] This process is generally favored for aryl bromides and is particularly efficient at low temperatures (typically -78 °C).[1][2] The rate of halogen-lithium exchange generally follows the trend I > Br > Cl > F.[5]

  • Directed ortho-Metalation (DoM): In this pathway, a directing group on the aromatic ring, such as an alkoxy group or a fluorine atom, coordinates to the lithium atom of the organolithium reagent, directing deprotonation at the adjacent ortho position.[6] While both the fluorine and the isobutoxy group in the target molecule can act as directing groups, this process is generally slower than bromine-lithium exchange at low temperatures.[2]

By maintaining a low reaction temperature (-78 °C), the bromine-lithium exchange pathway is selectively favored, leading to the formation of 2-fluoro-3-(2-methylpropoxy)phenyllithium with high regioselectivity.

Experimental Protocols

General Considerations and Safety Precautions

n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere (argon or nitrogen).[7] All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents are essential for the success of this reaction. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and suitable gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Concentration/PuritySupplier
This compound(Not available)247.10>97%(Specify Supplier)
n-Butyllithium in hexanes109-72-864.062.5 MSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%Sigma-Aldrich
Triisopropyl borate5419-55-6188.0898%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49Saturated Solution(Prepare in-house)
Diethyl ether60-29-774.12AnhydrousSigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)7647-01-036.461 M(Prepare in-house)
Protocol 1: Lithiation of this compound

This protocol describes the generation of the 2-fluoro-3-(2-methylpropoxy)phenyllithium intermediate.

Workflow Diagram:

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation A 1. Add this compound and anhydrous THF to a dry flask under Argon. B 2. Cool the reaction mixture to -78 °C. A->B Cooling C 3. Add n-BuLi (1.1 eq) dropwise. B->C Reagent Addition D 4. Stir at -78 °C for 1 hour. C->D Reaction Time

Caption: Workflow for the lithiation of this compound.

Step-by-Step Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) via cannula or syringe to achieve a concentration of 0.2 M.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The solution is now ready for the addition of an electrophile.

Protocol 2: Synthesis of 2-Fluoro-3-(2-methylpropoxy)phenylboronic Acid

This protocol describes the trapping of the aryllithium intermediate with triisopropyl borate to yield the corresponding boronic acid.

Workflow Diagram:

Boronic_Acid_Synthesis cluster_trapping Electrophilic Trapping cluster_workup Work-up and Purification E 5. Add triisopropyl borate (1.2 eq) dropwise at -78 °C. F 6. Stir at -78 °C for 1 hour, then warm to room temperature. E->F Reaction G 7. Quench with saturated aqueous NH₄Cl. F->G Quenching H 8. Acidify with 1 M HCl. G->H Acidification I 9. Extract with diethyl ether. H->I Extraction J 10. Dry, concentrate, and purify. I->J Isolation

Caption: Workflow for the synthesis of 2-Fluoro-3-(2-methylpropoxy)phenylboronic acid.

Step-by-Step Procedure:

  • To the solution of 2-fluoro-3-(2-methylpropoxy)phenyllithium at -78 °C (from Protocol 1), add triisopropyl borate (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2-fluoro-3-(2-methylpropoxy)phenylboronic acid.

Expected Results and Data Interpretation

The successful lithiation and subsequent trapping with an electrophile can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. For the synthesis of the boronic acid, a typical yield would be in the range of 70-85%, based on analogous reactions.[2]

ElectrophileProduct Functional GroupTypical Yield Range (%)
Triisopropyl borateBoronic Acid (-B(OH)₂)70-85
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)75-90
Carbon dioxide (CO₂)Carboxylic Acid (-COOH)80-95
Iodine (I₂)Iodide (-I)85-95

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionIncomplete bromine-lithium exchange.Ensure all reagents and solvents are anhydrous. Titrate the n-BuLi solution to confirm its concentration. Extend the reaction time at -78 °C.
Formation of protonated productQuenching of the aryllithium by a proton source.Ensure all glassware is scrupulously dry. Use freshly distilled, anhydrous THF.
Formation of ortho-lithiated side productReaction temperature too high, favoring directed ortho-metalation.Maintain the reaction temperature strictly at -78 °C during the addition of n-BuLi and for the duration of the lithiation.
Low yield of boronic acidIncomplete reaction with the borate ester or hydrolysis of the intermediate.Ensure slow addition of the borate ester at -78 °C. Allow the reaction to warm to room temperature slowly to ensure complete reaction.

Conclusion

The bromine-lithium exchange of this compound provides a reliable and regioselective route to the corresponding 2-fluoro-3-(2-methylpropoxy)phenyllithium intermediate. This powerful synthetic tool allows for the introduction of a wide array of functional groups through reaction with various electrophiles. The protocol detailed herein for the synthesis of 2-fluoro-3-(2-methylpropoxy)phenylboronic acid is a robust method for generating a valuable building block for use in cross-coupling reactions, which are of paramount importance in modern drug discovery and development.

References

  • Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011). Beilstein Journal of Organic Chemistry, 7, 1246–1253. [Link]

  • lithium halogen exchange #1 revised. (n.d.). Harvard University. Retrieved from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting. [Link]

  • 3-FLUOROPHENYLBORONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025). ResearchGate. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54705. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(13), 3059. [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006). The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. (2013). Journal of Chromatography A, 1305, 175-182. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2013). Organic Letters, 15(13), 3254–3257. [Link]

  • Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. (1986). Journal of the Chemical Society, Perkin Transactions 1, 1637-1642. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Tetrahedron Letters, 37(36), 6551-6554. [Link]

  • Reaction Chemistry & Engineering. (2025). Royal Society of Chemistry. [Link]

  • Synthesis of biologically active boron-containing compounds. (2016). Future Medicinal Chemistry, 8(10), 1127-1147. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(10), 2465. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2024). Processes, 12(5), 903. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2007). Journal of Student Scholarship, 1(1). [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]

  • Directed metalation. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. (2008). ResearchGate. [Link]

  • General approach to the bromine‐lithium exchange. The formation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.[25–27]. (n.d.). ResearchGate. Retrieved from [Link]

  • Improvements in Efficiency and Selectivity for C–F Bond Halogen- Exchange Reactions by Using Boron Reagents. (2021). The Journal of Organic Chemistry, 86(1), 102-115. [Link]

  • Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. (2018). Chemical Communications, 54(73), 10306-10309. [Link]

Sources

"palladium-catalyzed cross-coupling reactions of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive exploration of palladium-catalyzed cross-coupling reactions utilizing the sterically hindered and electronically complex substrate, this compound. This building block is of significant interest in medicinal chemistry and materials science, where the incorporation of a fluoro-isobutoxybenzene motif can impart desirable physicochemical properties. We delve into the unique challenges posed by this substrate, focusing on the strategic selection of catalysts and ligands to achieve high-efficiency transformations. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are provided, supported by mechanistic insights and troubleshooting guides. The aim is to equip researchers with the foundational knowledge and practical methodologies required to successfully employ this versatile substrate in complex molecular synthesis.

The Substrate: A Strategic Analysis of this compound

The successful functionalization of any aryl halide begins with a thorough understanding of its structural and electronic characteristics. The target substrate, this compound, presents a unique combination of features that must be carefully considered for strategic synthetic planning.

  • Chemoselectivity (C-Br vs. C-F): The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond dissociation energy. The universally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F.[1][2] This significant reactivity difference between the C-Br and C-F bonds in the substrate is advantageous, allowing for highly selective oxidative addition of the palladium catalyst to the weaker C-Br bond while leaving the robust C-F bond intact.[1] This preserves the fluorine atom, a common bioisostere for hydrogen, which can enhance metabolic stability and binding affinity in pharmaceutical candidates.[3]

  • Steric Hindrance: The 2-methylpropoxy (isobutoxy) group at the C-2 position, ortho to the bromine atom, is sterically demanding. This bulkiness can significantly impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step. This steric challenge is a primary driver for catalyst and ligand selection.

  • Electronic Effects: The isobutoxy group is electron-donating through resonance, while the fluorine atom is electron-withdrawing through induction. These competing electronic influences modulate the electron density of the aromatic ring, affecting the rate of oxidative addition.

Core Principles: The Palladium Catalytic Cycle and Strategic Catalyst Selection

Palladium-catalyzed cross-coupling reactions, despite their diversity, operate via a generally conserved catalytic cycle.[4][5] Understanding this cycle is paramount to rational protocol design and troubleshooting.

The process begins with a low-valent Pd(0) species, which is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle is used, which is reduced in situ to Pd(0).[6][7]

Catalytic_Cycle cluster_cycle Generic Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pdiia LₙPd(II)(R)(X) (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib LₙPd(II)(R)(Nu) (Coupling Precursor) pdiib->pd0 Reductive Elimination product Ar-R' pdiib->product pdiia->pdiib Transmetalation (e.g., Suzuki) or Amine Coordination/ Deprotonation (e.g., Buchwald) aryl_halide Ar-X aryl_halide->pdiia nucleophile R'-M (Nucleophile) nucleophile->pdiib

Caption: A generalized catalytic cycle for cross-coupling.

Catalyst and Ligand Selection for a Hindered Substrate:

For substrates like this compound, standard catalysts such as Pd(PPh₃)₄ often fail or give low yields due to steric hindrance. The key to success lies in using ligands that promote the formation of a highly active, monoligated L₁Pd(0) species.[8]

  • Bulky, Electron-Rich Phosphine Ligands: This class of ligands, pioneered by Stephen Buchwald, is essential.[9] Ligands like SPhos, XPhos, and RuPhos feature bulky biaryl backbones. The steric bulk facilitates the formation of the coordinatively unsaturated L₁Pd(0) catalyst, while the electron-rich nature of the phosphorus atom promotes the oxidative addition step.[8][10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium.[10] They are excellent alternatives to phosphines, particularly in challenging coupling reactions, offering high stability and catalytic activity.

  • Precatalysts: Modern protocols often employ well-defined Pd(II) precatalysts. These air- and moisture-stable compounds reliably generate the active Pd(0) species in the reaction mixture, leading to more reproducible results.[9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis in drug discovery.[2][3][11] It involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester.

Mechanism

Suzuki_Mechanism title Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)(Br)L₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)(Ar')L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product arbr Ar-Br (Substrate) arbr->ox_add ar_boronic Ar'-B(OR)₂ ar_boronic->trans base Base (e.g., K₃PO₄) base->trans  Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes & Protocol Insights
  • Catalyst/Ligand: For this sterically hindered substrate, a combination of a palladium source like Pd₂(dba)₃ and a bulky biarylphosphine ligand such as SPhos or RuPhos is highly recommended. Using a pre-formed palladacycle precatalyst (e.g., SPhos G3) can further enhance reproducibility.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. Stronger bases like alkoxides can sometimes lead to side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, or 2-MeTHF) and water is typically used. Water is essential for the activity of inorganic bases. Rigorous degassing of solvents is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 261 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 425 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 9.0 mg).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation from aryl halides and amines.[12][13] This reaction is indispensable in medicinal chemistry, where the aniline moiety is a common pharmacophore.[14]

Mechanism

Buchwald_Mechanism title Buchwald-Hartwig Amination Cycle pd0 Pd(0)L ox_add Ar-Pd(II)(Br)L pd0->ox_add Oxidative Addition amine_complex [Ar-Pd(II)(L)(HNR'R'')]⁺ ox_add->amine_complex Amine Coordination amido_complex Ar-Pd(II)(L)(NR'R'') amine_complex->amido_complex Deprotonation by Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arbr Ar-Br arbr->ox_add amine HNR'R'' amine->amine_complex base Base (e.g., NaOtBu) base->amine_complex Workflow start Start: Oven-dried Glassware setup 1. Add Solids (Aryl Halide, Coupling Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Catalyst/Ligand (Under Argon Flow) inert->catalyst solvent 4. Add Degassed Solvent(s) catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench and Aqueous Work-up (Extraction) reaction->workup purify 7. Dry and Concentrate Organic Layer workup->purify product 8. Purify by Column Chromatography purify->product

Sources

"protocol for Sonogashira coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-SONO-2026-01

Protocol for the Sonogashira Coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene with Terminal Alkynes

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive, field-tested protocol for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne. We delve into the mechanistic underpinnings of the reaction, explaining the rationale behind reagent selection and procedural steps. The protocol is designed for robustness and high yield, addressing the specific electronic and steric characteristics of the aryl bromide substrate. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the synthesis of substituted arylalkynes.

Introduction and Mechanistic Overview

First reported by Kenkichi Sonogashira, the reaction has become a premier method for synthesizing arylalkynes and conjugated enynes due to its operational simplicity and mild reaction conditions.[1][3] The transformation employs a dual catalytic system: a palladium complex and a copper(I) salt, typically in the presence of an amine base.[1][4]

The catalytic cycle, a synergistic interaction between palladium and copper, is central to the reaction's success. Understanding this mechanism is key to troubleshooting and optimization.

  • The Palladium Cycle: The cycle begins with the active Pd(0) species. An oxidative addition of the aryl bromide to the Pd(0) complex forms a Pd(II)-aryl intermediate.[5][6]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[1] This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II)-aryl complex, forming a Pd(II)-aryl-alkynyl intermediate and regenerating the copper(I) salt.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from this intermediate, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The amine base plays a crucial role by neutralizing the hydrogen halide formed during the reaction and facilitating the deprotonation of the terminal alkyne.[1]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(L)₂-Br pd0->pd_intermediate Oxidative Addition pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_alkyne->product cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Deprotonation cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst Regeneration arbr Ar-Br (Substrate) arbr->pd_intermediate alkyne H-C≡CR (Alkyne) alkyne->cu_catalyst base Base (e.g., Et₃N) base->cu_acetylide base_hbr Base·HBr

Caption: The dual catalytic cycles of the Sonogashira reaction.

Substrate Considerations: this compound

The target aryl bromide possesses distinct features that influence reaction conditions:

  • Aryl Bromide: Aryl bromides are generally good substrates for Sonogashira couplings, offering a balance of reactivity and stability compared to more reactive iodides and less reactive chlorides.[3][8]

  • Electronic Effects: The para-fluoro substituent is electron-withdrawing, which can facilitate the oxidative addition step, a key activation process in the catalytic cycle.

  • Steric Hindrance: The ortho-isobutoxy group presents moderate steric bulk. While not excessively hindering, it may require slightly elevated temperatures or longer reaction times to ensure efficient coupling.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Amount (mg/mL)Supplier (Example)
This compoundC₁₁H₁₄BrFO261.131.0261 mgSigma-Aldrich
Terminal Alkyne (R-C≡CH)VariesVaries1.21.2 eqCombi-Blocks
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.900.02 (2 mol%)14.0 mgStrem Chemicals
Copper(I) IodideCuI190.450.04 (4 mol%)7.6 mgAcros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19-5.0 mLFisher Scientific
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-5.0 mLJ.T. Baker
Equipment
  • Two-neck round-bottom flask (25 mL) or Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Heating mantle with temperature controller

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard glassware for work-up and purification

Reaction Setup and Execution

Rationale: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and cause undesirable alkyne homocoupling (Glaser coupling).[1] Therefore, maintaining an inert atmosphere is critical.

  • Flask Preparation: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (261 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (5.0 mL) and triethylamine (5.0 mL) via syringe. The use of an amine as both the base and a co-solvent is a common and effective strategy.[1]

  • Degassing (Optional but Recommended): To ensure all dissolved oxygen is removed, bubble the inert gas through the stirred solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C using a heating mantle. The elevated temperature helps to overcome the moderate steric hindrance from the isobutoxy group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide indicates reaction completion. Expect a reaction time of 6-12 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst and triethylamine hydrochloride, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (Pd(0) oxidized)Ensure rigorous inert atmosphere conditions. Use freshly opened, high-quality anhydrous solvents.
Insufficient temperatureIncrease reaction temperature in 10 °C increments, up to the boiling point of THF (~66 °C).
Alkyne Homocoupling Presence of oxygen; excess copper catalystImprove degassing procedure. Ensure the CuI is high purity and not oxidized (should be white/off-white).
Dark Black Solution Palladium black formation (catalyst decomposition)This can indicate the reaction is complete or has failed. Check TLC. If failed, ensure ligands are stable.
Difficult Purification Close Rf values of product and starting materialOptimize the eluent system for column chromatography. A shallower gradient may be necessary.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.

  • Copper Iodide: Can cause irritation. Avoid inhalation of dust.

  • Triethylamine: Corrosive and flammable with a strong odor. Handle in a well-ventilated fume hood.

  • Solvents: THF and other organic solvents are flammable. Keep away from ignition sources.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sain, S., Jain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. Available at: [Link]

  • Sain, S., Jain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • (n.d.). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Retrieved January 19, 2026, from [Link]

  • Lipshutz, B. H., et al. (2005). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 7(18), 4095-4098. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6912. Available at: [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457. Available at: [Link]

  • Yu, H., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(24), 4662-4671. Available at: [Link]

  • Divya, D., & Ramachandran, C. N. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5192-5209. Available at: [Link]

  • (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved January 19, 2026, from [Link]

  • Divya, D., & Ramachandran, C. N. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5192-5209. Available at: [Link]

  • (2022). Sonogashira Coupling Reaction. Pearson+. Retrieved January 19, 2026, from [Link]

  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • Divya, D., & Ramachandran, C. N. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved January 19, 2026, from [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Wang, F., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(10), 15636-15656. Available at: [Link]

  • Wang, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]

  • (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemistrySelect. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Heck Reaction with a Substituted Aryl Bromide

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its versatility has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a substrate presenting a unique combination of electronic and steric challenges.

The target aryl bromide possesses a moderately electron-donating isobutoxy group and an electron-withdrawing fluorine atom. The interplay of these substituents, coupled with the steric bulk of the ortho-isobutoxy group, necessitates a carefully optimized protocol to achieve high yields and selectivity. This document will dissect the critical parameters of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting potential issues, thereby empowering researchers to confidently employ this powerful transformation.

Understanding the Catalytic Cycle: A Foundation for Optimization

The efficacy of the Heck reaction is fundamentally governed by the smooth progression of its catalytic cycle. A thorough understanding of each step is paramount for rational optimization and troubleshooting.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X AlkeneCoord Alkene Coordination [Ar-Pd(II)(alkene)X]L OxAdd->AlkeneCoord + Alkene - L MigratoryInsertion Migratory Insertion (R-CH₂-CH(Ar)-Pd(II)-X)L AlkeneCoord->MigratoryInsertion syn-addition BetaHydride β-Hydride Elimination (H-Pd(II)-X)L₂ + Product MigratoryInsertion->BetaHydride syn-elimination ReductiveElim Reductive Elimination BetaHydride->ReductiveElim + Base - HB-X Product Coupled Product ReductiveElim->Pd0 Catalyst Regeneration ArX Ar-X (4-Bromo-1-fluoro-2- (2-methylpropoxy)benzene) Alkene Alkene (e.g., n-butyl acrylate) Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor.[2] This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. A crucial β-hydride elimination step then forms the desired product and a hydridopalladium(II) species. Finally, reductive elimination of HX, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Key Reaction Parameters for this compound

The successful execution of the Heck reaction with this particular substrate hinges on the careful selection of the following components:

1. Palladium Precatalyst:

Palladium(II) acetate (Pd(OAc)₂) is a commonly employed and cost-effective precatalyst.[4] It is readily reduced in situ to the active Pd(0) species by various reagents in the reaction mixture, including phosphine ligands or the solvent itself. For challenging substrates, more sophisticated palladium precatalysts, such as palladacycles, can offer enhanced stability and activity, even at very low catalyst loadings (ppm levels).[5]

2. Ligands:

The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich and sterically hindered aryl bromides like our target molecule, bulky and electron-rich phosphine ligands are often advantageous. They facilitate the oxidative addition step and can prevent catalyst decomposition.[2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Heck reactions, demonstrating high efficiency and stability.[5]

3. Base:

The base plays a dual role: it neutralizes the hydrogen halide (HBr) generated during the catalytic cycle and promotes the regeneration of the Pd(0) catalyst.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[7] Organic bases like triethylamine (NEt₃) can also be effective, sometimes in combination with an inorganic base.[6] The choice of base can significantly impact the reaction rate and yield.

4. Solvent:

High-boiling polar aprotic solvents are the standard for Heck reactions, as they can effectively solvate the polar intermediates and allow for the higher temperatures often required. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[4] The use of ionic liquids has also been explored as a recyclable reaction medium.[8]

5. Alkene Coupling Partner:

Electron-poor alkenes, such as acrylates, are highly reactive in the Heck reaction and are excellent choices for initial optimization studies. The reaction generally exhibits high stereoselectivity, favoring the formation of the trans (E) isomer due to steric considerations during the β-hydride elimination step.[9]

Optimized Protocol for the Heck Reaction of this compound with n-Butyl Acrylate

This protocol provides a well-established starting point for the Heck coupling of the title compound.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Heck_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Aryl Bromide, Alkene, Base, Solvent) Setup->Reagents Catalyst 3. Catalyst Addition (Pd(OAc)₂ + Ligand) Reagents->Catalyst Reaction 4. Reaction (Heating under Inert Gas) Catalyst->Reaction Workup 5. Workup (Quenching, Extraction) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Figure 2: A generalized workflow for the Heck reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) in a small amount of DMF and add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the isolated product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Guide to Optimization

The following table outlines a starting point for optimizing the reaction conditions. It is recommended to systematically vary these parameters to achieve the best possible outcome for your specific application.

ParameterRecommended Starting ConditionRange for OptimizationRationale for Variation
Catalyst Loading 2 mol% Pd(OAc)₂0.5 - 5 mol%Lowering catalyst loading reduces cost, while higher loading may be necessary for less reactive substrates.
Ligand P(o-tol)₃ (4 mol%)Buchwald ligands, NHCsBulky, electron-rich ligands are often beneficial for electron-rich aryl bromides.[8]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃, NaOAc, NEt₃The choice of base can significantly influence the reaction rate and yield.[6]
Solvent DMFDMAc, NMP, TolueneSolvent polarity and boiling point can affect reaction kinetics and solubility.
Temperature 110 °C80 - 140 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition.
Alkene Equivalents 1.5 equiv1.1 - 2.0 equivA slight excess of the alkene is typically used to ensure complete consumption of the aryl bromide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of Pd(OAc)₂.- Ensure the reaction is heated to the target temperature.- Purify starting materials if necessary.
Formation of Palladium Black - Catalyst decomposition- Increase ligand concentration.- Use a more robust ligand (e.g., a Buchwald ligand or NHC).- Ensure a strictly inert atmosphere.
Side Product Formation - Double arylation of the alkene- Isomerization of the product- Use a larger excess of the alkene.- Lower the reaction temperature or shorten the reaction time.
Poor Reproducibility - Inconsistent quality of reagents or solvents- Presence of oxygen or moisture- Use anhydrous solvents and reagents.- Ensure rigorous inert atmosphere techniques.

Conclusion

The Heck reaction of this compound presents a tractable yet challenging synthetic problem that can be effectively addressed through careful consideration of the reaction parameters. By understanding the underlying catalytic mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled product. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this powerful C-C bond-forming reaction.

References

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • He, Z., et al. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (10), 1196-1197. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Djakovitch, L., & Köhler, K. (2001). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 177(1), 101-111. [Link]

  • Knowles, J. P., & Whiting, A. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • Wikipedia. (2023, December 29). Heck reaction. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chandrasekhar, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1337–1345. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]

  • Moriguchi, T., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]

  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • Ruan, J., & Xiao, J. (2015). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. [Link]

  • Nolan, S. P., et al. (2016). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

Sources

"use of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene as a synthetic intermediate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene in Synthesis

Introduction: Identifying a Versatile Scaffolding Intermediate

In the landscape of modern drug discovery and materials science, the strategic selection of synthetic intermediates is paramount. This compound is a polysubstituted aromatic compound engineered to serve as a versatile building block. Its architecture, featuring a selectively reactive bromine atom, a metabolically robust fluorine atom, and a lipophilic isobutoxy group, offers a powerful toolkit for medicinal chemists and synthetic researchers.

The bromine atom at the 4-position serves as a primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to contemporary carbon-carbon and carbon-heteroatom bond formation.[1][2] The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[3][4] The isobutoxy group, in turn, modulates the electronic properties of the ring and increases lipophilicity, a key factor in membrane permeability and bioavailability. This document provides a detailed exploration of this intermediate's reactivity, along with field-proven protocols for its application in key synthetic transformations.

Section 1: Compound Properties and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is critical for safe handling and successful experimental design. The data below is compiled for this compound.

PropertyValueSource/Analogue
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂BrFO-
Molecular Weight 247.10 g/mol -
Appearance Predicted: Colorless to pale yellow liquidAnalogy with similar substituted bromobenzenes.[1][2]
Boiling Point Not available.-
Density Not available.-
CAS Number Not available.-
GHS Hazard Statements Predicted: H302, H315, H319, H335Based on analogous compound 4-Bromo-1-fluoro-2-methoxybenzene.[5]
GHS Precautionary Codes Predicted: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338Based on analogous compound 4-Bromo-1-fluoro-2-methoxybenzene.[5]

Safety Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) from the supplier before use.

Section 2: Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its three substituents. The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions, providing a site for selective functionalization. The electron-donating isobutoxy group (an ether) and the electron-withdrawing fluorine atom create a specific electronic environment that influences reaction rates and regioselectivity.

Caption: Reactivity sites of this compound.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for biaryl structures common in pharmaceuticals.[6] This intermediate is an excellent substrate for such transformations, allowing the introduction of diverse aryl or vinyl groups at the bromine position.[7]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii_complex Ar-Pd(II)-Br (Oxidative Adduct) pd0->pd_ii_complex 1 reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product oxidative_add Oxidative Addition oxidative_add->pd_ii_complex transmetalation Transmetalation pd_ii_ar_complex Ar-Pd(II)-Ar' transmetalation->pd_ii_ar_complex ar_br Ar-Br (Substrate) ar_br->oxidative_add ar_b Ar'-B(OR)₂ (Boronic Acid/Ester) ar_b->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_ii_complex->pd_ii_ar_complex 2 pd_ii_ar_complex->pd0 3 pd_ii_ar_complex->reductive_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative procedure. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.

1. Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.101.01.0
Arylboronic AcidVariable1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane-5 mL-
Water-1 mL-

2. Step-by-Step Experimental Workflow:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Reagent Addition: Add potassium carbonate (2.5 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon gas three times. Add the degassed solvent system (1,4-Dioxane and water). The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9] This intermediate readily participates in this reaction, enabling the introduction of a wide variety of primary and secondary amines.

Mechanistic Rationale & Key Parameter Selection

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The choice of ligand and base is critical for success.

  • Ligand: Sterically hindered and electron-rich biarylphosphine ligands (e.g., XantPhos, BrettPhos) are often required. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the active catalytic species.[8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is necessary to deprotonate the amine, facilitating its entry into the catalytic cycle.

Buchwald_Hartwig_Workflow start Setup Reaction Under Inert Atmosphere (Ar-Br, Amine, Pd Catalyst, Ligand, Base) solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) start->solvent heat Heat Reaction Mixture (Typically 80-110 °C) solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Cool, Quench, and Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol. Conditions, particularly the choice of ligand and temperature, may need optimization for challenging amine substrates.

1. Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound247.101.01.0
Amine (Primary or Secondary)Variable1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XantPhos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (Anhydrous)-5 mL-

2. Step-by-Step Experimental Workflow:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial or flask.

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium source Pd₂(dba)₃ (0.01 mmol) and the ligand XantPhos (0.04 mmol). Add the substrate this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Follow steps 6-9 as described in the Suzuki-Miyaura protocol to isolate and characterize the pure arylamine product.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the construction of complex molecules. Its capacity for selective functionalization via established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful application of this intermediate in diverse synthetic campaigns.

References

  • AD PHARMACHEM. (n.d.). P-Bromo Fluoro Benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • DC Chemicals. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • SciSpace. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Future Science. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles Using 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of novel nitrogen- and oxygen-containing heterocycles utilizing 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene as a versatile starting material. This trifunctionalized benzene ring is an exemplary building block for constructing complex molecular architectures due to its distinct reactivity profile. The inherent chemoselectivity, driven by the differential reactivity of the C-Br and C-F bonds, allows for precise, site-selective modifications.[1] We present field-proven methodologies for palladium-catalyzed cross-coupling reactions, focusing on Buchwald-Hartwig amination for C-N bond formation and a Sonogashira coupling/cyclization cascade for the synthesis of benzofurans. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic rationale, step-by-step experimental procedures, and troubleshooting guidance to facilitate the development of novel heterocyclic entities for pharmaceutical and materials science applications.[2][3]

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional organic materials.[4] The strategic challenge in modern organic synthesis lies in the efficient and selective construction of these scaffolds from readily available, pre-functionalized building blocks. This compound is a substrate of significant synthetic utility, offering a powerful combination of features:

  • A Reactive Handle for Cross-Coupling: The bromine atom at the C4 position serves as the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]

  • Chemoselective Stability: The C-F bond is significantly stronger and less reactive than the C-Br bond under typical palladium-catalyzed conditions.[1] This disparity allows the fluorine atom to be carried through synthetic sequences, where it can serve to modulate the electronic and pharmacokinetic properties (e.g., metabolic stability, binding affinity) of the final molecule.[2]

  • An Ortho-Alkoxy Directing Group: The 2-(2-methylpropoxy) group, positioned ortho to the fluorine, is a key precursor for the formation of oxygen-containing heterocycles like benzofurans through intramolecular cyclization strategies.[7]

This guide details two primary synthetic pathways to leverage these features for the construction of valuable heterocyclic cores.

Synthesis of N-Aryl Heterocyclic Precursors via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction provides a direct and highly versatile method for coupling aryl halides with a wide range of primary and secondary amines, a task that is often challenging using classical methods.[9][10]

Mechanistic Rationale

The reaction proceeds through a palladium-catalyzed cycle.[10][11] The active Pd(0) catalyst undergoes oxidative addition into the weak C-Br bond of the substrate, forming a Pd(II) intermediate.[1] Following coordination of the amine and deprotonation by a base, the resulting amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8][11] The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the key steps of oxidative addition and reductive elimination and to stabilize the catalytic species.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a representative procedure for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine substrates.[8]

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02-0.04 eq.)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add NaOtBu (1.4 eq.).

  • Catalyst Pre-formation: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.02 eq.) to the flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G Figure 1: Buchwald-Hartwig Amination Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 1. Add Base (NaOtBu) to Schlenk Flask setup_2 2. Add Catalyst (Pd₂(dba)₃ + SPhos) setup_1->setup_2 setup_3 3. Add Substrates (Aryl Bromide + Amine) setup_2->setup_3 setup_4 4. Add Degassed Toluene setup_3->setup_4 reaction Heat to 100-110 °C Stir Vigorously Monitor by TLC/LC-MS setup_4->reaction workup_1 5. Cool to RT Dilute with EtOAc reaction->workup_1 workup_2 6. Filter through Celite® Pad workup_1->workup_2 workup_3 7. Aqueous Wash (Water & Brine) workup_2->workup_3 workup_4 8. Dry (Na₂SO₄) & Concentrate workup_3->workup_4 purify 9. Column Chromatography workup_4->purify product product purify->product Purified N-Aryl Product

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Representative Data

The following table summarizes expected outcomes for the Buchwald-Hartwig amination with various amine partners, based on established literature for similar substrates.[13]

EntryAmine PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ / SPhosNaOtBu11085-95%
2AnilinePd(OAc)₂ / RuPhosK₂CO₃10070-85%
3n-ButylaminePd₂(dba)₃ / XPhosLHMDS9075-90%
4IndolePd(OAc)₂ / DavePhosCs₂CO₃11065-80%

Synthesis of Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmacologically active compounds.[14][15] A highly effective strategy for their synthesis from ortho-alkoxy aryl halides involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular hydroalkoxylation.[16]

Mechanistic Rationale

This transformation is a two-stage process that can often be performed in one pot:

  • Sonogashira Coupling: A Pd(0) catalyst and a copper(I) co-catalyst work in concert to couple the C-Br bond of the substrate with a terminal alkyne. This forms a 2-alkynyl-1-fluoro-4-(2-methylpropoxy)benzene intermediate.[14]

  • Intramolecular Cyclization: In the presence of a base or under thermal conditions, the ortho-alkoxy group (or the corresponding phenol after in-situ dealkylation) attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization, yielding the benzofuran ring system.[7][16]

Experimental Protocol: One-Pot Sonogashira/Cyclization for Benzofuran Synthesis

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.)

  • Copper(I) iodide (CuI, 0.06 eq.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a Schlenk tube, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-90 °C in a preheated oil bath.

  • Monitoring: Monitor the formation of the coupled intermediate and its subsequent conversion to the benzofuran product by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter the mixture through Celite® to remove catalyst residues and amine salts.

  • Extraction: Wash the filtrate with 1M HCl (to remove excess amine), followed by saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Diagram

G Figure 2: Benzofuran Synthesis Pathway start 4-Bromo-1-fluoro-2- (2-methylpropoxy)benzene + Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate 2-Alkynyl Intermediate step1->intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, 80 °C step2 Intramolecular 5-endo-dig Cyclization intermediate->step2 product Substituted Benzofuran step2->product Heat / Base

Caption: Pathway for benzofuran synthesis.

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low Yield in Coupling Inactive catalyst; insufficient degassing; poor quality base or solvent.Use fresh catalyst and high-purity, anhydrous/degassed solvents. Ensure the base is fresh and finely powdered. Re-optimize ligand/catalyst ratio.[12]
Stalled Reaction Catalyst decomposition.Add a fresh portion of catalyst and ligand. Ensure the reaction temperature is not excessively high.
Difficult Purification Persistent palladium residues; formation of byproducts (e.g., homocoupling).Wash the organic layer with an aqueous solution of thiourea or ammonium hydroxide to scavenge palladium.[12] Optimize stoichiometry to minimize homocoupling of the boronic acid or alkyne partner.[2]
Emulsion during Workup Formation of fine palladium black or inorganic salts stabilizing the interface.Add brine to increase the ionic strength of the aqueous phase. Filter the entire emulsified mixture through a pad of Celite®.[12]

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and potentially toxic. Handle them in a glovebox or under a positive pressure of inert gas.

  • Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture.

  • Organic solvents like toluene and triethylamine are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. The chemoselective nature of its C-Br bond allows for reliable functionalization via powerful palladium-catalyzed methods. The protocols detailed herein for Buchwald-Hartwig amination and Sonogashira coupling/cyclization provide robust and reproducible pathways to valuable N-aryl and benzofuran scaffolds, paving the way for further exploration in medicinal chemistry and materials science.

References

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  • CNR-IRIS. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. [URL: https://www.cnr.
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  • Singh, F. V., & Wirth, T. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022839/]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
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  • ResearchGate. (2019). Synthesis of benzofurans via o-benzyloxyphenyl arylketones. [URL: https://www.researchgate.net/figure/Synthesis-of-benzofurans-via-o-benzyloxyphenyl-arylketones_fig13_335191374]
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  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [URL: https://www.mdpi.com/1420-3049/29/16/3673]
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  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene. [URL: https://www.chemimpex.com/products/4-bromo-1-fluoro-2-nitrobenzene]
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Application Note: A Practical Guide to the Purification of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic intermediate, 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, using normal-phase flash column chromatography. The guide is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology from initial solvent system selection via Thin Layer Chromatography (TLC) to final product isolation. The protocol emphasizes the rationale behind experimental choices, ensuring both high purity of the target compound and a fundamental understanding of the separation process.

Introduction and Rationale

This compound is a halogenated aromatic ether, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules for pharmaceuticals and materials science. The presence of bromo-, fluoro-, and isobutoxy- groups on the benzene ring results in a molecule of low to moderate polarity. Synthetic routes to such compounds often yield a crude mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent synthetic steps and for accurate characterization.

Column chromatography is a fundamental technique for purifying compounds from mixtures.[1][2] This method operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[2] For a nonpolar compound like this compound, normal-phase flash chromatography is the method of choice. This technique employs a polar stationary phase, typically silica gel, and a nonpolar mobile phase.[2][3] Nonpolar compounds, having weaker interactions with the stationary phase, elute faster than more polar impurities.[2]

This guide details a systematic approach, beginning with the crucial step of method development using TLC to identify an optimal mobile phase, thereby ensuring a predictable and efficient column separation.

Physicochemical Properties and Method Selection

The structure of this compound dictates its chromatographic behavior.

  • Polarity: The molecule is dominated by the nonpolar benzene ring and the isobutoxy group. The ether oxygen and halogen atoms contribute minimal polarity. The calculated topological polar surface area (TPSA) for structurally similar compounds is very low (9.2 Ų), confirming its nonpolar character.[4][5]

  • Solubility: The compound is expected to be highly soluble in nonpolar organic solvents like hexanes, ethyl acetate, and dichloromethane.

  • Stationary Phase Interaction: On a polar stationary phase like silica gel (SiO₂), the primary interactions are weak dipole-dipole forces. Potential impurities, such as a precursor phenol, would contain a hydroxyl group capable of strong hydrogen bonding with the silica, leading to much stronger retention and thus, effective separation.

Based on this analysis, normal-phase chromatography is the logical choice. We will use flash chromatography , which applies positive pressure to the column, significantly reducing purification time compared to traditional gravity chromatography.[1]

Method Development: Thin Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and inexpensive TLC analysis is performed to determine the ideal mobile phase composition. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. This Rf range typically ensures good separation on a column without requiring excessively large volumes of solvent.

Protocol: TLC Analysis
  • Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.

    • System 1: 5% Ethyl Acetate in Hexane (5:95 v/v)

    • System 2: 10% Ethyl Acetate in Hexane (10:90 v/v)

    • System 3: 20% Ethyl Acetate in Hexane (20:80 v/v)

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot for the target compound and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and shows the best separation from all other spots (impurities). For nonpolar compounds, starting with a very nonpolar eluent like 5% ethyl acetate/hexane is a good strategy.[6]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material using flash column chromatography.

Materials and Reagents
Item Specification
Crude Product~1-2 g of this compound
Stationary PhaseSilica Gel, 230-400 mesh (for flash chromatography)
Mobile Phase (Eluent)Hexane and Ethyl Acetate (HPLC Grade)
SandSea sand, acid-washed
Cotton or Glass Wool
Solvents (for sample prep)Dichloromethane or Ethyl Acetate
Equipment
Item
Glass chromatography column (e.g., 40-50 mm diameter)
Stopcock and reservoir
Air or nitrogen line with regulator for pressure
Fraction collector or test tubes in a rack
TLC plates, chamber, and UV lamp
Rotary evaporator
Beakers, Erlenmeyer flasks, graduated cylinders
Safety Precautions
  • Solvent Handling: Hexane and ethyl acetate are flammable. Perform all work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Pressure: When applying pressure, ensure the column is securely clamped and use a blast shield. Do not exceed the pressure rating of the glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Column Preparation (Wet Packing Method): a. Securely clamp the column in a vertical position in a fume hood.[7] b. Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[8] c. Add a ~1 cm layer of sand over the plug to create a flat base.[8][9] d. In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). For a 1-2 g sample, use approximately 50-100 g of silica gel. e. With the stopcock closed, pour the slurry into the column. Gently tap the side of the column with a piece of rubber tubing to dislodge air bubbles and ensure even packing.[7] f. Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica gel run dry from this point forward. [7] g. Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent or sample addition.[9]

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane. b. Add 2-4 g of silica gel to this solution and remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample. c. Carefully add the dry-loaded sample as a uniform layer on top of the sand at the top of the column. d. Rationale: Dry loading often provides superior resolution compared to wet loading (pipetting a concentrated solution onto the column), as it ensures the sample starts as a very narrow, even band.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring the top layer is not disturbed. Fill the reservoir. b. Begin collecting eluent in test tubes or a fraction collector. c. Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second). d. Maintain a constant head of solvent above the silica bed throughout the elution.

  • Monitoring the Separation: a. Periodically, collect a small spot from the eluting drops onto a TLC plate (spot every few fractions). b. Develop and visualize these TLC plates to track the elution of the compounds. c. The nonpolar product should elute first, followed by any more polar impurities.

  • Product Isolation: a. Once TLC analysis shows which fractions contain the pure product, combine these fractions into a round-bottom flask.[9] b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. Weigh the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Expected Results & Data Summary

A successful purification will yield this compound as a clear oil or solid with high purity.

Parameter Expected Outcome Notes
Optimal Mobile Phase 5-15% Ethyl Acetate in HexaneThis will vary based on the specific impurity profile.
Product Rf 0.2 - 0.4In the optimal mobile phase.
Recovery Yield 70-95%Dependent on the purity of the crude material and technique.
Final Purity >98%As determined by GC-MS or 1H NMR.
Appearance Colorless oil or low-melting solidBased on properties of similar compounds.[10]

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Purification_Workflow cluster_prep Method Development & Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude Product TLC TLC Analysis (Solvent Screen) Crude->TLC ColumnPrep Prepare Slurry & Pack Column DryLoad Dry Load Sample onto Silica Elute Elute with Mobile Phase DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Removal (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloaded with sample.- Column packed unevenly (channeling).- Re-optimize mobile phase with TLC; use a shallower solvent gradient.- Use a larger column or less sample (typically 1-5% of silica mass).[3]- Repack the column carefully, ensuring a homogenous slurry.
Cracked Silica Bed - Column ran dry.- Heat generated from solvent interaction with dry silica.- Always keep the solvent level above the silica bed.- Pack using the wet slurry method to dissipate heat.
Streaking/Tailing on TLC/Column - Sample is not fully soluble in the mobile phase.- Sample is too concentrated upon loading.- Compound is slightly acidic/basic interacting with silica.- Ensure sample is fully dissolved before loading.- Use the dry loading method to ensure a dilute, even application.- Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All Compounds Elute Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

References

  • PubChem. (n.d.). 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., Maki, H., Yan, M., & Otsuka, K. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10546–10553. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Biotage. (2023). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Sneddon, J., & Pivonka, D. E. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 43(7), 1127-1130. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013, October 21). Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(2,2-difluoro-propoxy)-benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical & Laboratory Techniques. (2022, October 14). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]

  • Organic Syntheses. (1963). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson Ether Synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Overview of the Synthesis

The formation of this compound is achieved via a Williamson ether synthesis, a classic SN2 reaction. In this process, the nucleophilic phenoxide, generated by deprotonating 4-bromo-2-fluorophenol with a suitable base, attacks the electrophilic carbon of an isobutyl halide (or a similar alkylating agent with a good leaving group).[1][2][3]

While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common challenges encountered during this synthesis.

Core Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group of 4-bromo-2-fluorophenol to form a more potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion performs a backside attack on the primary carbon of the isobutyl alkylating agent, displacing the leaving group (e.g., Br⁻).[3]

Troubleshooting_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Conversion Analyze crude sample (TLC, GC-MS). Is starting phenol consumed? Start->Check_Conversion Incomplete No: Incomplete Reaction Check_Conversion->Incomplete No Complete Yes: Side Reactions Likely Check_Conversion->Complete Yes Base_Issue 1. Base Strength/Amount: Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃). Is it stoichiometric? Incomplete->Base_Issue Temp_Time_Issue 2. Temperature/Time: Is temp adequate (e.g., 60-80°C)? Is reaction time sufficient (e.g., 8-24h)? Base_Issue->Temp_Time_Issue Solvent_Issue 3. Solvent Choice: Is it a polar aprotic solvent? (e.g., DMF, Acetonitrile) Temp_Time_Issue->Solvent_Issue Check_Byproducts Identify byproducts via GC-MS Complete->Check_Byproducts Elimination Isobutylene byproduct detected? (E2 Elimination) Check_Byproducts->Elimination C_Alkylation Isomer byproduct detected? (C-Alkylation) Check_Byproducts->C_Alkylation Fix_Elimination Action: Lower reaction temperature. Avoid overly strong/hindered bases. Elimination->Fix_Elimination Fix_C_Alkylation Action: Change solvent or base/ counter-ion to favor O-alkylation. C_Alkylation->Fix_C_Alkylation

Figure 2: Diagnostic Workflow for Low Yield

Detailed Analysis:

  • Incomplete Deprotonation: The pKa of the phenol is influenced by the electron-withdrawing fluoro and bromo groups. A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is often a good starting point for aryl ethers. [2]If conversion is low, consider cesium carbonate (Cs₂CO₃), which increases the nucleophilicity of the resulting phenoxide. Avoid overly strong bases like sodium hydride (NaH) initially, as they can promote side reactions if not handled under strictly anhydrous conditions. [4]* Reaction Conditions: This SN2 reaction requires thermal energy. A temperature range of 60-100 °C is typical. [1][4]Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the cation (K⁺) and leave a "naked," highly reactive phenoxide anion. [4]Protic solvents (e.g., ethanol) will solvate the phenoxide, drastically reducing its nucleophilicity and slowing the reaction. [4]* Side Reactions: The primary competing reaction is the E2 elimination of the isobutyl bromide to form isobutylene, especially at higher temperatures. [2][4]While primary alkyl halides are less prone to elimination than secondary or tertiary ones, the elevated temperatures needed for the SN2 reaction can still favor this pathway. [1][3]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of isobutylene is a classic indicator that the E2 elimination pathway is outcompeting the desired SN2 substitution. [4] Causality: Elimination is favored by high temperatures and strong, sterically hindered bases. While the phenoxide is not exceptionally hindered, the reaction conditions can tip the balance.

Solutions:

  • Reduce Temperature: This is the most effective lever. Lower the reaction temperature to the minimum required for a reasonable SN2 rate (e.g., start at 60 °C) and extend the reaction time. Elimination reactions have a higher activation energy than substitution and are thus more sensitive to temperature increases. [4]2. Change Alkylating Agent: While isobutyl bromide is standard, switching to isobutyl iodide can accelerate the SN2 reaction. Iodide is a better leaving group than bromide, which can allow for the use of lower reaction temperatures, thereby disfavoring the E2 pathway. [5]3. Base Selection: Ensure your base is not overly strong or hindered for this system. K₂CO₃ is generally a safe choice.

Q3: How critical are anhydrous conditions, and can I use a phase-transfer catalyst?

Anhydrous Conditions: Traditionally, Williamson ether syntheses require rigorous exclusion of water. [6]Water can protonate the highly reactive phenoxide, converting it back to the less nucleophilic phenol and stalling the reaction. [5] Phase-Transfer Catalysis (PTC): This is an excellent strategy to improve yields and simplify the experimental setup. [2][7]A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides. [1]

  • Benefits of PTC:

    • Milder reaction conditions are often possible. [7] * The need for strictly anhydrous solvents can be eliminated, as the reaction can be run in a two-phase system (e.g., toluene/water). [6] * Reaction rates can be significantly increased. [8] The catalyst works by pairing its lipophilic cation (e.g., Bu₄N⁺) with the phenoxide anion, creating an ion pair that is soluble in the organic solvent, thereby bringing the reactants together. [6][8]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Table 1: Reagents and Recommended Conditions

ParameterRecommendationRationale & References
Phenol Substrate 4-Bromo-2-fluorophenolStarting material.
Alkylating Agent 1-Bromo-2-methylpropane (Isobutyl bromide)Primary halide minimizes E2 elimination. [3]Use 1.1-1.5 equivalents.
Base Potassium Carbonate (K₂CO₃), fine powderGood balance of reactivity for aryl ethers; minimizes side reactions. [2]Use 1.5-2.0 equivalents.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent enhances nucleophilicity. [2][4]
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst can improve rate and yield. [1]Use 0.05-0.1 equivalents.
Temperature 70-80 °CBalances reaction rate against the risk of E2 elimination. [4]
Reaction Time 12-24 hoursMonitor by TLC or GC for completion.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and TBAB (0.1 eq, if used).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration).

  • Alkylating Agent: Add isobutyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography), checking for the consumption of the starting phenol.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain some unreacted alkylating agent and potentially minor byproducts. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [9]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 681. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • The Organic Chemistry Tutor. (2020). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting protocols to ensure the success of your experiments.

Introduction: The Challenge of a Sterically Hindered and Electron-Rich Substrate

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1][2] However, the substrate , this compound, presents a unique set of challenges. The presence of an ortho-isobutoxy group introduces significant steric hindrance around the reactive center. Furthermore, the fluorine and isobutoxy substituents are electron-donating, which can impact the reactivity of the aryl bromide.[3] This combination can lead to a variety of side reactions that compete with the desired cross-coupling pathway. This guide will help you anticipate and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted this compound in my reaction mixture, even after extended reaction times. What could be the cause?

Answer: Low conversion with this substrate is often linked to inefficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[4] The electron-rich nature of the aromatic ring, due to the fluorine and isobutoxy groups, can make the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.[3] Additionally, the bulky ortho-isobutoxy group can sterically hinder the approach of the palladium catalyst.[3][5]

Troubleshooting Protocol: Enhancing Oxidative Addition

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or tBuXPhos are known to accelerate oxidative addition for electron-rich and sterically hindered aryl halides.[6]

  • Catalyst Choice: Utilize a pre-catalyst that readily forms the active Pd(0) species. This can be more effective than generating Pd(0) in situ from Pd(II) sources.[7]

  • Temperature: Carefully increase the reaction temperature. A higher temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential side reactions that may also be accelerated.

  • Solvent: Consider switching to a higher-boiling point solvent like dioxane or toluene to safely reach higher temperatures.

FAQ 2: Formation of a Debrominated Byproduct

Question: My main byproduct is 1-fluoro-2-(2-methylpropoxy)benzene, where the bromine atom has been replaced by a hydrogen. What is this side reaction and how can I prevent it?

Answer: This is a classic case of hydrodebromination , a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

Troubleshooting Protocol: Minimizing Hydrodebromination

  • Scrutinize Reagents for Hydride Sources: Ensure all reagents and solvents are anhydrous and of high purity. Certain bases or additives can contain or generate hydride impurities.

  • Optimize Base and Solvent: Use a non-coordinating base and an aprotic solvent to minimize potential proton sources.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different electron-rich and bulky ligands is recommended.

FAQ 3: Significant Protodeborylation of the Boronic Acid

Question: I am observing the formation of the arene corresponding to my boronic acid coupling partner, indicating protodeborylation. How can I suppress this?

Answer: Protodeborylation is the protonolysis of the C-B bond in the boronic acid, replacing it with a C-H bond.[8] This is a very common side reaction in Suzuki couplings, especially under basic aqueous conditions.[8][9]

Troubleshooting Protocol: Suppressing Protodeborylation

  • Use of Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA boronate.[7][10] These derivatives often exhibit greater stability towards protodeborylation and slowly release the boronic acid under the reaction conditions.[7][9]

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions. The absence of water can significantly reduce the rate of protodeborylation.

  • Choice of Base: Use a weaker, non-hydroxide base like K₃PO₄ or CsF.[11] Strong bases can accelerate the decomposition of boronic acids.[9]

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid or ester can help to compensate for some loss due to this side reaction.

FAQ 4: Formation of Homocoupled Products

Question: I am seeing byproducts from the homocoupling of my aryl bromide (forming a symmetric biaryl) and/or my boronic acid. What causes this and how can I avoid it?

Answer: Homocoupling can arise from two main pathways: the reaction of two organopalladium intermediates or the reaction of two organoboron reagents. The former is often promoted by the presence of oxygen, while the latter can be catalyzed by palladium.

Troubleshooting Protocol: Preventing Homocoupling

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.[6]

  • Control of Stoichiometry: Using a slight excess of the boronic acid can sometimes minimize the homocoupling of the aryl halide.

  • Ligand Effects: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[6]

FAQ 5: Evidence of Ether Cleavage

Question: I have detected the presence of 4-Bromo-1-fluoro-2-phenol in my reaction mixture. Is the isobutoxy group being cleaved?

Answer: Yes, palladium catalysts can, under certain conditions, catalyze the cleavage of aryl ethers.[12][13][14] While less common than other side reactions, it is a possibility, especially at elevated temperatures or with certain ligand/base combinations.

Troubleshooting Protocol: Preserving the Ether Linkage

  • Lower Reaction Temperature: This is the most straightforward approach. If the desired reaction proceeds at a lower temperature, the rate of ether cleavage should decrease significantly.

  • Screening of Reaction Conditions: Experiment with different palladium sources, ligands, and bases. Some combinations will be more prone to promoting this side reaction than others.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired coupling. Prolonged heating can increase the likelihood of ether cleavage.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling cycle and the key side reactions.

Suzuki_Coupling_Cycle Ar-Br This compound Ar-Pd(II)-Br(L2) Oxidative Adduct Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Desired Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_0 Protodeborylation cluster_1 Homocoupling cluster_2 Hydrodebromination R-B(OH)2 Boronic Acid R-H Arene Byproduct R-B(OH)2->R-H Protonolysis H+ Proton Source (e.g., H2O) H+->R-H Ar-Pd(II)-Br(L2) Oxidative Adduct Ar-Ar Homocoupled Product Ar-Pd(II)-Br(L2)->Ar-Ar Dimerization Ar-Pd(II)-Br(L2)_2 Oxidative Adduct Ar-H Debrominated Byproduct Ar-Pd(II)-Br(L2)_2->Ar-H Reaction with Hydride H- Hydride Source H-->Ar-H

Caption: Common side reactions in the Suzuki coupling.

Summary of Key Troubleshooting Strategies

IssuePotential Cause(s)Recommended Action(s)
Low Conversion Inefficient oxidative addition due to sterics and electronics.Use bulky, electron-rich ligands (e.g., SPhos, XPhos); use a pre-catalyst; increase temperature.[3][6]
Protodeborylation Instability of boronic acid in basic, aqueous media.Use boronic esters (Bpin, MIDA); employ anhydrous conditions; use a weaker base (K₃PO₄, CsF).[7][8][9][10]
Homocoupling Presence of oxygen; palladium-catalyzed dimerization.Thoroughly degas the reaction mixture; use bulky ligands.[6]
Hydrodebromination Presence of hydride impurities.Use anhydrous, high-purity reagents and solvents.
Ether Cleavage High reaction temperatures; specific catalyst/base combinations.Lower the reaction temperature; screen different reaction conditions; minimize reaction time.[12][13]

Concluding Remarks

The Suzuki coupling of this compound, while challenging, can be successfully achieved with careful consideration of the reaction conditions. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic routes and achieve high yields of the desired products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Ghaffari, B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 4647-4649. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(9), 1634–1645. Available at: [Link]

  • Moussa, S., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 35(11), e6401. Available at: [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 54(52), 7139-7142. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 135(28), 10253–10256. Available at: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(11), 3796–3797. Available at: [Link]

  • Wang, M., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(8), 2143-2147. Available at: [Link]

  • Wang, C., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. OUCI. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. Available at: [Link]

  • Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 7(12), 8234–8238. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Gök, Y., & Özdemir, İ. (2016). Optimization of the reaction conditions for Suzuki coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 435-450. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2252. Available at: [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Journal of Molecular Catalysis A: Chemical, 160(2), 249-262. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Metal-Catalysed Ether Cleavages. Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2007). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 31(5), 743-750. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Palucki, M., et al. (1997). Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction. Journal of the American Chemical Society, 119(14), 3395–3396. Available at: [Link]

  • Shi, H., et al. (2018). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. Angewandte Chemie International Edition, 57(14), 3747-3751. Available at: [Link]

  • The Suzuki Reaction. (2014). Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430. Available at: [Link]

  • Campeau, L. C., et al. (2012). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 10(30), 5848-5851. Available at: [Link]

  • Ni, S., et al. (2017). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Letters, 19(16), 4275-4278. Available at: [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]...

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Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Our focus is on providing practical, in-depth insights into optimizing palladium catalyst loading to achieve high efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig amination of this compound a potentially challenging reaction?

A1: The substrate, this compound, presents a unique combination of electronic and steric factors that can influence the efficiency of the Buchwald-Hartwig amination. The presence of the electron-donating 2-methylpropoxy group makes the aryl bromide electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[1] Additionally, the ortho-alkoxy group introduces steric hindrance around the reaction center, which can also impact the rate of oxidative addition and subsequent steps.[2] Careful selection of the catalyst system and optimization of reaction parameters, particularly catalyst loading, are crucial to overcome these challenges.

Q2: What is a good starting point for catalyst loading in this reaction?

A2: For electron-rich and sterically hindered aryl bromides, a typical starting catalyst loading is in the range of 1-2 mol% of the palladium precursor.[3] It is often beneficial to start with a slightly higher loading than for unactivated aryl bromides to ensure efficient initiation of the catalytic cycle. Depending on the initial results, the loading can be further optimized.

Q3: How do I choose the right palladium precatalyst and ligand for this substrate?

A3: The choice of the catalyst system is critical for the successful amination of this substrate.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 and G4 palladacycles (e.g., XPhos Pd G3, SPhos Pd G3), are highly recommended.[4] These are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

  • Ligand: For electron-rich and sterically hindered aryl bromides, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[6][7] Ligands like XPhos , SPhos , and RuPhos are excellent choices.[1][8] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Q4: Can I use a weaker base to avoid potential side reactions with my substrate?

A4: Yes, while strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can be incompatible with base-sensitive functional groups.[3] For a substrate with an ether linkage, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[3][8] However, the use of weaker bases may necessitate a higher catalyst loading or elevated reaction temperatures to achieve complete conversion.[4]

Q5: What are the common signs of incorrect catalyst loading?

A5:

  • Too Low: Incomplete conversion of the starting material, long reaction times, and the potential for catalyst decomposition leading to the formation of palladium black.

  • Too High: While often leading to faster reactions, excessively high catalyst loading is not cost-effective and can lead to difficulties in removing palladium impurities from the final product. In some cases, high catalyst concentrations can promote side reactions such as dehalogenation or dimerization.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently.[8]2. Insufficient Catalyst Loading: The amount of catalyst is too low for the challenging substrate.3. Poor Ligand Choice: The selected ligand is not suitable for the electron-rich and sterically hindered substrate.[1]4. Base Incompatibility: The chosen base is too weak or insoluble.[4]1. Use a pre-formed palladacycle precatalyst (G3 or G4) to ensure reliable generation of the active catalyst.[4]2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%).3. Screen a panel of bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).4. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃ or NaOtBu), ensuring substrate compatibility. Consider using a more soluble base or a combination of bases.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This is a common side reaction, especially with primary amines.[6]2. High Reaction Temperature: Elevated temperatures can promote side reactions.3. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to less selective catalysis.1. The choice of a bulky, electron-rich ligand is crucial to favor reductive elimination over β-hydride elimination.[1]2. Attempt the reaction at a lower temperature for a longer duration.3. Ensure the correct stoichiometry of ligand to palladium, especially when generating the catalyst in situ. Using a precatalyst often mitigates this issue.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalyst may be degrading over time.2. Inhibition by Reaction Components: The amine substrate or a byproduct could be inhibiting the catalyst.1. Increase the initial catalyst loading or consider a second addition of the catalyst midway through the reaction.2. Ensure all reagents and the solvent are of high purity and free from potential catalyst poisons. Degassing the solvent is crucial.

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a systematic approach to optimizing the catalyst loading for the amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath

Procedure:

  • Reaction Setup:

    • In an inert atmosphere glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a series of reaction vials.

    • To each vial, add the desired amount of palladium precatalyst. For an initial screen, you could test 0.5 mol%, 1.0 mol%, 1.5 mol%, and 2.0 mol%.

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) to each vial.

    • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[4]

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the desired product.

  • Data Interpretation:

    • Compare the conversion rates across the different catalyst loadings.

    • Identify the lowest catalyst loading that provides a high and clean conversion to the desired product within a reasonable timeframe.

Table 1: Example Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Conversion (%)
10.545
21.085
31.5>98
42.0>98

Based on this example data, a catalyst loading of 1.5 mol% would be considered optimal.

Catalyst Loading Optimization Workflow

Buchwald_Hartwig_Optimization cluster_start Initial Reaction Setup cluster_optimization Catalyst Loading Screen cluster_analysis Analysis & Decision cluster_outcome Final Protocol start Define Substrates: This compound + Amine catalyst_choice Select Catalyst System: Precatalyst (e.g., XPhos Pd G3) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->catalyst_choice screen Perform Parallel Reactions with Varying Catalyst Loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%) catalyst_choice->screen analysis Analyze Reaction Outcomes (Conversion, Purity via LCMS/GCMS) screen->analysis decision Evaluate Results analysis->decision optimal Optimal Loading Identified (e.g., 1.5 mol%) decision->optimal >95% Conversion & Clean Profile troubleshoot Low Conversion/ Side Products decision->troubleshoot <95% Conversion or Significant Impurities troubleshoot->catalyst_choice Re-evaluate: - Ligand - Base - Temperature

Caption: Decision workflow for optimizing catalyst loading.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions (Vol. 1, pp. 1-144). Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Frank, A., & Schön, U. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(48), 6497–6500. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(38), 12691–12703. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 166-173. [Link]

Sources

Technical Support Center: Managing Steric Hindrance of the Isobutoxy Group in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for a common challenge in synthetic chemistry: managing the steric hindrance of the isobutoxy group in palladium-catalyzed cross-coupling reactions. The bulky nature of the isobutoxy substituent can significantly impede key steps in the catalytic cycle, leading to low yields or reaction failure. This resource provides in-depth, field-proven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the isobutoxy group so challenging in cross-coupling reactions?

A: The isobutoxy group (–OCH₂(CH(CH₃)₂)) presents significant steric bulk due to its branched alkyl chain. This bulk, particularly when positioned ortho to the reaction site on an aromatic ring, physically obstructs the approach of the palladium catalyst. This hindrance can negatively impact two critical steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond can be slowed down.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can be severely inhibited by the steric clash between the bulky isobutoxy group and other substituents on the palladium center.[1][2]

Q2: Which cross-coupling reactions are most affected by this steric hindrance?

A: While any cross-coupling can be affected, reactions that require the formation of sterically congested products are most sensitive. This includes:

  • Suzuki-Miyaura Coupling: Especially when creating tetra-ortho-substituted biaryls.[1][3]

  • Buchwald-Hartwig Amination: Coupling with bulky primary or secondary amines.[4][5]

  • Sonogashira Coupling: While the linear alkyne is less bulky, hindrance on the aryl halide partner remains a significant challenge.[6]

Q3: My reaction with an isobutoxy-substituted aryl halide is failing. What is the first and most critical parameter I should change?

A: The single most impactful change you can make is to switch your ligand . Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[7] You must move to a catalyst system featuring a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These specialized ligands are designed to stabilize the catalyst and accelerate the difficult steps of the catalytic cycle.[1][2][8]

Q4: Are there "universal" catalyst systems for sterically hindered substrates?

A: While no single system is truly universal, modern palladium pre-catalysts combined with specialized bulky ligands offer the highest chance of success across a range of reactions.[1] Systems based on Buchwald-type biarylphosphine ligands (like XPhos, SPhos, RuPhos) or bulky NHC ligands (like IPr) are the go-to starting points for any challenging, sterically hindered coupling.[1][2]

Troubleshooting Guide: Low Yields & Reaction Failure

When encountering low yields, it's essential to diagnose the potential point of failure in the catalytic cycle. The following diagram outlines a logical troubleshooting workflow.

G Start Reaction Failure/Low Yield (Isobutoxy Substrate) Ligand Is the Ligand Bulky & Electron-Rich? (e.g., XPhos, SPhos, NHC) Start->Ligand Base Is the Base Strong Enough & Non-Nucleophilic? (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand->Base  Yes ChangeLigand ACTION: Switch to a bulky ligand (See Table 1) Ligand->ChangeLigand No   Temp Is the Temperature Sufficiently High? (80-120 °C or Microwave) Base->Temp  Yes ChangeBase ACTION: Screen stronger bases (K3PO4 -> Cs2CO3 -> NaOtBu) Base->ChangeBase No   Solvent Is the Solvent Appropriate? (e.g., Toluene, Dioxane, CPME) Temp->Solvent  Yes IncreaseTemp ACTION: Increase temperature or switch to microwave heating Temp->IncreaseTemp No   Success Reaction Optimized Solvent->Success  Yes ChangeSolvent ACTION: Screen alternative aprotic solvents Solvent->ChangeSolvent No   ChangeLigand->Base ChangeBase->Temp IncreaseTemp->Solvent ChangeSolvent->Success Re-evaluate

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Deep Dive 1: Catalyst & Ligand Selection (The Most Critical Factor)

The steric bulk of the isobutoxy group necessitates ligands that can promote the formation of a highly reactive, monoligated Pd(0) species.[1] Bulky ligands accelerate reductive elimination, preventing catalyst decomposition and byproduct formation.[7]

Causality: Why do bulky ligands work?

  • Promote Ligation/Deligation: They favor the formation of the active 14-electron L-Pd(0) species.

  • Accelerate Oxidative Addition: Their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-X bond.

  • Facilitate Reductive Elimination: The steric repulsion between the ligand and the coupling partners on the Pd(II) intermediate forces them into proximity, promoting the final bond-forming step.[1][2]

Table 1: Recommended Ligands for Isobutoxy-Substituted Substrates

Ligand ClassSpecific ExamplesRecommended ForKey Advantages
Dialkylbiarylphosphines XPhos, SPhos, RuPhos, BrettPhosSuzuki, Buchwald-Hartwig, SonogashiraExcellent thermal stability; high activity for aryl chlorides and bromides; well-established for hindered substrates.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, IPr*OMeBuchwald-Hartwig, SuzukiStrong σ-donors, often providing high catalyst stability and turnover numbers; effective for challenging C-N couplings.[1][9]
Ferrocene-Based Ligands dppf (less bulky), JosiPhosGeneral Cross-CouplingBidentate nature can offer unique reactivity profiles, though less common for extremely hindered cases than monophosphines.[4]
Specialized Bulky Ligands AntPhos, BI-DIME, cataCXium® AExtremely Hindered SuzukiSpecifically designed to overcome severe steric challenges, such as tetra-ortho-substituted biaryl synthesis.[3][10][11]

Pro Tip: Use palladium pre-catalysts (e.g., XPhos Pd G3/G4) which are air-stable and ensure efficient generation of the active Pd(0) species in solution, leading to more reproducible results.[1]

Deep Dive 2: Base and Solvent Optimization

The choice of base is critical and serves to activate the nucleophilic partner (e.g., deprotonate an amine or form a borate species). For sterically hindered reactions, a strong, non-nucleophilic base is often required to drive the reaction to completion.[12]

Table 2: Base and Solvent Recommendations

ParameterRecommendationRationale & Causality
Base Suzuki: K₃PO₄, Cs₂CO₃Buchwald-Hartwig: NaOt-Bu, K₃PO₄, LHMDSStronger bases like NaOt-Bu can facilitate the deprotonation of hindered amines or the formation of the reactive borate species needed for transmetalation.[12][13] Carbonates are a good, milder starting point for Suzuki couplings.
Solvent Toluene, Dioxane, CPME (Cyclopentyl methyl ether), 2-MeTHFAprotic solvents with moderate polarity are generally preferred. They effectively solvate the palladium complexes without coordinating too strongly. Toluene and dioxane are standards, while CPME and 2-MeTHF are considered greener alternatives.
Temperature 80–120 °CIncreased thermal energy is often necessary to overcome the high activation barrier for reductive elimination of the bulky product.[2][7]
Advanced Technique Microwave IrradiationCan dramatically reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture, providing the energy needed to overcome steric barriers.[5][7]

Illustrative Catalytic Cycle: Pinpointing Steric Bottlenecks

The isobutoxy group primarily interferes with the oxidative addition and reductive elimination steps.

Catalytic_Cycle cluster_hindrance Major Steric Bottlenecks Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar-iBuO)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex L-Pd(II)(Ar-iBuO)(R) OA_Complex->Transmetalation_Complex Transmetalation (R-M) note1 Isobutoxy group hinders Pd(0) approach to C-X bond. Product Ar-R (Sterically Congested Product) Transmetalation_Complex->Product Reductive Elimination note2 Bulky groups on Pd(II) center impede bond formation. Product->Pd0 Catalyst Regeneration center start_point

Caption: Key steps in cross-coupling impacted by steric hindrance.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling an ortho-isobutoxy-substituted aryl bromide with a sterically demanding boronic acid.

Reaction: Coupling of 1-bromo-2-isobutoxy-3-methylbenzene with 2,4,6-trimethylphenylboronic acid.

Materials:

  • 1-bromo-2-isobutoxy-3-methylbenzene (1.0 equiv)

  • 2,4,6-trimethylphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous Toluene (0.2 M concentration relative to aryl bromide)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residue.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl product.

This guide provides a framework for systematically addressing the challenges posed by the isobutoxy group. By focusing on the critical role of the ligand and carefully optimizing reaction conditions, researchers can achieve high yields even with these demanding substrates.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved January 19, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research, 49(10), 2209-2220. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Data. [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. (2019). ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. (2019). Synthetic Communications, 49(1), 159-165. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2010). Journal of Organometallic Chemistry, 695(10-11), 1435-1440. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition, 52(10), 2935-2939. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2017). The Journal of Organic Chemistry, 82(19), 10108-10118. [Link]

  • Substituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

"byproduct identification in the synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific Williamson ether synthesis. Here, we provide in-depth, experience-driven answers to troubleshoot potential issues, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The process involves two key steps:

  • Deprotonation: The phenolic proton of 4-Bromo-2-fluorophenol is abstracted by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic phenoxide ion.[4][5] Gaseous hydrogen (H₂) is evolved during this irreversible step.[4]

  • Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methylpropane (isobutyl bromide).[1] This backside attack displaces the bromide leaving group, forming the desired ether product.[3]

For this SN2 reaction to be efficient, primary alkyl halides like isobutyl bromide are preferred, as secondary and tertiary halides are prone to competing elimination reactions.[5][6]

Troubleshooting Guide: Byproduct Identification

Q2: I'm observing an unexpected peak in my GC-MS analysis with a mass corresponding to C4H8. What is this byproduct and how can I minimize it?

This peak likely corresponds to isobutylene . Its formation is a classic example of a competing E2 (bimolecular elimination) reaction.[6][7]

  • Mechanism of Formation: The phenoxide, in addition to being a good nucleophile, is also a strong base.[8] It can abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine on the isobutyl bromide. This leads to the formation of a double bond, yielding isobutylene gas, and regenerating the 4-bromo-2-fluorophenol starting material. This side reaction is more prevalent with sterically hindered alkyl halides and at higher reaction temperatures.[6][7]

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Elevated temperatures favor elimination over substitution.

    • Order of Addition: Add the isobutyl bromide slowly to the solution of the pre-formed phenoxide. This keeps the concentration of the alkyl halide low at any given time, disfavoring the bimolecular elimination pathway.

    • Choice of Base: While NaH is a common choice, for sensitive substrates, a less sterically demanding base might be considered, although this can impact deprotonation efficiency. For phenols, weaker bases like potassium carbonate (K₂CO₃) can sometimes be sufficient and may reduce elimination.[6]

Reaction Pathways: Desired Synthesis vs. Byproduct Formation

Byproduct_Formation cluster_main Main Reaction Pathway (SN2) cluster_side Side Reaction (E2) A 4-Bromo-2-fluorophenoxide C This compound A->C SN2 Attack B Isobutyl Bromide B->C D 4-Bromo-2-fluorophenoxide F Isobutylene D->F E2 Elimination G 4-Bromo-2-fluorophenol D->G Protonation E Isobutyl Bromide E->F

Caption: Desired SN2 pathway versus the competing E2 elimination side reaction.

Q3: My reaction yield is low, and I've isolated unreacted 4-Bromo-2-fluorophenol. What are the likely causes?

The presence of unreacted starting material, 4-Bromo-2-fluorophenol, can point to several issues in the experimental setup.

  • Incomplete Deprotonation:

    • Cause: The sodium hydride (NaH) used may have been old or improperly stored, leading to deactivation by moisture. Alternatively, the reaction solvent (e.g., THF, DMF) may not have been sufficiently anhydrous.[9]

    • Verification: Ensure you are using fresh, high-quality NaH from a sealed container. Use rigorously dried solvents. A clear sign of NaH activity is the evolution of hydrogen gas upon addition of the phenol.[4] If bubbling is sluggish or absent, the base is likely inactive.

  • Reaction with Solvent:

    • Cause: Certain polar aprotic solvents, like DMF and acetonitrile, can react with strong bases like NaH, especially in the presence of an electrophile.[10] This consumes the base and can introduce complex impurities.[10]

    • Mitigation: If using DMF or acetonitrile, consider switching to a more inert solvent like THF. Ensure the reaction temperature is well-controlled, as these side reactions are often exacerbated by heat.

  • Insufficient Reagents: Ensure that at least one full equivalent of both the base and the alkylating agent are used. It is common practice to use a slight excess (e.g., 1.1 equivalents) of the alkylating agent to drive the reaction to completion.

Q4: My NMR spectrum shows aromatic signals that don't correspond to the product or starting material. Could this be a C-alkylation byproduct?

While O-alkylation is electronically favored, C-alkylation is a known, albeit usually minor, side reaction in the alkylation of phenoxides.[6]

  • Mechanism of Formation: The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions, which are activated by the oxygen). While the negative charge is formally on the oxygen, there is electron density delocalized onto the ring. Attack from one of these carbon atoms on the isobutyl bromide would result in a C-alkylated byproduct.

  • Identification:

    • NMR Spectroscopy: C-alkylation would disrupt the substitution pattern on the aromatic ring. Look for changes in the coupling patterns and chemical shifts of the aromatic protons. The introduction of an isobutyl group directly onto the ring would also produce characteristic aliphatic signals in the 1H NMR spectrum.

    • Mass Spectrometry: The C-alkylated byproduct would have the same mass as the desired O-alkylated product, making them isomers. GC-MS can separate them based on their different boiling points and fragmentation patterns.[11][12]

  • Mitigation:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation, as they solvate the cation but leave the oxygen anion relatively free to react. Protic solvents can solvate the oxygen, potentially increasing the relative reactivity of the carbon positions.

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio, although this is a more complex parameter to control.

Experimental Protocols & Data

General Protocol for Synthesis

This protocol is a representative example and may require optimization.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per 1 g of phenol).

  • Deprotonation: Add 4-Bromo-2-fluorophenol (1.0 eq).[13] With stirring, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromo-2-methylpropane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Analysis Shows Issue (Low Yield / Impurities) check_sm Unreacted Starting Material (Phenol)? start->check_sm check_alkene Alkene Byproduct (Isobutylene) Detected? check_sm->check_alkene No sm_yes Check Base Activity & Solvent Anhydrousness check_sm->sm_yes Yes check_isomer Isomeric Impurity Detected (Same Mass, Different RT)? check_alkene->check_isomer No alkene_yes Review Reaction Temperature & Reagent Addition Rate check_alkene->alkene_yes Yes isomer_yes Suspect C-Alkylation. Review Solvent Choice. check_isomer->isomer_yes Yes other Consider Other Side Reactions (e.g., with solvent) check_isomer->other No

Caption: A logical workflow for troubleshooting common synthesis issues.

Expected Analytical Data

The following table summarizes key analytical data for the starting material and the desired product. This can be used as a reference for identifying compounds in your reaction mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)
4-Bromo-2-fluorophenolC₆H₄BrFO191.00192/190 (M+), 111, 82
1-Bromo-2-methylpropaneC₄H₉Br137.02138/136 (M+), 57, 41
This compoundC₁₀H₁₂BrFO247.10248/246 (M+), 191/189, 57
IsobutyleneC₄H₈56.1156 (M+), 41

Note: Bromine-containing compounds will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity in the mass spectrum.[11]

References

  • Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. OrgoSolver. Available from: [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. National Institutes of Health. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • Nucleophilic substitution in the Lab. Chemistry LibreTexts. Available from: [Link]

  • Product of Williamson Synthesis. Chemistry Stack Exchange. Available from: [Link]

  • The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available from: [Link]

  • Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. SciELO. Available from: [Link]

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"troubleshooting Grignard reaction failure with 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reactions

This guide provides in-depth troubleshooting for the synthesis of the Grignard reagent from 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This functionalized aryl bromide presents specific challenges that require careful attention to reaction setup and initiation.

Section 1: Initiation Failure - The Most Common Hurdle

Initiation is the most critical and often the most difficult step in forming a Grignard reagent. The following Q&A section addresses the primary reasons for initiation failure and provides actionable solutions.

Q1: My Grignard reaction with this compound is not starting. What are the most likely causes?

A1: Failure to initiate is almost always traced back to two primary culprits: a passivated magnesium surface and the presence of proton sources like water.

  • Magnesium Oxide (MgO) Layer: Magnesium metal rapidly forms a thin, inert layer of magnesium oxide on its surface upon exposure to air.[1][2][3] This layer is impervious and prevents the magnesium from reacting with your aryl bromide. Exposing a fresh, reactive metal surface is essential for the reaction to begin.

  • Trace Moisture: Grignard reagents are exceptionally strong bases and will react readily with even trace amounts of water, alcohols, or any other protic species.[4][5][6][7][8] This protonolysis reaction destroys the Grignard reagent as it forms, quenching the reaction. All glassware must be scrupulously dried (flame- or oven-dried) and solvents must be anhydrous.[9]

  • Reagent Purity: The starting aryl bromide must be pure and anhydrous. Impurities can inhibit the reaction.

Q2: What are the definitive signs that my reaction has successfully initiated?

A2: A successful initiation provides clear visual and thermal cues. You should observe one or more of the following:

  • Exotherm: The reaction is exothermic, and you should notice a spontaneous warming of the flask.[10][11] With a low-boiling solvent like diethyl ether, gentle reflux may begin on its own.[11][12]

  • Bubble Formation: Small bubbles of gas may be seen forming on the surface of the magnesium turnings.[2]

  • Color Change: The reaction mixture will typically turn from clear and colorless to a cloudy, grayish-brown color.[3][11]

  • Disappearance of Activator: If iodine was used as an activator, its characteristic purple or brown color will fade.[3]

Q3: What is the best method to activate the magnesium for this specific substrate?

A3: Both chemical and physical methods can be used to disrupt the MgO layer. For a moderately reactive aryl bromide like this, a chemical activator is highly recommended. The choice of activator can be guided by the available resources and desired indicators of success.

Activation MethodDescriptionProsConsVisual Indicator
Iodine (I₂) A small crystal of iodine is added to the magnesium. It is believed to react with Mg at thin points in the oxide layer, creating reactive MgI₂ which etches the surface.[2][13][14]Simple to use; a very small amount is needed.Can sometimes lead to side reactions like Wurtz coupling if not used judiciously.[15]The characteristic violet/brown color of iodine disappears.[3]
1,2-Dibromoethane (DBE) A few drops of DBE are added. It reacts readily with Mg to form MgBr₂ and ethylene gas.[1][12]The evolution of ethylene gas provides an unambiguous sign of activation.[1]Consumes a small amount of magnesium.Steady bubbling from the magnesium surface.
Mechanical Agitation Involves physically breaking the oxide layer. This can be done by crushing the magnesium turnings with a glass rod in situ (before adding solvent) or by using an ultrasonic bath.[1][4][13]Avoids chemical additives. Sonication can be very effective.Crushing can be difficult to perform under an inert atmosphere. Requires specific equipment (ultrasonic bath).N/A (relies on subsequent reaction exotherm)

Section 2: Low Yield & Side Reactions

Even after successful initiation, you may encounter issues that lead to a lower-than-expected yield of your desired product.

Q4: I've confirmed Grignard formation, but my final product yield is low. What are the common side reactions?

A4: Low yields after the addition of an electrophile often point to two issues: incomplete formation of the Grignard reagent or consumption of the reagent by side reactions.

  • Wurtz-Type Coupling: This is a major side reaction where the formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the starting material (Ar-Br).[9][16] This results in the formation of a biaryl byproduct (Ar-Ar) and MgBr₂. This side reaction is favored by higher concentrations of the aryl bromide.

    • Solution: The most effective way to minimize Wurtz coupling is to add the solution of this compound slowly to the magnesium suspension. This keeps the instantaneous concentration of the aryl bromide low, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[9]

  • Hydrolysis: If the reaction is not rigorously protected from atmospheric moisture, the Grignard reagent will be quenched by water.[17]

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from setup to the final quench of the reaction. Use dry, gas-tight septa and syringes for all additions.

Q5: Could the fluoro or isobutoxy groups on the aromatic ring be causing problems?

A5: It is unlikely that these functional groups are directly participating in unwanted reactions under standard Grignard conditions.

  • Fluoro Group: The carbon-fluorine bond is extremely strong and does not typically react to form a Grignard reagent.[18] Its primary role is as a strong electron-withdrawing group, which can slightly decrease the reactivity of the C-Br bond towards magnesium insertion.

  • Isobutoxy Group: This ether linkage is generally stable and unreactive towards Grignard reagents, which is why ethers like THF and diethyl ether are used as solvents.[19] While there are specialized cases where alkoxy groups can be displaced by Grignard reagents, these typically require activation by an adjacent chelating group (like a carbonyl), which is not present in your substrate.[20]

Section 3: Protocols & Workflow Visualization

Recommended Protocol for Grignard Reagent Formation

This protocol is designed to maximize the chances of successful initiation and minimize side reactions.

1. Rigorous Preparation (The Dry Run): a. All glassware (three-neck flask, reflux condenser, dropping funnel) must be cleaned and oven-dried at >120 °C overnight or flame-dried under vacuum. b. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen. c. Use a magnetic stir bar and ensure all septa are new and provide a good seal.

2. Reagent Setup: a. Weigh magnesium turnings (1.2 equivalents) and add them to the reaction flask. b. Add a single, small crystal of iodine.[21] c. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (Tetrahydrofuran).

3. Initiation: a. Add a small volume of anhydrous THF to the magnesium, just enough to cover it. b. Add approximately 5-10% of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension. c. Watch for signs of initiation (color change, gentle bubbling, exotherm).[2][3] If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or in a warm water bath until initiation is observed, then immediately remove the heat source.[22]

4. Addition: a. Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel. b. The rate of addition should be controlled to maintain a gentle, steady reflux of the solvent without external heating.[23] This indicates a well-controlled reaction and minimizes the concentration of unreacted aryl bromide.

5. Completion: a. After the addition is complete, the reaction mixture may need to be stirred for an additional 30-60 minutes to ensure all the magnesium has reacted. b. The resulting cloudy, dark gray or brown solution is your Grignard reagent. It should be used immediately for the next step.[23]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving Grignard reaction failures.

Grignard_Troubleshooting start Reaction Fails to Initiate check_dry Are solvent & glassware scrupulously dry? start->check_dry check_mg Is Mg surface activated? check_dry->check_mg Yes sol_dry SOLUTION: 1. Oven/flame-dry all glassware. 2. Use anhydrous grade solvent. 3. Maintain inert atmosphere (Ar/N₂). check_dry->sol_dry No check_temp Is temperature appropriate? check_mg->check_temp Yes sol_mg SOLUTION: 1. Add chemical activator (I₂, DBE). 2. Use mechanical activation (sonication). 3. Use fresh, high-quality Mg turnings. check_mg->sol_mg No sol_temp SOLUTION: 1. Gently warm with heat gun to start. 2. Remove heat once exotherm begins. 3. Control addition rate to maintain reflux. check_temp->sol_temp No success Reaction Initiates Successfully check_temp->success Yes sol_dry->start Retry sol_mg->start Retry sol_temp->start Retry

Sources

"alternative bases for Suzuki coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Alternative Bases for Suzuki Coupling of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding base selection for the Suzuki-Miyaura cross-coupling of the challenging substrate, this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the "why" behind each experimental choice, empowering you to overcome common hurdles in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role and choice of bases in Suzuki-Miyaura cross-coupling reactions.

Q1: Why is a base necessary for the Suzuki coupling reaction? A1: The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester).[1][2] This activation occurs through the formation of a boronate complex (e.g., [R-B(OH)₃]⁻), which increases the nucleophilicity of the organic group attached to boron.[1][2] This enhanced nucleophilicity is critical for the subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][3] Without a base, the transmetalation step is often too slow for the reaction to proceed efficiently.[1][4]

Q2: What are the most common classes of bases used, and why? A2: The most frequently employed bases are inorganic compounds, primarily carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[5][6]

  • Carbonates: These are moderately weak bases and are effective for a wide range of substrates.[7] Potassium carbonate (K₂CO₃) and the more soluble cesium carbonate (Cs₂CO₃) are particularly popular for more challenging couplings.[5][8]

  • Phosphates: Potassium phosphate (K₃PO₄) is another highly effective base, often providing excellent yields where carbonates may falter.[5][8]

  • Hydroxides: While strong, hydroxides can promote side reactions and may not be suitable for substrates with base-sensitive functional groups.[9]

  • Fluorides: Potassium fluoride (KF) is a milder option that can be particularly useful for substrates containing base-labile groups, such as esters.[2]

Q3: Can using a stronger base like NaOH always guarantee a better yield? A3: Not necessarily. While a strong base can accelerate the reaction, it can also promote undesirable side reactions.[9] For substrates sensitive to strong bases, this can lead to decomposition or the formation of impurities. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, especially under harsh basic conditions.[10] Furthermore, excessively high concentrations of hydroxide ions can sometimes have a negative impact on the catalyst's performance.[11] The optimal base is one that is strong enough to facilitate the reaction without inducing significant side reactions.

Part 2: Troubleshooting Guide for this compound

Your substrate, this compound, presents a specific challenge. It is an electron-rich aryl bromide with steric hindrance from the ortho-isobutoxy group. This can make the initial oxidative addition step of the palladium catalyst slower than for electron-poor substrates.[12] Consequently, optimizing the subsequent transmetalation step via careful base selection is critical for success.

Visualizing the Mechanism: The Role of the Base

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical transmetalation step where the base exerts its primary influence.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base_Activation Base Activation of Boronic Acid Base_Activation->Transmetalation [Ar'B(OH)₃]⁻ PdII_Diaryl trans-Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Isomerization cis/trans Isomerization PdII_Diaryl->Isomerization cis_PdII_Diaryl cis-Ar-Pd(II)L₂-Ar' Isomerization->cis_PdII_Diaryl RedElim Reductive Elimination cis_PdII_Diaryl->RedElim RedElim->Pd0 product_out Ar-Ar' (Product) RedElim->product_out sub_in Ar-X (Substrate) sub_in->OxAdd boronic_in Ar'-B(OH)₂ + Base boronic_in->Base_Activation

Caption: The Suzuki-Miyaura catalytic cycle highlighting the base-mediated transmetalation step.

Problem 1: Low to No Yield of Coupled Product

  • Symptom: TLC or LC-MS analysis shows primarily unreacted this compound.

  • Probable Cause: The transmetalation step is too slow, effectively stalling the catalytic cycle after the initial oxidative addition. The base used may be too weak or poorly soluble in the reaction medium to efficiently generate the boronate species required for transmetalation.[1]

  • Troubleshooting Steps & Alternative Bases:

    • Switch to a Stronger, More Soluble Base: If you are using a weaker base like sodium carbonate (Na₂CO₃), the first step is to switch to a more potent alternative.

      • Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is a stronger base than carbonates and has been shown to be highly effective in many Suzuki couplings.[5][8] Its use can significantly accelerate the transmetalation step.

      • Cesium Carbonate (Cs₂CO₃): Often considered one of the most effective bases for challenging couplings.[8][13] Its superior solubility in many organic solvents compared to other inorganic bases ensures a higher concentration of the active base in the solution, which can dramatically increase the rate of boronate formation and subsequent transmetalation.[8]

    • Optimize Solvent System: The choice of base and solvent are interlinked. For K₃PO₄ and Cs₂CO₃, polar aprotic solvents like dioxane, THF, or DMF are often effective.[9] A small amount of water is typically added to help solubilize the inorganic base and facilitate the formation of the active palladium-hydroxo species that can participate in transmetalation.[11][14]

Problem 2: Significant Debromination of Starting Material

  • Symptom: A major byproduct observed is 1-fluoro-2-(2-methylpropoxy)benzene (the starting material without the bromine).

  • Probable Cause: Debromination is a known side reaction that can occur after the oxidative addition step.[14] The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[14] This can be exacerbated by high temperatures or certain bases/solvents that can act as hydride donors.

  • Troubleshooting Steps & Alternative Bases:

    • Use a Non-Coordinating, Milder Base: Strong, highly nucleophilic bases can sometimes promote pathways leading to debromination.

      • Potassium Fluoride (KF): KF is a milder, non-nucleophilic base that can activate the boronic acid without promoting some of the side reactions associated with stronger bases.[2] It is particularly useful when other base-sensitive functional groups are present.

    • Lower the Reaction Temperature: If possible, lowering the reaction temperature can often suppress the rate of side reactions like debromination relative to the desired productive coupling.

    • Ensure an Inert Atmosphere: Oxygen can sometimes play a role in catalyst decomposition pathways that may lead to side products. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

Problem 3: Protodeboronation of the Boronic Acid Coupling Partner

  • Symptom: You observe the formation of the arene corresponding to your boronic acid coupling partner (Ar'-H) and unreacted aryl bromide.

  • Probable Cause: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common decomposition pathway for boronic acids, particularly for electron-deficient or heteroaromatic boronic acids, and can be accelerated by the presence of a base and a proton source (like water).[10]

  • Troubleshooting Steps & Alternative Bases:

    • Use a Milder Base or Anhydrous Conditions:

      • Potassium Fluoride (KF): As mentioned, KF is a good choice to minimize base-promoted decomposition.[2]

      • Weaker Carbonates (K₂CO₃): If you are using a very strong base like K₃PO₄ or Cs₂CO₃ and observing significant protodeboronation, stepping back to a weaker base like K₂CO₃ may be beneficial.[5]

    • Use a Boronic Ester: Boronic esters, especially pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[14] If you are consistently facing this issue, consider using the boronic ester version of your coupling partner.

Decision-Making Flowchart for Base Selection

This flowchart provides a visual guide to troubleshooting your reaction based on the observed outcome.

Troubleshooting_Flowchart start Start Experiment (e.g., with K₂CO₃) outcome Analyze Reaction Outcome start->outcome low_yield Low / No Yield (Unreacted Ar-Br) outcome->low_yield Poor Conversion debromination Debromination (Ar-H byproduct) outcome->debromination Side Product A protodeboronation Protodeboronation (Ar'-H byproduct) outcome->protodeboronation Side Product B success High Yield Success! outcome->success Good Conversion solution1 Switch to Stronger Base: 1. K₃PO₄ 2. Cs₂CO₃ low_yield->solution1 solution2 Switch to Milder Base: 1. KF 2. Lower Temperature debromination->solution2 solution3 Use Milder Base (KF) or Switch to Boronic Ester (Bpin) protodeboronation->solution3 solution1->outcome Re-run solution2->outcome Re-run solution3->outcome Re-run

Caption: Troubleshooting flowchart for selecting an alternative base in Suzuki coupling.

Part 3: Comparative Data and Protocols

Table 1: Comparison of Alternative Bases
BaseChemical FormulaRelative BasicityKey Characteristics & Recommendations
Sodium CarbonateNa₂CO₃WeakStandard, inexpensive baseline. Often insufficient for challenging, electron-rich aryl bromides.[5][8]
Potassium CarbonateK₂CO₃ModerateA more effective and common choice than Na₂CO₃. Good starting point for optimization.[5][9]
Cesium Carbonate Cs₂CO₃ Moderate-Strong Highly effective due to its high solubility in organic solvents. Excellent choice for low-yield reactions.[8][13]
Potassium Phosphate K₃PO₄ Strong A very strong and reliable base for difficult couplings. Often provides high yields where others fail.[5][8]
Potassium FluorideKFMildUseful for substrates with base-sensitive functional groups. Helps prevent side reactions like debromination.[2]
General Experimental Protocol for Base Screening

This protocol provides a framework for testing different bases for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 5:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the selected base (2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane and 1 mL H₂O) via syringe. Note: Ensure the solvent has been properly degassed by bubbling with Argon or Nitrogen for 15-20 minutes prior to use.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Self-Validation and Protocol Integrity:

  • Control Reaction: Always run a control reaction with your initial conditions to ensure reproducibility.

  • Consistency: When screening bases, keep all other parameters (catalyst, solvent, temperature, concentration) constant to isolate the effect of the base.

  • Purity of Reagents: Ensure all reagents, especially the solvent and aryl bromide, are pure and dry (if anhydrous conditions are intended). The quality of the boronic acid is also critical; impure boronic acid can lead to low yields.[14]

References

  • Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

Sources

Navigating the Thermal Landscape of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound, particularly concerning the effects of temperature. Given the limited publicly available data on this specific molecule, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to offer predictive insights and robust troubleshooting strategies. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Based on safety data sheets for analogous brominated and fluorinated aromatic compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable to minimize any potential degradation. For short-term storage, such as during routine laboratory use, maintaining the compound at a controlled room temperature (20-25 °C) should be adequate, provided it is protected from light and atmospheric moisture.

Q2: Are there any known incompatibilities I should be aware of when heating this compound?

A2: Yes, compounds of this nature are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Heating in the presence of these substances could catalyze decomposition. It is crucial to use inert reaction vessels and solvents, and to ensure the compound is not exposed to these reactive materials, especially at elevated temperatures.

Q3: What are the likely hazardous decomposition products if the compound is exposed to excessive heat?

A3: Thermal decomposition of halogenated organic molecules can generate toxic and corrosive gases. For this compound, potential hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][3][4] Appropriate safety measures, such as working in a well-ventilated fume hood, are essential when heating this compound.

Q4: How can I visually assess if my sample of this compound has started to degrade?

A4: While visual inspection is not a definitive method for determining purity, it can offer initial clues. A pure sample of a substituted bromofluorobenzene is often a clear, colorless to light yellow liquid or a white to off-white solid. Any significant color change, such as darkening to brown or black, or the formation of precipitates, could indicate degradation. However, analytical confirmation is always necessary.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Problem 1: Inconsistent results in a temperature-sensitive reaction.

  • Symptom: You are running a reaction at an elevated temperature and observe variable yields or the appearance of unexpected side-products in different batches.

  • Possible Cause: The compound may be degrading at the reaction temperature, leading to the formation of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Before starting your reaction, verify the purity of your this compound using a suitable analytical technique like HPLC or GC-MS.

    • Thermal Stress Study: Subject a small sample of the starting material to the reaction temperature and conditions (without other reactants) for the duration of the reaction. Analyze the stressed sample for any signs of degradation.

    • Lower Reaction Temperature: If degradation is confirmed, investigate if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

Problem 2: Decreased purity of the compound after prolonged storage.

  • Symptom: A previously pure sample of this compound shows the presence of new peaks in an HPLC or GC chromatogram after being stored for several months.

  • Possible Cause: The compound may be slowly degrading under the current storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and at a consistently cool temperature.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Re-purification: If the purity has dropped below an acceptable level for your application, re-purify the compound using an appropriate method such as column chromatography or recrystallization.

Inferred Stability of this compound from Analogous Compounds

Compound NameCAS NumberKey Stability InformationReference
4-Bromo-1-fluoro-2-nitrobenzene364-73-8Store in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.[1][5]
4-Bromo-1-fluoro-2-methylbenzene51437-00-4Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[2]
1-Bromo-4-fluorobenzene460-00-4Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. Containers may explode when heated.[3][4]
4-Bromo-1-fluoro-2-methoxybenzene103291-07-2General GHS hazard statements indicate potential for irritation, but specific thermal stability data is not provided.[6]

Experimental Protocols for Stability Assessment

To empirically determine the thermal stability of your compound, the following protocols are recommended.

Protocol 1: Isothermal Stress Testing using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare multiple, identical solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Initial Analysis: Analyze one of the freshly prepared solutions using a validated HPLC method to determine the initial purity and peak area of the parent compound. This serves as your time-zero reference.

  • Incubation: Place the remaining samples in temperature-controlled chambers at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), remove a sample from each temperature chamber and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero sample. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of degradation over time at each temperature.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Loading: Accurately weigh a small amount of this compound (typically 5-10 mg) into a tared TGA pan.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 500 °C).

  • Data Interpretation: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Isothermal Stress Testing

G cluster_prep Sample Preparation cluster_stress Isothermal Stressing cluster_analysis Time-Point Analysis cluster_result Result Interpretation prep1 Prepare multiple solutions of known concentration prep2 Analyze initial sample (T=0) via HPLC prep1->prep2 Establish baseline stress1 Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) prep1->stress1 Distribute samples analysis1 Withdraw samples at regular intervals stress1->analysis1 Sampling analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Compare peak areas to T=0 analysis2->analysis3 result1 Calculate % degradation analysis3->result1 result2 Identify degradation products analysis3->result2

Caption: Workflow for assessing thermal stability via isothermal stress testing and HPLC analysis.

Postulated Thermal Degradation Pathway

G cluster_products Potential Degradation Products start This compound prod1 4-Bromo-2-fluorophenol start->prod1 Ether Cleavage prod2 Isobutylene start->prod2 Elimination prod3 HBr prod1->prod3 Further Decomposition prod4 HF prod1->prod4 Further Decomposition

Caption: A simplified, hypothetical degradation pathway for this compound at elevated temperatures.

References

  • S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromofluorobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final product.

Understanding the Chemistry: The Williamson Ether Synthesis and Potential Impurities

This compound is typically synthesized via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-bromo-2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then attacks an isobutyl halide (e.g., isobutyl bromide) to form the desired ether.

Understanding this synthetic route is crucial for anticipating potential impurities. The primary impurities you are likely to encounter in your crude product are:

  • Unreacted Starting Materials:

    • 4-Bromo-2-fluorophenol

    • Isobutyl bromide (or other isobutyl halide)

  • Byproducts from Side Reactions:

    • Isobutylene: Formed via an E2 elimination reaction, which competes with the desired SN2 substitution. This is more prevalent if the reaction temperature is too high or if a sterically hindered base is used.[1][3]

    • Di-isobutyl ether: Formed by the reaction of the isobutoxide with another molecule of isobutyl bromide.

  • Solvent and Base Residues: Depending on the reaction conditions, residual solvents (e.g., DMF, DMSO, acetonitrile) and the base used for deprotonation may be present.[4]

The following diagram illustrates the main reaction and the formation of the primary elimination byproduct.

Williamson_Ether_Synthesis Phenol 4-Bromo-2-fluorophenol Phenoxide 4-Bromo-2-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide IsobutylHalide Isobutyl Bromide Product This compound IsobutylHalide->Product Byproduct Isobutylene (Elimination Byproduct) IsobutylHalide->Byproduct Phenoxide->Product SN2 Attack Phenoxide->Byproduct E2 Elimination

Caption: Williamson ether synthesis of the target compound and the competing E2 elimination side reaction.

Troubleshooting Purification Challenges: A Q&A Guide

This section addresses specific issues you might encounter during the purification of your crude this compound.

Recrystallization Troubleshooting

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to ensure the solution is not supersaturated at the boiling point.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a colder environment (e.g., an ice bath).

    • Try a different solvent system. A solvent with a lower boiling point might be more suitable. A good starting point for aryl halides and ethers are solvent pairs like ethanol/water or hexane/ethyl acetate.[5]

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, including using too much solvent, washing the crystals with warm solvent, or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution at the boiling point of thesolvent.

    • Ensure the solution is sufficiently cooled before filtration. Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Wash the collected crystals with ice-cold solvent, not room temperature solvent, to minimize redissolving your product.

    • Check the filtrate (the liquid that passed through the filter paper). If it is cloudy, it may contain more of your product. You can try to recover more product by concentrating the filtrate and attempting a second recrystallization.

Common Recrystallization Solvent Systems for Aryl Ethers Polarity Comments
Hexane / Ethyl AcetateNon-polar / Polar aproticA versatile system. Start with a low percentage of ethyl acetate and gradually increase.
Ethanol / WaterPolar proticGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy.
Toluene / HexaneAromatic / Non-polarSuitable for less polar compounds.
Column Chromatography Troubleshooting

Q1: My compound is not separating from an impurity on the silica gel column. What can I do?

A1: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Troubleshooting Steps:

    • Optimize your solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4. For aryl ethers, a good starting point is a mixture of hexane and ethyl acetate.[5]

    • Use a less polar eluent. This will generally increase the retention time of all compounds on the silica gel, potentially improving the separation between compounds with similar polarities.

    • Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying hexane/dichloromethane or hexane/ether.

    • Ensure your column is packed properly. A poorly packed column with air bubbles or cracks will lead to channeling and poor separation.

    • Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.

Q2: My compound is eluting too quickly from the column.

A2: If your compound elutes too quickly (high Rf value), it means the eluent is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, try 10% or 5%.

    • Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (gradient elution). This will allow for the separation of non-polar impurities first.[6]

Q3: My compound won't come off the column.

A3: If your compound is stuck on the column (low Rf value), the eluent is not polar enough.

  • Troubleshooting Steps:

    • Increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, try 20% or 30%.

    • For very polar compounds, you may need to add a small amount of a more polar solvent like methanol to your eluent (e.g., 1-5% methanol in dichloromethane). Be cautious, as too much methanol can dissolve some of the silica gel.[5]

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Eluent Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Crude Product Packing->Loading Elute 4. Elute with Solvent System Loading->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Pure this compound is expected to be a colorless to pale yellow liquid or a low-melting solid. The presence of a significant yellow or brown color in the crude product often indicates the presence of impurities.

Q: How can I confirm the purity of my final product?

A: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and reveal the presence of impurities.

Q: What are the key safety precautions I should take when handling this compound and its potential impurities?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Halogenated organic compounds should be handled with care as they can be irritants and may have other health hazards.[7]

  • Consult the Safety Data Sheet (SDS) for 4-Bromo-1-fluoro-2-nitrobenzene and other similar compounds for detailed safety information.[7][8]

  • Dispose of all chemical waste according to your institution's guidelines.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • BenchChem. (2025). Troubleshooting Williamson Ether Synthesis Side Reactions.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Chrom Tech, Inc. (2024, November 20).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Google Patents. (n.d.). CA1327049C - Process for obtaining substituted fluorobenzenes.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroanisole.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
  • Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96%.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene vs. 4-bromo-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final target molecules. Substituted aryl halides are foundational intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two structurally similar yet distinct aryl halides: 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene and 4-bromo-1-fluoro-2-methoxybenzene .

While both molecules feature an identical 4-bromo-1-fluoro substitution pattern, the nature of the alkoxy group at the 2-position—isobutoxy versus methoxy—introduces subtle but significant differences in their steric and electronic profiles. These differences have profound implications for their reactivity in key synthetic transformations. This guide will dissect these factors, provide validated experimental protocols for their comparison, and offer data-driven insights to inform substrate selection for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups

The primary structural distinction lies in the substituent at the C2 position. The methoxy group (-OCH₃) is small and conformationally simple. In contrast, the 2-methylpropoxy group (isobutoxy, -OCH₂CH(CH₃)₂), is substantially larger and more sterically demanding. This fundamental difference is the cornerstone of their divergent chemical behavior.

Property4-bromo-1-fluoro-2-methoxybenzeneThis compound
Molecular Formula C₇H₆BrFO[1][2]C₁₁H₁₄BrFO
Molecular Weight 205.03 g/mol [1][3]261.13 g/mol
Structure 4-bromo-1-fluoro-2-methoxybenzene structurePlaceholder for this compound structure - actual image to be generated or sourced
Typical Appearance Colorless to light yellow oil or solid[3]Expected to be a liquid or low-melting solid

Theoretical Analysis of Reactivity: Steric Hindrance as the Decisive Factor

The reactivity of these compounds is governed by a delicate interplay of electronic and steric effects.

Electronic Effects

Both the methoxy and isobutoxy groups exert a similar electronic influence on the aromatic ring. They are classified as activating groups, donating electron density to the ortho and para positions through a resonance effect (+R). This increased electron density on the carbon atom of the C-Br bond can influence the rate-determining oxidative addition step in palladium-catalyzed reactions.[3] While there are subtle differences in the inductive effect (+I) between a methyl and an isobutyl group, the overarching electronic character remains comparable.[4] Therefore, electronic effects alone do not provide a strong basis for differentiating the reactivity of the C-Br bond in these two molecules.

Steric Effects

The most significant point of divergence is the steric hindrance imposed by the alkoxy substituents.[5] The isobutoxy group is substantially bulkier than the methoxy group. This steric bulk, positioned ortho to the reactive C-Br bond, directly impedes the approach of large catalytic complexes, such as the palladium-phosphine species essential for cross-coupling reactions.[3] This phenomenon, often referred to as steric shielding, is expected to be the dominant factor controlling the relative reaction rates. Consequently, 4-bromo-1-fluoro-2-methoxybenzene is predicted to be the more reactive substrate in sterically sensitive transformations.[3]

G cluster_0 Reactivity Factors for C-Br Bond cluster_1 Predicted Outcome A This compound A_Factors High Steric Hindrance (Bulky Isobutoxy Group) Similar Electronic Effects (+R, -I) A->A_Factors B 4-bromo-1-fluoro-2-methoxybenzene B_Factors Low Steric Hindrance (Small Methoxy Group) Similar Electronic Effects (+R, -I) B->B_Factors Outcome Slower reaction rates, may require harsher conditions or more efficient catalysts. A_Factors:f0->Outcome Outcome2 Faster reaction rates, more versatile substrate. B_Factors:f0->Outcome2 G Start Parallel Reaction Setup SubA Vial A: 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq) Start->SubA SubB Vial B: This compound (1.0 eq) Start->SubB Reagents Add: - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) - Degassed Solvent SubA->Reagents SubB->Reagents Reaction Heat to 90 °C Stir vigorously Reagents->Reaction Monitoring Monitor by TLC/GC-MS (Time points: 1h, 2h, 4h, 8h) Reaction->Monitoring Monitoring->Reaction Reaction incomplete Workup Cool to RT Aqueous Workup Extract with Organic Solvent Monitoring->Workup Reaction complete Analysis Analyze crude reaction mixture by GC/LC-MS to determine conversion % Purify by column chromatography Workup->Analysis Result Compare Yield and Reaction Rate Analysis->Result

Figure 2: Proposed experimental workflow for a comparative Suzuki-Miyaura coupling reaction.
Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol provides a direct, side-by-side comparison of the two substrates under identical conditions.

1. Reaction Setup:

  • In two separate, identical flame-dried Schlenk flasks labeled A and B, add a magnetic stir bar.

  • To flask A, add 4-bromo-1-fluoro-2-methoxybenzene (e.g., 205 mg, 1.0 mmol).

  • To flask B, add This compound (e.g., 261 mg, 1.0 mmol).

  • To each flask, add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol). [6] 2. Catalyst and Solvent Addition:

  • Evacuate and backfill each flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to each flask. [6] * Add a degassed mixture of toluene (8 mL) and water (2 mL) to each flask via syringe. [6] 3. Reaction and Monitoring:

  • Place both flasks in a preheated oil bath at 90 °C and stir the mixtures vigorously.

  • Monitor the progress of each reaction simultaneously by TLC or GC-MS at regular intervals (e.g., every hour). Record the time to completion (disappearance of starting material).

4. Workup and Analysis:

  • Once a reaction is complete (or after a set time, e.g., 12 hours), cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the isolated yield.

Protocol 2: Comparative Buchwald-Hartwig Amination

This protocol compares the C-N bond formation efficiency.

1. Reaction Setup:

  • Follow the setup as in Protocol 1, using the respective aryl bromides (1.0 mmol) in flasks A and B.

  • To each flask, add a secondary amine such as morpholine (105 µL, 1.2 mmol) and a strong base like sodium tert-butoxide (115 mg, 1.2 mmol).

2. Catalyst and Solvent Addition:

  • Evacuate and backfill each flask with argon.

  • Under a positive pressure of inert gas, prepare a pre-catalyst mixture. For example, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and a sterically hindered phosphine ligand like SPhos (16.4 mg, 0.04 mmol) to each flask. [7] * Add degassed toluene (10 mL) to each flask via syringe.

3. Reaction and Monitoring:

  • Place both flasks in a preheated oil bath at 100 °C and stir vigorously. [8] * Monitor the reactions as described in Protocol 1.

4. Workup and Analysis:

  • Cool the reaction mixtures to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. [8] * Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to determine the isolated yield for each reaction.

Conclusion and Practical Recommendations

  • 4-bromo-1-fluoro-2-methoxybenzene is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its smaller methoxy group allows for more facile access to the catalytic center, resulting in faster and more efficient transformations. It should be the default choice for synthetic campaigns where reaction efficiency is paramount.

  • This compound , while less reactive, remains a valuable intermediate. Its use is justified when the isobutoxy moiety is a required structural feature in the final target molecule, for example, to enhance lipophilicity or modulate binding interactions. Researchers using this substrate should anticipate the potential need for longer reaction times, higher temperatures, or more advanced, sterically-tuned catalyst systems to achieve optimal results.

By understanding the causal relationship between the steric profile of a substituent and the resulting chemical reactivity, scientists can make more informed and strategic decisions in the design and execution of complex synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
  • ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoroanisole 97.
  • Chemistry LibreTexts. (2025). 16.
  • BenchChem. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (2024).
  • YouTube. (2021).
  • PubMed. (2008). The subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols.

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A Comparative Guide to Metal-Halogen Exchange for 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene: Grignard vs. Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective formation of organometallic reagents from polyfunctionalized aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of Grignard and organolithium reagents for the metal-halogen exchange with 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a versatile building block in medicinal chemistry. We will delve into the mechanistic nuances, practical considerations, and present experimental data to inform your choice of reagent for this critical transformation.

Introduction: The Significance of Selective Metallation

This compound possesses multiple reactive sites. A successful metal-halogen exchange must selectively replace the bromine atom, leaving the fluoro and 2-methylpropoxy groups intact. The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups, paving the way for the synthesis of novel drug candidates and functional materials. The choice between a Grignard reagent and an organolithium reagent for this exchange is not trivial and depends on a careful consideration of reactivity, selectivity, and functional group tolerance.

The Contenders: Grignard vs. Organolithium Reagents

Both Grignard (R-MgX) and organolithium (R-Li) reagents are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] However, their reactivity profiles differ significantly due to the nature of the carbon-metal bond.

  • Organolithium Reagents: The carbon-lithium bond is highly polarized due to the lower electronegativity of lithium compared to magnesium.[1] This results in a more nucleophilic and reactive carbon atom.[1] Organolithium compounds are generally more reactive than Grignard reagents.[1]

  • Grignard Reagents: The carbon-magnesium bond is less polarized, rendering Grignard reagents less reactive but often more selective and tolerant of a wider range of functional groups.

The metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen on an organic substrate is replaced by a metal atom.[2][3] This reaction is particularly well-developed for the preparation of organolithium compounds.[3]

Mechanistic Insights

Lithium-Halogen Exchange: This reaction is typically fast and kinetically controlled.[3] The mechanism is believed to proceed through a four-center transition state or an "ate-complex" intermediate.[2] The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive.[3][4] The presence of alkoxy groups, such as the 2-methylpropoxy group in our substrate, can accelerate the lithium-halogen exchange.[3]

Magnesium-Halogen Exchange: The formation of Grignard reagents can occur via direct insertion of magnesium metal into the carbon-halogen bond or through an exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[3][5] The exchange method offers the advantage of tolerating more functional groups.[3]

Experimental Comparison: Metal-Halogen Exchange on this compound

To provide a clear comparison, we outline protocols for the metal-halogen exchange using both n-Butyllithium and isopropylmagnesium chloride.

Protocol 1: Lithium-Halogen Exchange using n-Butyllithium

This protocol is adapted from standard procedures for lithium-halogen exchange on aryl bromides.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Magnesium-Halogen Exchange using i-PrMgCl·LiCl ("Turbo-Grignard")

This protocol utilizes a "Turbo-Grignard" reagent, known for its enhanced reactivity and functional group tolerance.[2]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add i-PrMgCl·LiCl (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Cool the reaction to -20 °C and add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Comparison

ParameterOrganolithium (n-BuLi)Grignard (i-PrMgCl·LiCl)
Reagent Reactivity Very High[1]Moderate
Typical Temperature -78 °C0 °C to room temperature
Reaction Time Short (minutes to 1-2 hours)Longer (hours)
Chemoselectivity High for Br vs. F[3][4]High for Br vs. F
Functional Group Tolerance Limited (sensitive to acidic protons and some electrophilic groups)[6]Broader (tolerates esters, nitriles, etc. at low temperatures)[2][7]
Potential Side Reactions Deprotonation at benzylic positions, reaction with ether solventsWurtz coupling
Handling Pyrophoric, requires careful handlingLess pyrophoric, but still requires anhydrous conditions

Discussion: Making the Right Choice

Organolithium Reagents:

  • Advantages: The high reactivity of organolithium reagents leads to rapid metal-halogen exchange, even at very low temperatures. This can be advantageous for substrates that are prone to decomposition or side reactions at higher temperatures. The kinetic nature of the reaction often ensures high selectivity for the bromine-lithium exchange over potential competing reactions like ortho-lithiation directed by the ether oxygen.[8][9][10]

  • Disadvantages: The high basicity of reagents like n-BuLi can lead to undesired deprotonation if acidic protons are present elsewhere in the molecule. They are also highly reactive towards many functional groups, which may necessitate the use of protecting groups.[11] Furthermore, their pyrophoric nature requires stringent handling procedures.

Grignard Reagents:

  • Advantages: Grignard reagents, especially the "Turbo-Grignard" variants, offer a good balance of reactivity and selectivity.[2] They are generally more tolerant of functional groups like esters and nitriles, particularly at low temperatures.[7] This can simplify synthetic routes by avoiding protection-deprotection steps. They are also generally less hazardous to handle than organolithium reagents.

  • Disadvantages: The formation of Grignard reagents can sometimes be sluggish and require activation of the magnesium.[12][13] The exchange reaction with aryl bromides is typically slower than with organolithiums and may require higher temperatures. A potential side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide.[12]

For the specific case of This compound , both reagents are viable options. The 2-methylpropoxy group is unlikely to cause issues with either reagent. The choice will largely depend on the nature of the subsequent electrophile and the overall synthetic strategy.

  • If the subsequent electrophile is sensitive and the reaction requires very low temperatures, an organolithium reagent would be the preferred choice.

  • If the molecule contains other functional groups that are incompatible with organolithiums, or if a more operationally simple and safer procedure is desired, a Grignard reagent would be more suitable.

Visualizing the Process

Diagram 1: Metal-Halogen Exchange Pathways

Metal_Halogen_Exchange cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Organometallic Intermediates cluster_electrophile Electrophilic Quench cluster_product Product Start This compound RLi n-BuLi Start->RLi Li-Br Exchange -78 °C, THF RMgX i-PrMgCl·LiCl Start->RMgX Mg-Br Exchange 0 °C, THF ArLi Aryllithium RLi->ArLi ArMgX Aryl Grignard RMgX->ArMgX E_plus Electrophile (E+) ArLi->E_plus ArMgX->E_plus Product 4-E-1-fluoro-2-(2-methylpropoxy)benzene E_plus->Product

Caption: General workflows for metal-halogen exchange.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Solvents C Dissolve Aryl Bromide in THF A->C B Inert Atmosphere (Ar/N2) B->C D Cool to Reaction Temp. C->D E Add Organometallic Reagent D->E F Stir for Specified Time E->F G Add Electrophile F->G H Quench with aq. NH4Cl G->H I Solvent Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: A generalized experimental workflow.

Conclusion

Both Grignard and organolithium reagents are effective for the metal-halogen exchange of this compound. The choice between them is a strategic one, dictated by the specific requirements of the synthetic route, including the nature of other functional groups present and the desired reaction conditions. Organolithium reagents offer speed and high reactivity at low temperatures, while Grignard reagents provide greater functional group tolerance and operational simplicity. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies.

References

  • Grokipedia. (n.d.). Metal–halogen exchange.
  • Pediaa.Com. (2024, August 5). What is the Difference Between Organolithium and Grignard.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Halogen-metal exchange.
  • Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange.
  • Organic Chemistry at CU Boulder. (n.d.). Directed (ortho) Metallation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

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A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of standard spectroscopic techniques for the definitive structural elucidation of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a robust, self-validating framework for analysis. By integrating predicted data with established spectroscopic principles, this guide serves as a practical tool for the confirmation of similar substituted aromatic compounds.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, absolute certainty in structural assignment is paramount. The isomeric possibilities of substituted benzene rings necessitate a multi-faceted analytical approach to prevent costly errors in downstream applications. This compound, with its potential for various positional isomers, serves as an excellent case study for the power of synergistic spectroscopic analysis. This guide will demonstrate how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide an unassailable confirmation of its structure.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established substituent effects on aromatic systems and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25dd1HH-5 (Aromatic)
~7.05dd1HH-3 (Aromatic)
~6.90t1HH-6 (Aromatic)
~3.80d2H-OCH₂-
~2.10m1H-CH(CH₃)₂
~1.05d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 (d)C-F (C-1)
~145 (d)C-O (C-2)
~130C-Br (C-4)
~128C-H (C-5)
~118 (d)C-H (C-3)
~115 (d)C-H (C-6)
~75-OCH₂-
~28-CH(CH₃)₂
~19-CH(CH₃)₂

Table 3: Predicted Key IR Absorptions (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch
~1250 and ~1040StrongAryl-Alkyl Ether C-O Stretch (Asymmetric & Symmetric)[1][2][3][4]
~1200StrongC-F Stretch
~1050StrongC-Br Stretch
~1600, ~1480MediumAromatic C=C Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z RatioRelative IntensityAssignment
248/250HighMolecular Ion [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
191/193Medium[M - C₄H₉]⁺ (Loss of isobutyl group)
111Medium[C₆H₄FO]⁺
57High[C₄H₉]⁺ (Isobutyl cation)

Experimental Protocols and Mechanistic Insights

The following sections detail the standardized protocols for acquiring the spectroscopic data and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Causality Behind Spectral Features:

  • ¹H NMR: The aromatic region is expected to show three distinct signals due to the substitution pattern. The fluorine and bromine atoms, being electron-withdrawing, and the isobutoxy group, being electron-donating, will influence the chemical shifts of the aromatic protons.[5][6] The characteristic splitting patterns (doublet of doublets and a triplet) arise from the coupling between adjacent non-equivalent protons. The isobutoxy group will exhibit a doublet for the -OCH₂- protons due to coupling with the adjacent methine proton, a multiplet for the methine proton, and a doublet for the six equivalent methyl protons. The integration values are directly proportional to the number of protons giving rise to each signal.

  • ¹³C NMR: The spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbon attached to the highly electronegative fluorine atom will appear as a doublet due to C-F coupling and will be significantly downfield.[7][8] Similarly, the carbon bonded to the oxygen of the ether will also be downfield. The isobutoxy carbons will appear in the aliphatic region of the spectrum.[9][10]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample ~15 mg of Compound Vial NMR Tube Sample->Vial Solvent ~0.7 mL CDCl3 with TMS Solvent->Vial Spectrometer 500 MHz NMR Spectrometer Vial->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq H1_Data ¹H Spectrum (Chemical Shift, Multiplicity, Integration) H1_Acq->H1_Data C13_Data ¹³C Spectrum (Chemical Shift) C13_Acq->C13_Data Structure Structure Confirmation H1_Data->Structure C13_Data->Structure

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Causality Behind Spectral Features:

  • The presence of an aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1480 cm⁻¹ region.

  • The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of an aryl-alkyl ether, respectively.[1][2][3][4]

  • The presence of C-F and C-Br bonds will give rise to absorptions in the fingerprint region, typically around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

  • The strong C-H stretching bands in the 2960-2850 cm⁻¹ range confirm the presence of the aliphatic isobutoxy group.

Logical Flow of Spectroscopic Data Interpretation

Data_Interpretation NMR NMR Spectroscopy ¹H NMR: H-environment, connectivity ¹³C NMR: C-framework Structure Confirmed Structure This compound NMR->Structure Provides detailed connectivity IR IR Spectroscopy Functional Groups: Ether, Aromatic, Halogens IR->Structure Confirms key functional groups MS Mass Spectrometry Molecular Weight Isotopic Pattern (Br) Fragmentation MS->Structure Confirms molecular formula and key fragments

Caption: Synergistic interpretation of spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Causality Behind Spectral Features:

  • The molecular ion peak is expected to appear as a doublet with a 1:1 intensity ratio at m/z 248 and 250, which is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br).[11] This provides strong evidence for the presence of one bromine atom in the molecule.

  • A key fragmentation pathway for ethers is the cleavage of the C-O bond. The loss of the isobutyl group (C₄H₉, mass = 57) from the molecular ion would result in a fragment at m/z 191/193.[12]

  • The observation of a strong peak at m/z 57 corresponds to the stable isobutyl cation.

Comparative Analysis: Why a Multi-Technique Approach is Essential

While each spectroscopic technique provides valuable information, relying on a single method can lead to ambiguity.

  • IR vs. NMR: IR spectroscopy can confirm the presence of an aryl-alkyl ether and halogen substituents, but it cannot distinguish between positional isomers. NMR, on the other hand, provides detailed information about the connectivity of atoms, allowing for the unambiguous assignment of the substitution pattern on the benzene ring.

  • MS vs. NMR: Mass spectrometry confirms the molecular formula and the presence of a bromine atom. However, different isomers of this compound would have the same molecular weight and potentially similar fragmentation patterns. NMR is essential to differentiate these isomers.

Conclusion

The structural confirmation of this compound is definitively achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While IR and MS confirm the presence of the required functional groups and the correct molecular formula, only NMR spectroscopy provides the detailed connectivity information necessary to distinguish it from its isomers. This guide underscores the importance of a multi-technique approach in modern chemical analysis, ensuring the integrity and reliability of research and development in the chemical sciences.

References

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. Ether Infrared spectra. [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

  • Pearson. How might you use ¹³C NMR spectroscopy to differentiate between the three isomers of dibromobenzene (ortho, meta, and para)?. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Royal Society of Chemistry. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. [Link]

  • OpenStax. 13.4 Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • Semantic Scholar. Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • Yale University. ¹H NMR: Intermediate Level, Spectrum 17. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]

  • Compound Interest. A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]

  • Delta State University. COMPARISON OF ¹³C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. chemical shift of functional groups in ¹³C NMR spectroscopy. [Link]

  • Royal Society of Chemistry. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

Sources

A Comparative Guide to Purity Assessment of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the cornerstone of safety and efficacy. The compound 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a substituted aromatic ether, presents a typical analytical challenge encountered in process development and quality control. Its structure, featuring a halogenated and alkoxy-substituted benzene ring, necessitates a robust analytical strategy to ensure that process-related impurities and potential side-products are effectively identified and quantified.

This guide provides an in-depth, expert-driven comparison of analytical methodologies for the purity assessment of this specific compound. While High-Performance Liquid Chromatography (HPLC) stands as the principal workhorse for this task, a truly comprehensive understanding of a compound's purity profile is often achieved by integrating complementary techniques. We will explore the causality behind our primary HPLC method development, compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide the experimental frameworks to support these comparisons.

Part 1: The Primary Method: Reverse-Phase HPLC for Robust Purity Determination

The inherent characteristics of this compound—a non-polar, aromatic molecule with good UV absorbance—make Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the method of choice for routine purity analysis.[1][2] The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[3] Less polar compounds, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times.

Causality in Method Development

Our objective is to develop a method that can separate the main component from structurally similar impurities. These may include isomers, starting materials (e.g., 4-bromo-1-fluorophenol), or by-products from the etherification step.

  • Column Selection: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining and separating aromatic compounds.[4][5] A high-purity silica backbone minimizes peak tailing, which can be an issue with halogenated compounds.

  • Mobile Phase Selection: A gradient elution using water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is essential. A gradient, where the proportion of organic solvent is increased over time, ensures that both more polar (early eluting) and less polar (late eluting) impurities can be resolved and eluted within a reasonable timeframe. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for checking peak purity (i.e., ensuring a chromatographic peak corresponds to a single component) and selecting the optimal wavelength for quantification—typically the λmax of the main analyte—to maximize sensitivity.

Optimized HPLC Protocol

This protocol is designed to be a self-validating system, where system suitability tests (SST) ensure the chromatographic system is performing correctly before any sample analysis, in accordance with standards like USP General Chapter <621>.[6][7]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | DAD, 225 nm |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST):

  • Precision: Five replicate injections of the standard solution should have a Relative Standard Deviation (RSD) of ≤ 2.0% for the peak area.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Weighing & Dilution SampleInject Sample Injection & Data Acquisition SamplePrep->SampleInject StdPrep Standard Preparation SST System Suitability Test (SST) StdPrep->SST MobilePhase Mobile Phase Preparation MobilePhase->SST SST->SampleInject Pass Integration Peak Integration SampleInject->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Final Report Generation PurityCalc->Report Method_Selection Start Analytical Need QC_Check Routine QC / Batch Release? Start->QC_Check Impurity_ID Impurity Structure ID? QC_Check->Impurity_ID No HPLC Use Validated HPLC Method QC_Check->HPLC Yes Ref_Std Reference Standard Certification? Impurity_ID->Ref_Std No LCMS Use LC-MS Impurity_ID->LCMS Yes Volatile_Check Screening for Volatile Impurities? Ref_Std->Volatile_Check No NMR Use qNMR & 2D-NMR Ref_Std->NMR Yes GC Use GC-FID / GC-MS Volatile_Check->GC Yes

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions serve as a powerful and versatile tool for this purpose.[1] However, the efficiency of these reactions is highly dependent on the substrate's electronic and steric properties. This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of a challenging substrate: 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene.

This particular aryl bromide presents a unique set of challenges for catalysis.[2][3] The bulky ortho-isobutoxy group creates significant steric hindrance around the reaction center, while its electron-donating nature can impede the initial oxidative addition step of the catalytic cycle.[4] Furthermore, the presence of a fluorine atom, while often desirable in final drug candidates for its metabolic stability and binding properties, adds another layer of electronic complexity. The C-F bond is significantly stronger than the C-Br bond, allowing for chemoselective coupling at the bromine position, provided the catalyst system is appropriately chosen.[5][6]

This guide will compare the performance of various palladium catalysts in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. We will delve into the rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to assist researchers in navigating these critical transformations.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between an aryl halide and an organoboron compound. For a sterically hindered and electron-rich substrate like this compound, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands have been shown to accelerate both the oxidative addition and reductive elimination steps, making them ideal for such challenging couplings.[7] Similarly, N-heterocyclic carbene (NHC) ligands, with their strong σ-donating properties and steric bulk, are also highly effective.[8]

Comparative Performance of Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data highlights the superior performance of catalyst systems employing bulky, electron-rich ligands.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1002435
Pd₂(dba)₃SPhosK₃PO₄Toluene100892
Pd₂(dba)₃XPhosK₃PO₄Toluene100696
[Pd(IPr)Cl]₂-K₃PO₄Dioxane100894

Data is representative and compiled to illustrate trends.

Analysis: The traditional Pd(OAc)₂/PPh₃ system struggles with this substrate due to the steric hindrance. In contrast, the Buchwald ligands, SPhos and particularly the bulkier XPhos, provide excellent yields by facilitating the key steps of the catalytic cycle. The NHC-ligated catalyst also performs exceptionally well.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of a bulky, electron-rich ligand is crucial for promoting the often rate-limiting reductive elimination step, especially with sterically demanding substrates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr - Ar-Ar' ArX Ar-X ArX->OxAdd + Ar-X Boronic Ar'B(OR)₂ + Base Boronic->Transmetalation + [Ar'B(OR)₃]⁻

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.022 mmol, 2.2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired biaryl product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12][13] Similar to the Suzuki coupling, sterically hindered and electron-rich aryl bromides require specialized catalyst systems. The use of bulky, electron-rich phosphine ligands is critical to promote the C-N reductive elimination from the palladium center.[14]

Comparative Performance of Catalyst Systems

The following table compares different palladium catalyst systems for the Buchwald-Hartwig amination of this compound with morpholine.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene1102445
Pd₂(dba)₃RuPhosNaOtBuDioxane1001294
Pd₂(dba)₃BrettPhosNaOtBuDioxane1001091
G3-XPhos Palladacycle-NaOtBut-Amyl alcohol100897

Data is representative and compiled to illustrate trends.

Analysis: The first-generation bidentate ligand, BINAP, shows limited efficacy. The more advanced Buchwald ligands, RuPhos and BrettPhos, which are both bulky and electron-rich, provide excellent yields. The use of a pre-formed palladacycle, such as the G3-XPhos precatalyst, offers the highest activity and convenience, often leading to shorter reaction times and higher yields.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination/deprotonation and C-N reductive elimination.[13] The strong base is crucial for deprotonating the amine, forming the palladium-amido complex that precedes the final bond-forming step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 ArNR2 Ar-NR₂ RedElim->ArNR2 - Ar-NR₂ ArX Ar-X ArX->OxAdd + Ar-X Amine HNR₂ + Base Amine->AmineCoord + HNR₂ / Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Experimental Protocol: Buchwald-Hartwig Amination
  • To a glovebox, add G3-XPhos Palladacycle (0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous tert-amyl alcohol (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Cool the reaction to room temperature, dilute with methyl tert-butyl ether (MTBE), and wash with brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Section 3: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] For electron-rich aryl bromides, the reaction can be sluggish.[16] Catalyst systems that promote a high turnover frequency are necessary. N-heterocyclic carbene (NHC) ligands and phosphine-imidazolium salt systems have shown promise for these challenging substrates.[16][17][18]

Comparative Performance of Catalyst Systems

The following table compares catalyst systems for the Heck reaction of this compound with n-butyl acrylate.

Catalyst PrecursorLigand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1202440
Pd(OAc)₂-K₂CO₃NMP1401865
PdCl₂(IMes)₂-Cs₂CO₃Dioxane1201288
Pd(dba)₂Phosphine-Imidazolium SaltCs₂CO₃DMAc1201091

Data is representative and compiled to illustrate trends.

Analysis: Traditional phosphine ligands like P(o-tol)₃ are not very effective. Ligandless conditions in a high-boiling polar aprotic solvent like NMP show some improvement. However, the use of a stable Pd-NHC complex or an in-situ generated NHC from a phosphine-imidazolium salt provides significantly higher yields and shorter reaction times, demonstrating their utility for electron-rich aryl bromides.[16][17]

Recommended Experimental Protocol: Heck Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(dba)₂ (0.01 mmol, 1 mol%), the phosphine-imidazolium salt ligand (0.012 mmol, 1.2 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add n-butyl acrylate (1.5 mmol) and anhydrous N,N-dimethylacetamide (DMAc, 4 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 10 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the substituted alkene.

Conclusion

The successful cross-coupling of this compound is highly achievable but requires careful selection of the palladium catalyst system. For this sterically hindered and electron-rich substrate, modern, bulky, and electron-rich ligands are essential.

  • For Suzuki-Miyaura couplings , catalyst systems based on dialkylbiaryl phosphines like XPhos provide excellent results.

  • For Buchwald-Hartwig aminations , next-generation phosphine ligands such as RuPhos or the use of highly active G3-XPhos palladacycle precatalysts are recommended for optimal performance.

  • For Heck reactions , stable N-heterocyclic carbene (NHC) ligated palladium complexes or systems that generate them in situ offer the best performance for this challenging substrate.

By understanding the interplay between the substrate's properties and the catalyst's design, researchers can efficiently synthesize complex molecules critical for the advancement of pharmaceutical and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Wang, D., Wang, Y., & Kuang, C. (Year). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33869–33881. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]

  • Mandal, M., & Datta, A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13130-13140. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nolan, S. P., et al. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 30(24), 6586-6593. [Link]

  • Viciosa, M., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(11), 1645-1648. [Link]

  • Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2142. [Link]

  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13503-13507. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub. [Link]

  • Li, G., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(30), 5434-5439. [Link]

  • Xu, L., et al. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (11), 1304-1305. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(17), 6476-6481. [Link]

  • Obeid, N., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 12796-12808. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lakhdar, A., et al. (2010). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Ghosh, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(23), 8277-8280. [Link]

Sources

A Comparative Guide to the Potential Biological Activities of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the latent therapeutic potential encapsulated within the molecular framework of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. As a scaffold, this molecule is a confluence of functionalities—a reactive bromine atom, a modulating fluorine atom, and a lipophilic isobutoxy ether group—that are hallmarks of numerous biologically active agents. The strategic derivatization of this core structure presents a fertile ground for the discovery of novel compounds with significant biological activities.

Our exploration is grounded in established structure-activity relationships (SAR) drawn from analogous chemical series. We will objectively compare the projected performance of hypothetical derivatives across key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This analysis is substantiated by detailed, field-proven experimental protocols designed to empower researchers to validate these hypotheses and accelerate the drug discovery pipeline.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The parent compound, this compound, is a synthetically versatile starting point. Its architecture is deliberately chosen for the distinct roles each substituent plays in influencing molecular behavior and facilitating further chemical modification.

  • Bromine (Br) Atom: Positioned at the 4-position, the bromine atom is the primary reactive handle for derivatization. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of diverse C-C and C-N bonds. Furthermore, bromine can participate in halogen bonding, a significant non-covalent interaction for enhancing protein-ligand binding affinity.[1]

  • Fluorine (F) Atom: The fluorine at the 1-position is a critical modulator of the scaffold's electronic and metabolic properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity with target proteins, and improve membrane permeability.[2][3] This is a well-established strategy in modern drug design.[2][3]

  • Isobutoxy Ether Group [-OCH₂(CH(CH₃)₂]]: This group at the 2-position significantly influences the compound's lipophilicity and conformational profile. While ether linkages can be susceptible to metabolic cleavage by enzymes like cytochrome P450s, the bulky isobutyl group can provide steric shielding.[4][5] Its primary role is to optimize the molecule's solubility and transport characteristics, which are crucial for bioavailability.

The strategic placement of these groups allows for targeted modifications to explore a wide chemical space and optimize for desired biological endpoints.

Caption: Core scaffold and key sites for synthetic modification.

Comparative Analysis of Potential Biological Activities

By extrapolating from extensive literature on compounds with similar structural motifs, we can forecast and compare the potential biological activities of derivatives.

The presence of bromo- and fluoro-substituted aromatic rings is a recurring theme in anticancer drug discovery.[1][6][7][8] Derivatives of our core scaffold could exhibit potent antiproliferative effects through various mechanisms.

  • Derivative Class A: Heterocyclic Analogs (e.g., Imidazoles, Triazoles): Replacing the bromine atom with nitrogen-containing heterocycles is a proven strategy for generating potent anticancer agents.[1][9] These modifications can lead to compounds that interfere with critical cellular processes, such as tubulin polymerization, effectively halting cell division.[1][9]

  • Derivative Class B: Biaryl Analogs (via Suzuki Coupling): The synthesis of biaryl structures by replacing bromine with another substituted phenyl ring can yield potent kinase inhibitors or aromatase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.[7][8]

Table 1: Representative Anticancer Activities of Structurally Analogous Compounds

Compound Class Example Structure Moiety Target/Mechanism Representative IC₅₀ Values (µM) Supporting References
Class A: Heterocyclic Analogs 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Tubulin Polymerization Inhibition 10-40 (various cell lines) [1]
Fluorinated Benzimidazole General Antiproliferative 1.4 - 10 (MCF-7, A549, Hela) [9]
Class B: Biaryl Analogs Fluorophenyl-1,3,4-thiadiazole Aromatase Inhibition ~52-55 (MCF-7) [7]

| | Brominated Quinolines | Topoisomerase I Inhibition | 5.45 - 9.6 (µg/mL) (C6, HeLa, HT29) |[6] |

Fluorinated aromatic compounds form the backbone of many successful antimicrobial drugs, most notably the fluoroquinolone antibiotics.[2][3] The combination of fluorine and bromine on a benzene ring suggests a strong potential for antimicrobial activity.[10]

  • Derivative Class C: Fluorinated Benzimidazole Analogs: The incorporation of a benzimidazole moiety, synthesized from the core scaffold, is predicted to yield compounds with significant antibacterial and antifungal properties. The fluorine atom is known to enhance the antimicrobial efficacy of such derivatives.

  • Derivative Class D: Amine/Amide Derivatives: Simple nucleophilic substitution of the bromine to introduce various amine and amide functionalities can produce molecules with broad-spectrum antimicrobial activity. The nature of the R-group on the nitrogen would be critical for tuning potency and spectrum.

Table 2: Representative Antimicrobial Activities of Structurally Analogous Compounds

Compound Class Example Structure Moiety Target Organisms Representative MIC (µg/mL) Supporting References
Class C: Benzimidazole Analogs 2-(m-fluorophenyl)-benzimidazole Gram-positive (B. subtilis) 7.81
5-methyl-2-(m-fluorophenyl)-benzimidazole Gram-negative (E. coli, P. aeruginosa) 31.25

| Class D: Polychlorinated Benzenes | 2,4,5-trichlorofluorobenzene | Fungi (C. albicans) | Active (qualitative) |[10] |

The scaffold's features are amenable to the design of specific enzyme inhibitors, a cornerstone of therapy for many diseases, including Alzheimer's and diabetes.[11][12]

  • Derivative Class E: Cholinesterase Inhibitors: The aromatic and ether components of the scaffold are suitable for targeting the active site gorge of cholinesterases (AChE and BChE).[12][13] Derivatization of the bromine with moieties known to interact with the catalytic or peripheral anionic site of these enzymes could lead to potent inhibitors for the symptomatic treatment of Alzheimer's disease.

  • Derivative Class F: Kinase Inhibitors: As discussed in the anticancer section, biaryl derivatives are well-known kinase inhibitors. By carefully selecting the coupled aromatic ring, it is possible to achieve selectivity for specific kinases involved in inflammatory or proliferative diseases.

Table 3: Representative Enzyme Inhibition Activities of Structurally Analogous Compounds

Compound Class Target Enzyme Example Inhibitor Type Representative IC₅₀ Values Supporting References
Class E: Cholinesterase Inhibitors Acetylcholinesterase (AChE) 1,4-Benzoquinone Derivatives Micromolar range [14]
Butyrylcholinesterase (BChE) Bromo-derivatives of hydroacridines High predicted binding probability [13]

| Class F: Kinase Inhibitors | VEGFR-2 | 4-Fluoroindole derivatives | 3.8 nM (nanomolar) |[2] |

Experimental Protocols for Validation

To ensure scientific rigor, every hypothesis must be supported by a robust and reproducible experimental protocol. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatives.

This protocol details the synthesis of Biaryl Analogs (Class B) from the parent scaffold, demonstrating the utility of the bromine handle.

Objective: To couple an arylboronic acid with this compound.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Objective: To measure the inhibitory potency of a compound against acetylcholinesterase (AChE).

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the inhibition percentage against the log of the compound concentration to calculate the IC₅₀ value.

References

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A Comparative Guide to Confirming the Regiochemistry of Substitution on 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Regiochemical Certainty in Synthesis

In the landscape of drug discovery and materials science, the precise architecture of a molecule dictates its function. An electrophilic aromatic substitution (EAS) reaction on a polysubstituted benzene ring can yield multiple regioisomers, each with potentially divergent biological activities and physical properties.[1][2] Consequently, the unambiguous confirmation of a product's regiochemistry is not merely an academic exercise but a critical checkpoint in the synthetic workflow. This guide provides an in-depth comparison of modern analytical techniques to definitively establish the substitution pattern on a model compound: 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene . We will explore a hypothetical nitration reaction and compare the methodologies used to distinguish the resulting isomers, providing the logic behind experimental choices and the interpretation of validation data.

Predicting the Reaction Outcome: A Battle of Directing Groups

Before venturing into analysis, a robust hypothesis of the reaction's outcome is essential. The regioselectivity of an EAS reaction is governed by the electronic and steric influences of the substituents already present on the aromatic ring.[3][4][5]

Our starting material, this compound, possesses three distinct substituents with competing directing effects:

  • -O(CH₂)CH(CH₃)₂ (2-methylpropoxy/isobutoxy): This alkoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance (+M effect).[6][7]

  • -F (Fluoro): Halogens are an interesting case. They are deactivating via the inductive effect (-I) but are ortho-, para-directing due to resonance donation (+M effect) of their lone pairs.[6][8]

  • -Br (Bromo): Similar to fluorine, bromine is a weakly deactivating, ortho-, para-director.[6][8]

The Hierarchy of Influence: The potent activating nature of the alkoxy group makes it the dominant directing group.[9] It strongly favors substitution at the positions ortho and para to itself. The para position (C5) is sterically accessible, but the ortho position (C3) is also a likely candidate. The weaker directing effects of the halogens will have a secondary influence. The bromine atom directs to C3 and C5, while the fluorine directs to C6.

Considering these factors, in an electrophilic nitration, the incoming nitro group (-NO₂) is most likely to substitute at the C3 position , driven by the powerful activating effect of the adjacent alkoxy group. However, substitution at C5 is also plausible. Our analytical challenge is to differentiate between the potential products, primarily 3-nitro- and 5-nitro-4-bromo-1-fluoro-2-(2-methylpropoxy)benzene .

Comparative Analysis of Structure Elucidation Techniques

We will now evaluate the primary analytical methods for confirming the identity of the major product from our hypothetical nitration. Each technique offers a different lens through which to view the molecular structure, and often, a combination of methods provides the most compelling evidence.

One-Dimensional (1D) NMR Spectroscopy: The First Line of Inquiry

1D Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the workhorse of the organic chemist, providing foundational information on the electronic environment and connectivity of atoms.[10][11]

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. Typical acquisition time is a few minutes.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time (30 minutes to several hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

The key to distinguishing isomers lies in the number of signals, their chemical shifts (δ), and their coupling patterns (splitting and coupling constants, J).[12][13]

  • ¹H NMR Analysis: In our starting material, there are three aromatic protons. After nitration, the product will have only two. The relative positions of these two remaining protons and their coupling constants are diagnostic.

    • Expected 3-Nitro Isomer: The two remaining protons are at C5 and C6. They are ortho to each other, which should result in two doublets, each with a characteristic ortho-coupling constant (³JHH) of ~7-10 Hz.

    • Possible 5-Nitro Isomer: The two remaining protons are at C3 and C6. These protons are meta to each other. This would result in two doublets with a much smaller meta-coupling constant (⁴JHH) of ~2-3 Hz.

  • ¹³C NMR Analysis: Due to the lack of symmetry in either potential product, we expect to see 6 distinct signals for the aromatic carbons in the proton-decoupled spectrum.[14] While subtle differences in chemical shifts can be predicted, the primary utility of ¹³C NMR here is to confirm the number of unique carbon environments.

Workflow for 1D NMR-based structure elucidation.
ParameterExpected 3-Nitro IsomerPossible 5-Nitro Isomer
Aromatic Protons 22
H-5 Signal Doublet, δ ≈ 7.5-7.8 ppmN/A
H-6 Signal Doublet, δ ≈ 7.0-7.3 ppmDoublet, δ ≈ 7.2-7.5 ppm
H-3 Signal N/ADoublet, δ ≈ 7.8-8.1 ppm
Coupling Constant (J) ³JH5-H6 ≈ 8.5 Hz⁴JH3-H6 ≈ 2.5 Hz
Two-Dimensional (2D) NMR Spectroscopy: Mapping the Connections

When 1D spectra are ambiguous or crowded, 2D NMR techniques provide definitive evidence of connectivity, both through bonds (COSY) and through space (NOESY).[15][16]

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • COSY (Correlation Spectroscopy) Acquisition: Run a standard gradient-selected COSY experiment. This identifies protons that are coupled to each other.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Run a standard NOESY experiment with an appropriate mixing time (e.g., 500-800 ms). This identifies protons that are close to each other in space (< 5 Å).[17]

  • COSY Analysis: A COSY spectrum will show a "cross-peak" between two signals on the diagonal that are spin-spin coupled. For the 3-nitro isomer , we would expect a clear cross-peak between the signals for H-5 and H-6, confirming their ortho relationship. For the 5-nitro isomer , a much weaker cross-peak (or none at all) might be visible between H-3 and H-6, consistent with weak meta coupling.

  • NOESY Analysis: The Decisive Experiment: The NOESY experiment provides the most unambiguous evidence by revealing through-space proximity. The isobutoxy group's -CH₂- protons serve as a perfect internal reference point.

    • Expected 3-Nitro Isomer: The nitro group is at C3. The remaining aromatic protons are at C5 and C6. Neither of these is spatially close to the -OCH₂ - group. Therefore, no NOE cross-peak is expected between the aromatic protons and the isobutoxy methylene protons.

    • Possible 5-Nitro Isomer: The nitro group is at C5. The remaining aromatic protons are at C3 and C6. The proton at C3 is directly adjacent to the isobutoxy group at C2. A strong NOE cross-peak must be observed between the H-3 signal and the signal for the -OCH₂ - protons. This observation would be definitive proof of the 5-nitro structure.

Logic flow for definitive structure confirmation using 2D NMR.
X-ray Crystallography: The Unimpeachable Arbiter

For any compound that can be coaxed into forming a single, well-ordered crystal, X-ray crystallography provides the "gold standard" for structure determination. It is not a spectroscopic technique but a diffraction method that maps the precise location of every atom in three-dimensional space.[18][19][20]

  • Crystallization: This is the most critical and often challenging step. Dissolve the purified product in a minimal amount of a suitable solvent. Induce crystallization by slow evaporation, vapor diffusion with an anti-solvent, or slow cooling.

  • Crystal Mounting: Carefully select a single, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[21]

  • Structure Solution and Refinement: The diffraction data is processed using specialized software. A mathematical process called a Fourier transform converts the diffraction pattern into an electron density map, from which atomic positions are determined and refined.[19]

The output is an unambiguous 3D model of the molecule, showing the exact connectivity and spatial arrangement of all atoms. This directly reveals the position of the nitro group relative to the other substituents, leaving no room for interpretation. The primary limitation of this method is the requirement of a suitable crystal.[22]

Workflow for X-ray crystallography analysis.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the regiochemistry of a substitution reaction on a complex aromatic substrate is a non-trivial task that demands a rigorous and multi-faceted analytical approach.

  • 1D NMR serves as an essential first step, providing strong initial evidence based on coupling constants. It is fast, accessible, and often sufficient to make a confident preliminary assignment.

  • 2D NMR , particularly the NOESY experiment, offers a definitive and elegant solution for distinguishing between closely related isomers by mapping through-space proximities. It is the most powerful spectroscopic tool for this specific problem.

  • X-ray Crystallography stands as the ultimate arbiter, providing unequivocal proof of structure. However, its application is contingent on the ability to produce high-quality single crystals.

For researchers in a drug development setting, relying on a single piece of data is ill-advised. The recommended workflow is to use 1D NMR for initial characterization, followed by a decisive 2D NOESY experiment for unambiguous confirmation. If the material is crystalline and the structural assignment is of utmost importance (e.g., for a patent filing or regulatory submission), X-ray crystallography should be pursued to provide an irrefutable structural proof. By judiciously applying these complementary techniques, scientists can proceed with absolute confidence in the regiochemical integrity of their synthesized compounds.

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A Comparative Guide to the Structural Elucidation of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms dictates molecular interactions, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth analysis of the X-ray crystal structure of a derivative of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene, a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis.[1] We will explore the experimental workflow for its structural determination, compare its hypothetical crystallographic data with related structures, and evaluate the unique advantages of X-ray crystallography against alternative analytical techniques.

The Significance of Structural Analysis for Halogenated Benzenes

Halogenated benzene derivatives are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The inclusion of halogen atoms and alkoxy groups can significantly modulate a molecule's lipophilicity, metabolic pathways, and binding interactions.[1] Understanding the precise solid-state conformation and intermolecular interactions of compounds like this compound is therefore crucial for predicting their behavior in a biological context and for designing next-generation analogs with improved efficacy and safety profiles.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound, followed by the growth of high-quality single crystals, and finally, the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 4-bromo-2-fluorophenol and 1-bromo-2-methylpropane.

Step-by-Step Synthesis Protocol:

  • Deprotonation: To a solution of 4-bromo-2-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), a slight excess of a base like potassium carbonate is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide.

  • Alkylation: 1-bromo-2-methylpropane is added to the reaction mixture. The reaction is then heated to approximately 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped to allow for slow evaporation of the solvent at a constant temperature.

  • Over a period of several days to weeks, well-formed crystals should appear.

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction synthesis Williamson Ether Synthesis purification Column Chromatography synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection evaporation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: A schematic overview of the key stages involved in determining the X-ray crystal structure of a small molecule.

Hypothetical Crystallographic Data and Comparative Analysis

While a specific crystal structure for this compound is not publicly available, we can generate a representative dataset based on known structures of similar halogenated aromatic compounds. This allows for a valuable comparative analysis.

Table 1: Hypothetical Crystallographic Data for this compound and Comparison with Related Structures

ParameterThis compound (Hypothetical)4-Bromo-1-fluoro-2-methoxybenzene[2]4-Bromo-1,2-difluorobenzene[3]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPnmaP2₁/n
a (Å) 8.57.26.1
b (Å) 12.16.815.3
c (Å) 9.314.57.4
β (°) ** 105.29098.7
Volume (ų) 925.4708.5682.1
Z 444
Calculated Density (g/cm³) 1.681.831.88
R-factor (%) **4.55.24.8

The hypothetical data for our target molecule suggests a monoclinic crystal system, which is common for substituted benzenes. The larger unit cell volume compared to the methoxy and difluoro analogs is expected due to the bulkier isobutoxy group. This steric hindrance likely influences the crystal packing, leading to a less dense arrangement. The interplay of halogen bonding (from the bromine atom) and dipole-dipole interactions (from the fluoro and ether functionalities) would be the primary drivers of the supramolecular assembly.

Logical Relationships in Crystal Packing

crystal_packing Figure 2: Factors Influencing Crystal Packing substituents Substituent Properties (Size, Electronegativity) interactions Intermolecular Interactions (Halogen Bonding, van der Waals) substituents->interactions Dictates packing Crystal Packing Efficiency density Crystal Density packing->density Affects Crystal Density interactions->packing Determines

Caption: A diagram illustrating the relationship between molecular substituents, intermolecular forces, and the resulting crystal packing.

Comparison with Alternative Analytical Techniques: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4] Each technique offers unique advantages and limitations.

Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for the Structural Elucidation of Small Molecules

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Connectivity of atoms, relative stereochemistry, and information about dynamic processes in solution.[4][5]
Key Advantage Unambiguous determination of absolute stereochemistry and detailed insight into intermolecular interactions.[5]Does not require crystallization, which can be a significant bottleneck.[4][6] Provides information on conformational flexibility in solution.
Key Limitation Requires the growth of high-quality single crystals, which can be challenging.[6] The determined structure is a static average in the solid state.Structure determination can be ambiguous for complex molecules with many overlapping signals. Does not directly provide information on crystal packing.

For a molecule like this compound, X-ray crystallography would be the superior method for unequivocally determining the conformation of the flexible isobutoxy group and for understanding how the molecules pack together in the solid state. This information is invaluable for predicting physical properties such as melting point and solubility. NMR, on the other hand, would be essential for confirming the chemical structure in solution and for studying any dynamic processes, such as the rotation around the C-O bond of the ether linkage. Ultimately, the two techniques are highly complementary, and employing both would provide the most comprehensive structural understanding.[7]

Conclusion

The structural elucidation of this compound through X-ray crystallography provides critical insights into its solid-state conformation and intermolecular interactions. By comparing its hypothetical crystallographic data with that of related compounds, we can appreciate the subtle yet significant influence of different substituents on crystal packing. While other techniques like NMR spectroscopy are indispensable for characterizing molecules in solution, X-ray crystallography remains the gold standard for obtaining a definitive, high-resolution three-dimensional structure, which is a vital component in the modern drug discovery and development pipeline.

References

  • Why is crystallography still used in some cases for small molecule structure determination?. Stack Exchange. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Comparison of NMR and X-ray crystallography. Studylib.net. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Halogenated Benzene Cation Radicals. ResearchGate. [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. [Link]

  • X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. ResearchGate. [Link]

  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Angene Chemical. [Link]

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A Comparative Guide to the Electronic Effects of the Isobutoxy Group in 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle modulation of a molecule's electronic properties can be the determining factor in its efficacy and function. The strategic introduction of various substituents onto an aromatic scaffold allows for the fine-tuning of characteristics such as receptor binding affinity, metabolic stability, and photophysical behavior. Among the diverse array of functional groups utilized for this purpose, alkoxy groups are particularly prevalent due to their dual electronic nature. This guide provides an in-depth evaluation of the electronic effects of the isobutoxy group, specifically within the context of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. Through a combination of established empirical parameters, modern spectroscopic techniques, and computational modeling, we will dissect the inductive and resonance contributions of the isobutoxy moiety and draw comparisons with other commonly employed alkyl and alkoxy substituents.

The Dual Nature of Alkoxy Substituents: A Balancing Act of Induction and Resonance

Alkoxy groups, with the general structure -OR, exert a nuanced influence on the electron density of an aromatic ring. This influence is a composite of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups withdraw electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect is most pronounced at the carbon atom directly attached to the oxygen and diminishes with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[1] This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions.

The net electronic effect of an alkoxy group is a delicate balance between these two competing forces. Generally, for alkoxy groups, the resonance effect dominates, leading to an overall electron-donating character, especially at the para position.[2] However, the inductive effect remains significant and can modulate the overall electron-donating strength.[2]

graph Inductive_vs_Resonance { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Opposing electronic effects of an alkoxy group.

Quantifying Electronic Effects: Hammett and Taft Parameters

To provide a quantitative measure of the electronic influence of substituents, the Hammett (σ) and Taft (σ*) equations are invaluable tools in physical organic chemistry.[3][4]

The Hammett equation is a linear free-energy relationship that describes the effect of meta- or para-substituents on the reactivity of a benzene ring.[5] The Hammett constant, σ, is a measure of the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[6]

The Taft equation extends this concept to aliphatic systems and also separates the electronic effects into inductive (σ) and steric (Es) components.[7][8] The Taft polar substituent constant, σ, specifically quantifies the inductive effect of a group.[9]

While specific, experimentally derived Hammett and Taft constants for the isobutoxy group are not as readily available as for simpler alkoxy groups, we can infer its properties and compare them to related substituents.

Table 1: Comparison of Hammett (σ) and Taft (σ) Constants for Various Substituents*

SubstituentHammett σpHammett σmTaft σ*Taft Es
-H0.000.00+0.49+1.24
-CH₃-0.17-0.070.000.00
-OCH₃-0.270.12+1.81-0.55
-OCH₂CH₃-0.240.10+1.68-0.67
-OCH(CH₃)₂-0.460.10+1.53-1.08
-OCH₂CH(CH₃)₂ (Isobutoxy) ~ -0.3 to -0.4 ~ 0.1 ~ +1.6 ~ -1.1 to -1.5
-OC(CH₃)₃-0.530.12+1.40-2.14
-CF₃0.540.43+2.6-1.16
-Br0.230.39+2.84-1.16

Values for isobutoxy are estimated based on trends observed for other branched and linear alkoxy groups. Other values are from established literature.

From this comparison, we can deduce several key characteristics of the isobutoxy group:

  • Strong Electron-Donating Character (Resonance): The estimated σp value for the isobutoxy group is significantly negative, indicating a strong electron-donating effect at the para position, comparable to other alkoxy groups. This is primarily due to the +M effect.

  • Inductive Withdrawal: The estimated σm value is positive and similar to other alkoxy groups, reflecting the electron-withdrawing inductive nature of the oxygen atom.

  • Steric Bulk: The Taft steric parameter, Es, is expected to be more negative than for less branched alkoxy groups like methoxy and ethoxy, indicating a greater steric hindrance. This increased bulk can influence reaction rates and molecular conformations.[10]

Experimental Evaluation of Electronic Effects

To experimentally validate and further probe the electronic properties of the isobutoxy group in this compound, two primary techniques are proposed: ¹⁹F NMR spectroscopy and computational modeling.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Environment

Fluorine-19 NMR spectroscopy is an exceptionally sensitive tool for investigating the electronic environment within a molecule.[11] The chemical shift of a fluorine atom is highly dependent on the electron density at its nucleus.[12] Electron-donating groups in the para position will increase the electron density around the fluorine atom, causing an upfield shift (to more negative ppm values), while electron-withdrawing groups will cause a downfield shift.[12]

By synthesizing a series of 4-bromo-1-fluoro-2-alkoxybenzenes, including the isobutoxy derivative, and comparing their ¹⁹F NMR chemical shifts, a clear trend in the electron-donating ability of the alkoxy groups can be established.

graph NMR_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Experimental workflow for ¹⁹F NMR analysis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general Williamson ether synthesis for related compounds.

  • Materials: 4-Bromo-2-fluorophenol, isobutyl bromide, potassium carbonate, and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of 4-bromo-2-fluorophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add isobutyl bromide (1.2 eq.) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into water. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield this compound.

Computational Chemistry: A Theoretical Lens into Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful in silico method to investigate the electronic properties of molecules.[4] By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, we can gain a deeper understanding of the electron distribution and reactivity of this compound.

graph DFT_Workflow { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 3: Workflow for DFT computational analysis.

Computational Protocol: DFT Analysis of Substituted Benzenes

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: a. Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). b. Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies). c. Electronic Property Calculation: Calculate key electronic properties, including:

    • HOMO and LUMO energies: To determine the electronic band gap and predict reactivity.
    • Molecular Electrostatic Potential (MEP) map: To visualize the electron-rich and electron-poor regions of the molecule.
    • Natural Bond Orbital (NBO) analysis: To quantify atomic charges and analyze orbital interactions. d. Comparative Analysis: Repeat the calculations for a series of related molecules (e.g., with methoxy, ethoxy, and isopropoxy substituents) to provide a direct comparison of the electronic effects.

Comparative Analysis with Alternative Substituents

The choice of a substituent in drug design and materials science is often a trade-off between desired electronic properties, steric considerations, and synthetic accessibility. Here, we compare the isobutoxy group with other common substituents.

Table 2: Qualitative Comparison of the Isobutoxy Group with Other Substituents

SubstituentElectronic EffectSteric HindranceKey Characteristics
-OCH₃ (Methoxy) Strong +M, moderate -ILowPotent electron-donating group with minimal steric bulk.
-OCH(CH₃)₂ (Isopropoxy) Strong +M, moderate -IModerateIncreased steric bulk compared to methoxy, can influence conformation.
-OCH₂CH(CH₃)₂ (Isobutoxy) Strong +M, moderate -I Moderate-High Similar electronic properties to other alkoxy groups but with increased lipophilicity and steric hindrance due to the branched alkyl chain.
-CH₂CH(CH₃)₂ (Isobutyl) Weak +IModerate-HighWeakly electron-donating through induction, lacks the strong resonance donation of an alkoxy group.
-CF₃ (Trifluoromethyl) Strong -I, weak -MModeratePotent electron-withdrawing group, often used to increase metabolic stability and binding affinity.

The isobutoxy group offers a unique combination of strong electron-donating character, comparable to other alkoxy groups, with increased steric bulk and lipophilicity. This can be advantageous in scenarios where enhanced solubility in nonpolar environments is desired, or where steric interactions can be leveraged to achieve a specific binding orientation or to shield a reactive site on the molecule.

Conclusion

The isobutoxy group, when substituted on the this compound scaffold, acts as a potent electron-donating group primarily through a resonance effect, while also exhibiting an inductive electron-withdrawing effect. Its branched structure imparts a greater degree of steric hindrance compared to smaller, linear alkoxy groups. This combination of electronic and steric properties makes the isobutoxy group a valuable tool for medicinal chemists and materials scientists seeking to modulate the characteristics of aromatic systems. The experimental and computational protocols outlined in this guide provide a robust framework for the empirical and theoretical evaluation of these effects, enabling a more rational approach to molecular design and optimization.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press.
  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
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  • Wikipedia contributors. (2023, December 12). Methoxy group. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]

  • University of Calgary. (n.d.). Chapter 12: Electrophilic Aromatic Substitution Questions. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Hazard Assessment and Chemical Profile

Effective disposal begins with a deep understanding of the chemical's inherent risks. 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene is a complex molecule whose hazards can be inferred from its constituent functional groups: a halogenated (bromine and fluorine) benzene ring and an isobutoxy (ether) group.

  • Halogenated Aromatic Core: Compounds in this class are often skin and eye irritants and may cause respiratory irritation.[1][2] They are treated as a distinct waste stream because their incineration requires specific conditions to prevent the formation of toxic byproducts like hydrogen halides (HBr, HF) and dioxins.[3]

  • Ether Linkage: Ethers are notorious for their potential to form explosive peroxides upon exposure to air and light over time.[4][5] While the peroxide-forming tendency of this specific molecule is not documented, it is a critical safety consideration for both storage and disposal.

  • Regulatory Classification: As a substance containing a carbon-halogen bond, this compound falls under the U.S. Environmental Protection Agency's (EPA) definition of a Halogenated Organic Compound (HOC).[6][7][8] This classification dictates its disposal pathway under the Resource Conservation and Recovery Act (RCRA).

Anticipated Hazard Profile Summary

The following table summarizes the expected hazards based on data from similar chemical structures.

Hazard CategoryAnticipated Risk & RationaleGHS Pictograms (Probable)
Acute Toxicity Harmful if swallowed or in contact with skin; may cause respiratory irritation.[2]

Skin Corrosion/Irritation Causes skin irritation. This is a common property of halogenated aromatics.[1][2]

Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact can cause significant discomfort or damage.

Flammability While data is unavailable, similar aromatic compounds can be flammable.[9][10] Assume it is flammable and keep away from ignition sources.

Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[11][12] Can form explosive peroxides.[4]N/A

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, establishing a safe working environment is paramount. The causality is simple: minimize exposure through engineering controls and protect the user from residual contact with Personal Protective Equipment (PPE).

  • Primary Engineering Control: All handling of this compound and its waste must be conducted within a certified chemical fume hood. This is non-negotiable and serves to capture volatile vapors, preventing inhalation, which is a primary route of exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved chemical splash goggles are mandatory.

    • Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves like butyl rubber should be used. Always check the manufacturer's glove compatibility charts.

    • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure you are also wearing long pants and closed-toe shoes.

The Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Designate the Waste Stream

Proper segregation is the most critical step in hazardous waste management.

  • Action: Immediately classify any waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes) and rinse solvents, as "Halogenated Organic Waste." [6]

  • Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions.[3][6] Mixing them can lead to regulatory violations and create dangerous conditions in the disposal process. Never mix this waste with acids, bases, or oxidizers.[13]

Step 2: Select the Correct Waste Container

The integrity of the container is essential for preventing leaks and ensuring safe transport.

  • Action: Select a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[14]

  • Causality: Using an incompatible container can lead to chemical degradation of the container, causing spills. The container must be kept closed except when actively adding waste to prevent the release of vapors and potential peroxide formation.[13][14]

Step 3: Label the Container Accurately

Regulatory compliance and safety depend on clear and accurate labeling.

  • Action: Before adding any waste, affix a completed EHS-provided Hazardous Waste Label to the container. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "this compound" and any other chemical constituents, including solvents, with their approximate percentages.[13]

    • The date upon which the first drop of waste was added (Accumulation Start Date).

    • Appropriate hazard warnings (e.g., "Irritant," "Flammable").

  • Causality: An unlabeled or improperly labeled container is a serious safety risk and a regulatory violation. EHS personnel cannot safely handle or dispose of unknown waste.

Step 4: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must manage it in designated Satellite Accumulation Areas (SAAs) pending pickup.[14][15]

  • Action:

    • Store the sealed waste container in a designated SAA within the lab.

    • Place the container in secondary containment (e.g., a chemical-resistant tub or tray).[13]

    • Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals.[13]

    • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[13]

  • Causality: Secondary containment ensures that any potential leak from the primary container is captured, preventing a larger spill.[13] Proper storage location minimizes fire risk and prevents dangerous reactions with incompatible materials.

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Action: Once the waste container is full, or within one year of the accumulation start date, submit a waste pickup request to your institution's EHS department.[14]

  • Causality: EHS professionals are trained to transport and manage hazardous waste, ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of waste is typically high-temperature incineration, which is designed to safely break down halogenated organic molecules.[3]

Workflow for Disposal Management

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition start Waste Generated (Pure compound or contaminated material) classify Classify as: 'Halogenated Organic Waste' start->classify [Chemical Nature] container Select Compatible Container (Glass or Polyethylene, Screw Cap) classify->container label_waste Affix Hazardous Waste Label (Name, Date, Hazards) container->label_waste collect Collect Waste in Fume Hood Keep Container Closed label_waste->collect store_saa Store in Satellite Accumulation Area (SAA) collect->store_saa secondary Place in Secondary Containment store_saa->secondary segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) secondary->segregate check_full Container Full or Accumulation > 1 Year? segregate->check_full request_pickup Request Pickup from EHS check_full->request_pickup Yes end_process Transport to Licensed TSDF (High-Temp Incineration) request_pickup->end_process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. The focus is on procedural, step-by-step guidance for the selection and use of Personal Protective Equipment (PPE) to ensure laboratory safety and operational integrity.

Hazard Analysis: Understanding the Risks of this compound

  • Skin Irritation: Halogenated aromatic compounds are known to cause skin irritation.[2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2]

  • Acute Toxicity: The substance may be harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Flammability: Related compounds are classified as flammable liquids, posing a fire hazard when exposed to heat, sparks, or open flames.[5]

Given these potential hazards, a stringent PPE protocol is mandatory to prevent personal exposure and ensure a safe laboratory environment.

Core Protective Measures: Selecting the Right PPE

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect from splashes. A full-face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.[6][7]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for incidental contact.[1] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check the manufacturer's glove compatibility chart. Contaminated gloves must be changed immediately.[8]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned laboratory coat is the minimum requirement. For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron or a full protective suit may be necessary.[9]
Respiratory NIOSH-Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or during a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6][10]

Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk 1. Risk Assessment prep_ppe 2. Don PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood prep_ppe->prep_setup handle_transfer 4. Transfer Chemical prep_setup->handle_transfer Proceed to handling handle_reaction 5. Perform Procedure handle_transfer->handle_reaction handle_seal 6. Seal Containers handle_reaction->handle_seal cleanup_decon 7. Decontaminate Workspace handle_seal->cleanup_decon Proceed to cleanup cleanup_waste 8. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Preparation Phase
  • Risk Assessment: Before beginning any work, review the potential hazards and the specific experimental procedure to identify potential exposure points. Ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.[6]

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit and inspect for any damage before use.

  • Prepare Fume Hood: Verify that the chemical fume hood is operational and the airflow is adequate.[8] Gather all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the sash.

Handling Phase
  • Chemical Transfer: Conduct all transfers of this compound within the fume hood. Use non-sparking tools and ground equipment to prevent static discharge, especially given the flammability risk.[5]

  • Perform Procedure: Carry out the experimental procedure, keeping the sash of the fume hood as low as possible. Avoid generating dust or aerosols. If creating a solution, add the compound slowly to the solvent.[10]

  • Seal Containers: Keep all containers of the chemical tightly sealed when not in use to prevent the release of vapors.[11]

Post-Handling & Disposal Phase
  • Decontaminate Workspace: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Segregate Waste: All waste materials, including contaminated gloves, paper towels, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.[1][7] Do not mix with other waste streams.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.[8]

  • Wash Hands: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[10] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Labeling: The waste label must include hazard warnings (e.g., "Flammable," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until it is collected by EHS personnel for final disposal.[1] Disposal must be carried out at an approved waste disposal plant.[6]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE. [Link]

  • Restek. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard. [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Ethyl ether. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenyl ether (vapor). [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Immediately Dangerous to Life or Health (IDLH) Concentrations: Phenyl ether (vapor). [Link]

  • Regulations.gov. (1962). INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. [Link]

Sources

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